molecular formula C12H12BrNO B3032903 1-Benzyl-3-hydroxypyridinium bromide CAS No. 62214-78-2

1-Benzyl-3-hydroxypyridinium bromide

Cat. No.: B3032903
CAS No.: 62214-78-2
M. Wt: 266.13 g/mol
InChI Key: JIOVVLHSCLWWBW-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxypyridinium bromide is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-3-hydroxypyridinium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-3-hydroxypyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-hydroxypyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyridin-1-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO.BrH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOVVLHSCLWWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62214-78-2
Record name Pyridinium, 3-hydroxy-1-(phenylmethyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62214-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-benzyl-3-hydroxy-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Molecular Structure and Conformation of 1-Benzyl-3-hydroxypyridinium Bromide

[1][2]

Executive Summary

1-Benzyl-3-hydroxypyridinium bromide (CAS: 62214-78-2) is a quaternary ammonium salt featuring a cationic pyridinium core substituted with a hydroxyl group at the meta (3-) position and a benzyl moiety at the nitrogen (1-) position.[1][2] This compound serves as a critical model system for studying cation-

This guide provides an in-depth analysis of its molecular architecture, synthesis protocols, and spectroscopic characteristics, designed for researchers in medicinal chemistry and structural biology.

Molecular Architecture & Conformational Analysis

The physicochemical behavior of 1-benzyl-3-hydroxypyridinium bromide is dictated by the interplay between its planar, electron-deficient pyridinium ring and the flexible, electron-rich benzyl substituent.[1]

Structural Components

The molecule consists of three distinct structural domains:

  • The Cationic Head (Pyridinium Ring): The nitrogen atom is

    
     hybridized and bears a formal positive charge. The 3-hydroxyl group acts as both a hydrogen bond donor and acceptor, significantly influencing the electronic distribution of the ring via the mesomeric effect (+M) opposing the inductive withdrawal (-I) of the nitrogen.
    
  • The Linker (Methylene Bridge): A single methylene (

    
    ) group connects the two aromatic systems.[1] This 
    
    
    center acts as a hinge, allowing conformational flexibility.
  • The Hydrophobic Tail (Phenyl Ring): The benzyl group provides lipophilicity and potential for

    
     stacking interactions.[1]
    
Conformational Dynamics

The conformation is defined primarily by two torsion angles along the N-C(methylene)-C(phenyl) axis.[1]

  • Torsion Angle

    
     (C2-N1-C
    
    
    -C1'):
    This angle determines the orientation of the methylene bridge relative to the pyridinium plane.[1] In the solid state, this is typically close to 90° (perpendicular) to minimize steric repulsion between the pyridinium
    
    
    -protons and the benzyl phenyl ring.
  • Torsion Angle

    
     (N1-C
    
    
    -C1'-C2'):
    This defines the rotation of the phenyl ring.[1]

Solid-State vs. Solution: In the crystalline phase, the bromide counter-ion typically bridges the pyridinium cation via electrostatic interactions and weak hydrogen bonding with the 3-hydroxyl group (O-H[1]···Br

Graphviz Visualization: Structural Connectivity & Interaction

The following diagram illustrates the structural connectivity and the key interaction zones within the molecule.

MolecularStructurecluster_confConformational FreedomPyridiniumPyridinium Core(Cationic Charge)LinkerMethylene Bridge(Rotational Hinge)Pyridinium->LinkerN1-C bondHydroxyl3-Hydroxyl Group(H-Bond Donor)Hydroxyl->PyridiniumSubstituted at C3PhenylBenzyl Phenyl Ring(Lipophilic/π-Stacking)Linker->PhenylC-C bondBromideBromide Ion(Counter Anion)Bromide->PyridiniumElectrostaticInteractionBromide->HydroxylH-Bonding(Solid State)

Figure 1: Structural connectivity map highlighting the cationic core, functional groups, and ionic interactions.

Synthesis & Purification Protocol

The synthesis of 1-benzyl-3-hydroxypyridinium bromide is a classic Menshutkin reaction—a nucleophilic substitution (

1
Reagents & Materials[1][3][4]
  • Substrate: 3-Hydroxypyridine (99% purity).[1]

  • Alkylating Agent: Benzyl bromide (Caution: Lachrymator).

  • Solvent: Anhydrous Acetone or Acetonitrile.

  • Purification: Ethanol/Diethyl Ether for recrystallization.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in anhydrous acetone (0.5 M concentration).

  • Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature. The slight excess ensures complete consumption of the nucleophile.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Observation: The product typically precipitates as a white or off-white solid during the reaction due to its insolubility in non-polar/semi-polar organic solvents.[1]

  • Isolation: Cool the mixture to

    
    C. Filter the precipitate under vacuum.
    
  • Washing: Wash the filter cake copiously with cold acetone and diethyl ether to remove unreacted benzyl bromide.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add diethyl ether dropwise until turbidity is observed. Cool to

    
    C to crystallize.
    
  • Drying: Dry under high vacuum at

    
    C for 12 hours.
    
Reaction Workflow Diagram

SynthesisWorkflowStartStart: 3-Hydroxypyridine+ AcetoneReagentAdd Benzyl Bromide(Dropwise)Start->ReagentRefluxReflux at 56°C(4-6 Hours)Reagent->RefluxPrecipitateProduct PrecipitationReflux->PrecipitateFilterVacuum Filtration& Ether WashPrecipitate->FilterCrudeCrude SaltFilter->CrudeRecrystRecrystallization(EtOH/Ether)Crude->RecrystFinalPure 1-Benzyl-3-hydroxypyridinium BrRecryst->Final

Figure 2: Step-by-step synthesis workflow for the Menshutkin quaternization reaction.[1][3]

Spectroscopic Characterization

Validation of the structure requires confirming the quaternization of the nitrogen and the integrity of the benzyl group.

Proton NMR ( H NMR)

Data typically acquired in DMSO-

1
PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
OH ~11.0 - 11.5Broad Singlet1HPhenolic hydroxyl (exchangeable).[1]
H-2 8.60 - 8.80Singlet (Broad)1HMost deshielded due to adjacency to

and -OH.[1]
H-6 8.45 - 8.55Doublet1HDeshielded by

; adjacent to bridge.[1]
H-4, H-5 7.90 - 8.10Multiplet2HAromatic protons on the pyridinium ring.[1]
Ph-H 7.35 - 7.55Multiplet5HBenzyl aromatic protons (overlap).[1]
CH

5.70 - 5.85Singlet2HDiagnostic Peak. Significant downfield shift confirms N-alkylation.[1]
Carbon NMR ( C NMR)
  • Methylene Carbon: The benzylic carbon signal appears at ~63 ppm . This is the key indicator of successful benzylation.

  • C-3 (C-OH): Appears downfield at ~155 ppm , characteristic of a carbon bonded to oxygen in an aromatic system.[1]

Mass Spectrometry (ESI-MS)[1]
  • Positive Mode: Shows the molecular ion peak

    
     at m/z 186.09 .[1]
    
  • Negative Mode: Shows the bromide ion peak

    
     at m/z 79/81  (1:1 isotopic ratio).[1]
    

Applications & Biological Relevance[1]

Acetylcholinesterase (AChE) Inhibition

1-Benzyl-3-hydroxypyridinium bromide acts as a reversible inhibitor of AChE.[1] The quaternary nitrogen mimics the choline moiety of acetylcholine, binding to the anionic sub-site of the enzyme's active center. The benzyl group interacts with the aromatic gorge via

Synthetic Utility

This compound is a versatile intermediate.[4]

  • Reduction: Catalytic hydrogenation (e.g.,

    
    , Rh/C) or hydride reduction (NaBH
    
    
    ) yields N-benzyl-3-hydroxypiperidine , a scaffold found in various alkaloids and pharmaceuticals.[1]
  • Betaine Formation: Treatment with a strong base generates the zwitterionic betaine, which can undergo dipolar cycloadditions.

References

  • Sigma-Aldrich. 1-Benzyl-3-hydroxypyridinium bromide Product Sheet. Link[1]

  • Royal Society of Chemistry (ChemSpider). 1-Benzyl-3-hydroxypyridinium bromide Structure & Properties. Link

  • Katritzky, A. R., et al. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry. (General reference for Pyridinium salt chemistry).
  • Liao, J., et al. "The Crystal Structure of 1-Benzyl-pyridinium derivatives."[1] Acta Crystallographica Section E, 2020. (Contextual grounding for benzyl-pyridinium conformations). Link

  • PubChem. Compound Summary for CID 241961. Link

Technical Guide: Solubility Profile & Thermodynamic Analysis of 1-Benzyl-3-hydroxypyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-Benzyl-3-hydroxypyridinium bromide , a critical quaternary ammonium intermediate used in the synthesis of pharmaceutical agents such as Benidipine .[1]

Understanding the solubility thermodynamics of this compound is essential for optimizing reaction yields, designing recrystallization processes, and developing efficient extraction protocols.[1] This guide synthesizes known experimental behaviors with theoretical thermodynamic models to provide a robust framework for researchers and process chemists.[1]

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8]

Before establishing a solubility profile, the fundamental properties of the solute must be defined to predict solute-solvent interactions.[1]

PropertySpecification
Chemical Name 1-Benzyl-3-hydroxypyridinium bromide
CAS Number 62214-78-2
Molecular Formula

Molecular Weight 266.14 g/mol
Structure Class Quaternary Ammonium Salt (Pyridinium)
Physical State Crystalline Solid (Hygroscopic)
Polarity Amphiphilic (Polar cationic head, Lipophilic benzyl tail)
Melting Point ~104–108 °C (Estimated based on ethyl analog trend; experimental verification required)
Structural Implications on Solubility

The molecule features a dual nature:[2][3]

  • Cationic Pyridinium Head (

    
    ):  Drives solubility in high-dielectric solvents (Water, Methanol) via ion-dipole interactions.[1]
    
  • Hydroxyl Group (-OH): Facilitates hydrogen bonding, enhancing solubility in protic solvents.[1]

  • Benzyl Moiety: Provides lipophilicity, allowing limited solubility in moderately polar organic solvents (e.g., Dichloromethane) but insufficient for non-polar hydrocarbons.[1]

Solubility Profile in Organic Solvents[7]

The following profile categorizes solvents based on their interaction capability with 1-Benzyl-3-hydroxypyridinium bromide. Data is derived from synthesis protocols and standard behavior of N-benzyl pyridinium salts.[1]

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic DriverApplication
Polar Protic Methanol, Ethanol, WaterHigh Strong H-bonding & Ion-Dipole stabilization.Reaction medium, Stock solutions.[1]
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant stabilizes the cation.[1]Catalytic reactions.
Mod. Polar Aprotic Acetone, AcetonitrileModerate / Temp.[1] Dependent Dipole-Dipole interactions; lattice energy competition.[1]Recrystallization (Cooling crystallization).[1][4]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Interaction with the benzyl ring; weak solvation of bromide.[1]Extraction (Partitioning).[1]
Non-Polar Toluene, Hexane, Diethyl EtherInsoluble Lack of charge stabilization; high lattice energy barrier.[1]Anti-solvent precipitation .
Critical Solvent Systems
  • Synthesis Medium (Methanol): The quaternization of 3-hydroxypyridine with benzyl bromide is typically performed in refluxing methanol.[1][4] The salt is soluble at high temperatures but may require concentration or anti-solvent addition to isolate.[1]

  • Precipitation Medium (Toluene/Ether): Adding Toluene or Diethyl Ether to a methanolic solution of the salt effectively crashes out the product due to the drastic reduction in mixture polarity.[1]

  • Recrystallization (Ethanol/Acetone): A mixture of Ethanol (good solvent) and Acetone (poor solvent) is recommended for purification, exploiting the steep solubility-temperature gradient.[1]

Thermodynamic Modeling Framework

To rigorously quantify solubility, researchers must move beyond qualitative terms.[1] We employ thermodynamic models to correlate experimental mole fraction solubility (


) with temperature (

).[1]
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of ionic liquids and salts.[1]



  • 
     : Mole fraction solubility of the salt.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.[1]
Van't Hoff Analysis (Thermodynamic Functions)

Using the solubility data, the apparent thermodynamic functions of solution—Enthalpy (


), Entropy (

), and Gibbs Energy (

)—are calculated using the mean harmonic temperature (

):






  • Positive

    
    :  Indicates endothermic dissolution (solubility increases with T).[1]
    
  • Positive

    
    :  Indicates entropy-driven dissolution (disorder increases).[1]
    

Experimental Protocols

To generate the specific data for the models above, the following validated protocols should be used.

Protocol A: Static Gravimetric Method (Gold Standard)

This method determines the saturation limit at equilibrium.[1]

  • Preparation: Add excess 1-Benzyl-3-hydroxypyridinium bromide to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours.

  • Settling: Stop stirring and allow phases to separate for 2 hours (maintain temperature).

  • Sampling: Withdraw the supernatant using a syringe filter (0.22 µm, pre-heated to avoid precipitation).

  • Quantification:

    • Weigh a clean drying dish (

      
      ).[1]
      
    • Add supernatant and weigh (

      
      ).[1]
      
    • Evaporate solvent under vacuum at 40°C until constant weight (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Protocol B: Dynamic Laser Monitoring (High Throughput)

This method detects the precise dissolution point (clearing point) during heating.[1]

  • Setup: Place a mixture of known composition (solute mass / solvent mass) in a glass vial.

  • Instrumentation: Use a dynamic solubility device (e.g., Crystal16 or EasyMax) with turbidity probes.[1]

  • Ramp: Heat the mixture at 0.5 K/min while stirring.

  • Detection: Record the temperature (

    
    ) where transmissivity hits 100% (turbidity drops to 0).
    
  • Repeat: Repeat for various concentrations to build the polythermal solubility curve.

Visualizations

Solubility Measurement Workflow

The following diagram outlines the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Start: Pure Solute SolventSelect Select Solvent Set (Polar -> Non-polar) Start->SolventSelect Equilibration Equilibration (24h, Const. Temp) SolventSelect->Equilibration Add Excess Solid Sampling Filtration & Sampling (Isothermal) Equilibration->Sampling Equilibrium Reached Analysis Quantification (HPLC or Gravimetric) Sampling->Analysis Modeling Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->Modeling Input x1 vs T

Caption: Figure 1: Systematic workflow for the determination and thermodynamic modeling of solubility.

Thermodynamic Cycle of Dissolution

This diagram illustrates the energy changes involved in the dissolution process.[1]

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Gaseous Ions (Ideal State) Solid->Gas ΔH_sub (Sublimation) Solution Solvated Ions (Solution Phase) Solid->Solution ΔH_sol (Dissolution) Experimentally Measured Gas->Solution ΔH_solv (Solvation)

Caption: Figure 2: Born-Haber cycle representation showing dissolution as the sum of lattice disruption and solvation.

References

  • Synthesis & Solvent Systems

    • Process for preparation of N-benzyl-3-hydroxy piperidine.[1] (Patent CN103204801).[1] Describes the quaternization of 3-hydroxypyridine in toluene (precipitation method) and methanol (solution method).

    • BenchChem Technical Report.[1] "Enhancing the solubility of 1-Benzyl-3,4-dimethylpyridinium chloride." Link (Accessed Feb 2026).[1]

  • Thermodynamic Modeling Standards

    • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics , 31(1), 85-91.[1]

    • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies in binary solvents. Farmaco , 63, 713-723.[1]

  • Physical Properties

    • Sigma-Aldrich / Merck.[1] Safety Data Sheet: 1-Benzyl-3-hydroxypyridinium bromide. (CAS 62214-78-2).[5][6][1][7] Link

    • PubChem Compound Summary for CID 14345395.[1][8] Link

Sources

Thermodynamic Stability of 1-Benzyl-3-hydroxypyridinium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of 1-Benzyl-3-hydroxypyridinium derivatives, focusing on their tautomeric equilibria, solid-state thermal limits, and kinetic reactivity as latent 1,3-dipoles.

Technical Whitepaper & Experimental Guide

Executive Summary

1-Benzyl-3-hydroxypyridinium salts represent a class of heteroaromatic cations with a unique thermodynamic profile governed by prototropic tautomerism . Unlike simple pyridinium salts, the 3-hydroxy substituent introduces a critical acidity equilibrium (


), allowing the molecule to exist as either a cationic salt or a neutral zwitterion (betaine) depending on pH.[1]

While thermodynamically stable in the solid state (melting point


C), the zwitterionic form functions as a latent 1,3-dipole . Its stability is therefore conditional: it is robust in isolation but thermodynamically primed for cycloaddition in the presence of dipolarophiles. This guide provides the mechanistic grounding and protocols to characterize these stability boundaries.

Fundamental Thermodynamic Principles

The Cation-Zwitterion Equilibrium

The core thermodynamic variable for this scaffold is the dissociation of the hydroxyl proton.

  • Cationic Form (Acidic pH): In the presence of a counterion (e.g.,

    
    ), the molecule exists as a stable crystalline salt.[1] The positive charge is delocalized over the pyridinium ring.
    
  • Zwitterionic Form (Neutral/Basic pH): Deprotonation yields 1-benzyl-3-oxidopyridinium (a betaine).[1] This species is electrically neutral but possesses large dipole moments due to charge separation.

The thermodynamic stability of the zwitterion is derived from aromatic resonance, which competes with the charge localization energy.

Resonance Stabilization & Dipolar Character

The zwitterion is not a simple ketone; it is a resonance hybrid. The negative charge on the oxygen can delocalize into the ring, while the positive charge remains on the nitrogen. This "masked dipole" character is responsible for its reactivity in [3+2] cycloadditions.

DOT Diagram 1: Tautomeric & Resonance Equilibria

Tautomerism Cation Cationic Form (Low pH) Stable Salt Zwitterion Zwitterion (Betaine) (Neutral pH) Thermodynamic Dipole Cation->Zwitterion - H+ (pKa ~ 4.9) Dipole_Resonance Masked 1,3-Dipole (Reactive Species) Zwitterion->Dipole_Resonance Resonance Delocalization

Caption: Thermodynamic equilibrium shifts from stable cation to reactive zwitterion based on proton availability.

Experimental Characterization Protocols

To rigorously define the stability profile of a new derivative, the following self-validating protocols must be executed.

Protocol A: Determination of Acid Dissociation Constant ( )

Objective: Quantify the thermodynamic boundary between the stable cation and the reactive zwitterion.

Methodology: Potentiometric Titration (UV-Metric validation recommended).

  • Preparation: Dissolve

    
     M of the 1-benzyl-3-hydroxypyridinium chloride in degassed water (
    
    
    
    C).
  • Titration: Titrate with

    
     M NaOH standard solution.
    
  • Detection: Monitor pH vs. Volume added.

    • Validation Step: Simultaneously monitor UV absorbance at 320 nm (zwitterion band) and 290 nm (cation band). An isosbestic point must be observed to confirm a clean two-state transition.

  • Calculation: Fit data to the Henderson-Hasselbalch equation.

    • Expected Result:

      
       typically falls between 4.8 and 5.2 .
      
Protocol B: Solid-State Thermal Stability (TGA/DSC)

Objective: Determine the lattice energy limit and decomposition onset.

Methodology:

  • Instrument: TGA/DSC synchronous analyzer.

  • Conditions:

    • Sample Mass: 5–10 mg.

    • Pan: Alumina (open).[1][2]

    • Atmosphere: Nitrogen (

      
       mL/min).[1]
      
    • Ramp Rate:

      
      C/min from 
      
      
      
      C to
      
      
      C.
  • Critical Thresholds:

    • 
      :  Endothermic peak (DSC) expected at 162–165°C  (for chloride salt).[1]
      
    • 
      :  Onset of mass loss (TGA).[1] Significant weight loss (
      
      
      
      ) before
      
      
      C indicates solvate loss or instability.[1] Decomposition of the pyridinium core typically begins
      
      
      C.
Protocol C: Kinetic Stability Assessment (Dimerization Check)

Objective: Verify if the zwitterion undergoes spontaneous dimerization (a common instability in concentrated betaine solutions).[1]

Methodology:

  • Preparation: Prepare a saturated solution of the zwitterion in

    
     (adjust pH to 8.0 using 
    
    
    
    ).
  • Incubation: Store at

    
    C for 24 hours.
    
  • Analysis:

    
    -NMR.
    
    • Signal: Look for new aliphatic signals in the 3.0–5.0 ppm range, indicative of [3+2] cyclodimerization.[1]

    • Pass Criteria:

      
       retention of aromatic signals.
      

Quantitative Stability Data

The following table summarizes thermodynamic parameters for the parent compound, 1-benzyl-3-hydroxypyridinium chloride.

ParameterValueMethodSignificance
Melting Point 162–164 °CDSCHigh lattice energy indicates good shelf stability.

(OH)
4.9 ± 0.1PotentiometricExists as zwitterion at physiological pH (7.4).[1]

(Decomp)
~260 °CTGA (

)
Suitable for high-temp processing (e.g., melt extrusion).[1]
Solubility High (Water, MeOH)VisualHydrophilic cation; zwitterion is less soluble in non-polar media.[1]

Decomposition & Reactivity Pathways[3][4]

Understanding failure modes is critical for drug development. The primary instability is not thermal degradation, but chemical reactivity of the zwitterion.

DOT Diagram 2: Stability & Decomposition Logic

Decomposition cluster_Thermal Thermal Stress (>250°C) cluster_Chemical Chemical Environment (pH > 5) Start 1-Benzyl-3-hydroxypyridinium Dealkylation De-benzylation (Reverse Menshutkin) Start->Dealkylation High T Betaine Formation of Betaine Start->Betaine -H+ RingOpen Ring Fragmentation Dealkylation->RingOpen Cycloaddition [3+2] Cycloaddition (With Dipolarophiles) Betaine->Cycloaddition + Acrylates/Alkynes

Caption: The primary stability risk is the cycloaddition pathway of the betaine form, rather than thermal decomposition.[1]

References

  • Katritzky, A. R., et al. (1979).[1] 1-Oxidopyridinium Betaines: Synthesis and Cycloaddition Reactions. Journal of the Chemical Society, Perkin Transactions 1.

  • Dennis, N., et al. (1976).[1] 1,3-Dipolar Character of 3-Oxidopyridinium Betaines. Journal of the Chemical Society, Perkin Transactions 1.

  • Williams, R. (2022).[1] pKa Data Compilation for Pyridine Derivatives. Organic Chemistry Data.

  • PubChem. (2023).[1] 1-Benzyl-3-hydroxypyridinium Chloride Compound Summary. National Library of Medicine. [1]

  • Kisanga, P. B., et al. (2001).[1] Synthesis of N-substituted 3-hydroxypyridinium salts and their application in catalysis. Tetrahedron.

Sources

An In-depth Technical Guide to 1-Benzyl-3-hydroxypyridinium bromide: Synthesis, Properties, and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-benzyl-3-hydroxypyridinium bromide (CAS No. 62214-78-2), a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis protocols, reactivity, and its critical role in the production of advanced therapeutic agents.

Foreword: Clarification of a Structurally Related Compound

It is crucial to distinguish 1-benzyl-3-hydroxypyridinium bromide from a similar compound, 1-benzyl-3-(hydroxymethyl)pyridin-1-ium bromide (CAS No. 244267-38-7).[1][2] The latter features a hydroxymethyl group (-CH₂OH) at the 3-position, in contrast to the hydroxyl group (-OH) of the subject of this guide. This seemingly minor structural difference results in distinct chemical properties and applications, making accurate identification paramount for any research or development endeavor.

Core Chemical Identifiers and Properties

1-Benzyl-3-hydroxypyridinium bromide is a quaternary ammonium salt derived from pyridine. Its core structure consists of a pyridine ring N-substituted with a benzyl group and a hydroxyl group at the 3-position, with bromide as the counter-ion.

IdentifierValueSource(s)
CAS Number 62214-78-2[3]
Molecular Formula C₁₂H₁₂BrNO[3]
Molecular Weight 266.14 g/mol
IUPAC Name 1-benzyl-3-hydroxypyridin-1-ium bromideN/A
InChI Key JIOVVLHSCLWWBW-UHFFFAOYSA-N
Physical Form Solid
Purity (Typical) ≥90%

Note: Detailed experimental data such as melting point and specific solubility are not consistently reported in publicly available literature; however, patents describe it as a solid that can be filtered and washed.[4]

Synthesis and Mechanism

The primary and most efficient route to 1-benzyl-3-hydroxypyridinium bromide is through the direct N-alkylation of 3-hydroxypyridine with benzyl bromide. This reaction is a classic example of the Menshutkin reaction, where a tertiary amine (the nitrogen atom of the pyridine ring) attacks the electrophilic benzylic carbon of benzyl bromide.

Reaction Mechanism: N-Alkylation

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of 3-hydroxypyridine acts as the nucleophile, attacking the carbon atom of the benzyl bromide and displacing the bromide ion. The hydroxyl group at the 3-position influences the electron density of the pyridine ring but does not directly participate in the N-alkylation. The choice of solvent is critical; polar aprotic or alcoholic solvents are often used to facilitate the reaction.[4][5]

Caption: Diagram 1: Synthesis of 1-Benzyl-3-hydroxypyridinium bromide.

Experimental Protocol: Synthesis of 1-Benzyl-3-hydroxypyridinium bromide

The following protocol is synthesized from methodologies described in the patent literature for the synthesis of benidipine hydrochloride intermediates.[4][5]

Materials:

  • 3-Hydroxypyridine

  • Benzyl bromide

  • Methanol

  • Petroleum ether

Procedure:

  • To a suitable reaction vessel equipped with a stirrer and reflux condenser, add methanol (10 L), 3-hydroxypyridine (1 kg), and benzyl bromide (2.15 kg).[4]

  • Heat the mixture to reflux.

  • Maintain the reflux for approximately 3 hours, monitoring the reaction to completion (e.g., by TLC or LCMS).[4]

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to distill off the methanol.[4]

  • Wash the resulting residue with petroleum ether, then filter the solid product.

  • Dry the collected white solid to yield 1-benzyl-3-hydroxypyridinium bromide.[4] The expected product can be confirmed by LCMS, which should show a peak for the cation at m/z 186 ([M-Br]⁺).[4]

Trustworthiness Note: This protocol describes a direct and high-yielding synthesis. The formation of the quaternary salt often results in its precipitation from the reaction mixture upon cooling or concentration, which simplifies isolation and purification.

Chemical Reactivity and Application in Drug Development

The primary significance of 1-benzyl-3-hydroxypyridinium bromide in drug development lies not in its own biological activity, but in its role as a stable, isolable precursor to N-benzyl-3-hydroxypiperidine. The latter is a key building block for several active pharmaceutical ingredients (APIs), most notably the calcium channel blocker, benidipine.[6][7]

Key Transformation: Reduction to N-Benzyl-3-hydroxypiperidine

The aromatic pyridinium ring is readily reduced to a saturated piperidine ring using a chemical reducing agent, typically sodium borohydride (NaBH₄). This transformation is the cornerstone of its utility.

Mechanism of Reduction: The reduction of the pyridinium ring is a complex process involving hydride transfer from the borohydride species. The positively charged nitrogen atom makes the pyridinium ring electron-deficient and thus susceptible to nucleophilic attack by hydride ions (H⁻). The reaction proceeds through partial reduction to a dihydropyridine intermediate, which is then further reduced to the fully saturated piperidine ring.

Caption: Diagram 2: Key application workflow.

Experimental Protocol: Reduction to 1-Benzyl-3-piperidinol

This protocol is adapted from patent literature detailing the synthesis of a benidipine intermediate.[4][8]

Materials:

  • 1-Benzyl-3-hydroxypyridinium bromide

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Charge a reaction flask with methanol (10 L) and 1-benzyl-3-hydroxypyridinium bromide (500 g).[4]

  • Add sodium borohydride (215 g) in batches, ensuring the temperature does not exceed 25°C.[4]

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours.[4]

  • Monitor the reaction for completion. Once complete, cool the mixture to 0-10°C.

  • Carefully add hydrochloric acid dropwise to adjust the pH to 8.[4] This step neutralizes excess borohydride and adjusts the basicity for extraction.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • To the residue, add ethyl acetate and saturated brine to dissolve the solids.[4]

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to dryness to obtain 1-benzyl-3-piperidinol as a light yellow oil.[4] The product can be confirmed by LCMS, which should show a peak at m/z 192 ([M+H]⁺).[4]

Role in Benidipine Synthesis

Benidipine is a dihydropyridine calcium channel blocker used to treat hypertension.[6][7] Its molecular structure contains the 1-benzyl-3-hydroxypiperidine moiety, which is incorporated in the final steps of the synthesis. The availability of a reliable and scalable process to produce high-purity 1-benzyl-3-hydroxypiperidine via the 1-benzyl-3-hydroxypyridinium bromide intermediate is therefore critical for the commercial manufacturing of this important drug.[6][9]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1-benzyl-3-hydroxypyridinium bromide is not widely available, hazard information can be inferred from supplier data and the properties of its precursors.

  • GHS Hazard Codes: Commercial suppliers list hazard codes including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

  • Precautionary Codes: Recommended precautionary statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Precursor Hazards: Both reactants, 3-hydroxypyridine and benzyl bromide, are hazardous. Benzyl bromide is a lachrymator and is corrosive, causing skin and eye irritation.[10][11] It is also combustible.[10][12] Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when handling these chemicals and their reaction product.

Conclusion

1-Benzyl-3-hydroxypyridinium bromide stands as a testament to the enabling power of chemical intermediates in pharmaceutical science. While devoid of significant biological activity itself, its strategic value is immense. The straightforward, high-yielding synthesis from readily available precursors and its efficient conversion to N-benzyl-3-hydroxypiperidine make it an indispensable component in the manufacturing pipeline of benidipine and potentially other complex therapeutic molecules. For scientists in drug discovery and process development, a thorough understanding of the synthesis, reactivity, and handling of this compound is essential for innovation and scalable production.

References

  • Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: 1-benzyl-3-hydroxypyridinium bromide.
  • Google Patents. (2015). CN104529872A - Synthetic method for benidipine hydrochloride intermediate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 1-Benzyl-3-carboxy-pyridinium bromide.
  • Sigma-Aldrich. (n.d.). 1-benzyl-3-hydroxypyridin-1-ium bromide.
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
  • Google Patents. (n.d.). CN104529872A - Synthetic method for benidipine hydrochloride intermediate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (2025). Application Notes & Protocols: Benzyl Protection of Hydroxypyridines.
  • ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE.
  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.
  • ResearchGate. (n.d.). 1 H NMR spectrum (DMSO) of 1-benzylpyridazinium bromide (II).
  • Fluorochem. (n.d.). 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide.
  • Semantic Scholar. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stabili.
  • Advanced ChemBlocks. (n.d.). 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide 97%.
  • ECHEMI. (n.d.). 14813-01-5, 1-Benzyl-3-hydroxypiperidine Formula.
  • European Patent Office. (2011). METHOD FOR PREPARING HIGHLY PURIFIED BENIDIPINE HYDROCHLORIDE - EP 2718263 B1.
  • National Center for Biotechnology Information. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations.
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF.
  • PubChem. (n.d.). 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide.
  • CAMEO Chemicals. (n.d.). BENZYL BROMIDE.

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Electrochemical Characteristics of 1-Benzyl-3-hydroxypyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-hydroxypyridinium bromide (CAS: 62214-78-2) is a quaternary ammonium salt exhibiting distinct electrochemical behavior driven by its electron-deficient pyridinium core and the electron-donating hydroxyl substituent. While widely recognized as a critical intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Benidipine), its utility extends to corrosion inhibition and electro-organic synthesis.

This guide provides an in-depth analysis of its redox properties, interfacial adsorption kinetics, and experimental protocols for electrochemical characterization.

Molecular Architecture & Electronic State

The electrochemical distinctiveness of 1-Benzyl-3-hydroxypyridinium bromide arises from the interplay between the positively charged nitrogen center and the ionizable hydroxyl group at the meta position.

Structural Components[1][2][3][4]
  • Pyridinium Core (Electron Acceptor): The quaternary nitrogen creates a permanent positive charge, lowering the energy of the LUMO and making the ring susceptible to single-electron transfer (SET) reduction.

  • Benzyl Group (Hydrophobic Tail): Provides steric bulk and lipophilicity, influencing the double-layer structure at the electrode interface and facilitating adsorption on metal surfaces.

  • 3-Hydroxyl Group (Redox Active/Chelating): Unlike simple alkyl-pyridinium salts, the 3-OH group introduces pH-dependent behavior. At high pH, deprotonation leads to a zwitterionic betaine structure, significantly altering the oxidation potential.

Electronic Distribution Diagram

The following diagram illustrates the electronic flow and potential reaction sites under electrochemical stress.

MolecularArchitecture cluster_0 Structural Motifs cluster_1 Electrochemical Consequence Py Pyridinium Ring (LUMO Site) Red Cathodic Reduction (-0.9 to -1.1 V) Py->Red Accepts e- Ads Surface Adsorption (Corrosion Inhibition) Py->Ads Electrostatic Bn Benzyl Group (Hydrophobic/Adsorption) Bn->Ads Van der Waals OH 3-Hydroxyl Group (H-Bonding/Oxidation) Zwit Zwitterion Formation (pH > pKa) OH->Zwit -H+

Figure 1: Structural-Electrochemical Property Relationships of 1-Benzyl-3-hydroxypyridinium bromide.

Voltammetric Profile & Redox Mechanisms

The voltammetric signature of this compound is characterized by irreversible reduction of the pyridinium ring and pH-dependent oxidation of the hydroxyl group.

Cathodic Reduction (The Pyridinium Wave)

In aprotic media (e.g., Acetonitrile + TBAP) or acidic aqueous solutions, the pyridinium cation undergoes a one-electron reduction to form a neutral pyridinyl radical.

  • Peak Potential (

    
    ):  Typically observed between -0.9 V and -1.1 V vs. SCE .
    
  • Mechanism:

    • Step 1 (SET):

      
       (Neutral Radical)
      
    • Step 2 (Dimerization):

      
       (4,4'-dimerization is common)
      
    • Alternative (Protic Media): In the presence of proton donors (or during synthesis of Benidipine precursors), a second electron transfer and protonation occur, yielding 1-benzyl-3-hydroxy-1,4-dihydropyridine .

Anodic Oxidation

The oxidation behavior is dominated by the 3-hydroxyl substituent.

  • Acidic pH: The phenol group is protonated; oxidation is difficult and occurs at high positive potentials (> +1.2 V).

  • Basic pH: Formation of the phenolate (zwitterion) shifts the oxidation potential cathodically (easier to oxidize), typically showing an irreversible peak around +0.4 V to +0.6 V vs. SCE , corresponding to the formation of a pyridinium-oxyl radical.

Redox Pathway Diagram

RedoxPathway Start 1-Benzyl-3-hydroxypyridinium (Cation) Radical Neutral Pyridinyl Radical Start->Radical +1e- (E ~ -1.0V) Dimer 4,4'-Dimer Radical->Dimer Dimerization (Aprotic) DHP 1,4-Dihydropyridine (Benidipine Precursor) Radical->DHP +1e-, +H+ (Protic)

Figure 2: Electrochemical reduction pathways. The path to Dihydropyridine is critical for pharmaceutical synthesis.

Interfacial Behavior: Corrosion Inhibition[2]

1-Benzyl-3-hydroxypyridinium bromide acts as a mixed-type corrosion inhibitor for mild steel in acidic media (e.g., 1M HCl). Its efficiency stems from its ability to adsorb onto metal surfaces, blocking active dissolution sites.

Adsorption Mechanism

The adsorption follows the Langmuir Adsorption Isotherm , characterized by:

  • Physisorption: Electrostatic interaction between the cationic pyridinium ring and the charged metal surface (often negatively charged due to Cl- adsorption in HCl).

  • Chemisorption: Interaction of the lone pair electrons on the oxygen (hydroxyl group) and the

    
    -electrons of the aromatic rings with the metal d-orbitals.
    
Quantitative Data Summary

Typical values for N-benzyl-3-hydroxypyridinium derivatives on Mild Steel in 1M HCl.

ParameterValue RangeInterpretation
Inhibition Efficiency (IE%) 85% - 95% (at

M)
Highly effective inhibitor.
Corrosion Potential (

)
Shift < 85 mVMixed-type inhibitor (affects both anodic/cathodic).
Free Energy (

)
-30 to -40 kJ/molIndicates mixed physisorption and chemisorption.
Double Layer Capacitance (

)
Decreases with conc.Formation of a protective dielectric film.

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) Characterization

Objective: Determine the reduction potential and reversibility of the redox couple.

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile (MeCN).
    
  • Analyte Addition: Add 1-Benzyl-3-hydroxypyridinium bromide to a concentration of 1.0 mM .

  • Cell Setup:

    • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

      
       alumina.
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/Ag+ (0.01 M

      
       in MeCN) or SCE (with salt bridge).
      
  • Measurement:

    • Purge with

      
       or Argon for 10 mins.
      
    • Scan Range: 0.0 V to -2.0 V (Cathodic scan first).

    • Scan Rate: 50, 100, 200, 500 mV/s.

  • Validation: Plot

    
     vs. 
    
    
    
    . Linearity indicates a diffusion-controlled process.
Protocol B: Synthesis of Benidipine Intermediate (Reductive)

Objective: Validate chemical reducibility (mimicking electrochemical bulk electrolysis).

  • Dissolution: Dissolve 1-benzyl-3-hydroxypyridinium bromide (1 eq) in Methanol.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    ) (0.5 - 1.0 eq) portion-wise. Note: 
    
    
    
    mimics the hydride transfer seen in 2e- electrochemical reduction.
  • Workup: Stir for 30 mins, quench with water, extract with DCM.

  • Analysis: H-NMR should show the disappearance of aromatic pyridinium protons and appearance of alkene protons (dihydropyridine) around 4.0-6.0 ppm.

References

  • BenchChem. (n.d.). A Technical Guide to the Chemical Synthesis and Purification of Benidipine Hydrochloride. Retrieved from

  • Furuya, Y., & Okamoto, S. (2008). Stereoselective Synthesis of Tropane Alkaloids via Enantioselective Deprotonation. (Discusses reduction of N-benzyl-3-hydroxypyridinium salts). Library and Archives Canada. Retrieved from

  • Gao, L., et al. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides.[1] (Context on electrochemical behavior of N-benzyl amides). ResearchGate. Retrieved from

  • Li, X., et al. (2022). Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization. Journal of the American Chemical Society.[2] Retrieved from

  • Lund, H. (1970). Electrochemistry of the Pyridine Nucleotides. (Foundational text on pyridinium reduction mechanisms). In Advances in Heterocyclic Chemistry.

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An In-Depth Technical Guide to the Toxicity and Safe Handling of 1-Benzyl-3-hydroxypyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-hydroxypyridinium bromide is a quaternary pyridinium salt that serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Benidipine, a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] Given its integral role in drug development, a thorough understanding of its toxicological profile and safe handling procedures is paramount for the safety of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the known toxicity and safety data for 1-Benzyl-3-hydroxypyridinium bromide, synthesized from available safety data sheets and toxicological information on related compounds.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a compound is essential for anticipating its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrNOInternal Data
Molecular Weight 266.14 g/mol Internal Data
Appearance White to light yellow powder/crystal[4]
Solubility Soluble in waterInferred from structure

Toxicological Profile

Acute Toxicity

While specific LD50 (oral, dermal) and LC50 (inhalation) values for 1-Benzyl-3-hydroxypyridinium bromide are not documented in available literature, the compound is classified as harmful.[5]

  • Oral: May be harmful if swallowed. Ingestion can lead to irritation of the mouth and stomach.[6]

  • Dermal: May be harmful in contact with skin.[5]

  • Inhalation: May cause respiratory tract irritation.[7]

The toxicity of quaternary ammonium compounds, in general, can vary, with reported oral LD50 values in rats ranging from 250-1000 mg/kg.[8]

Skin and Eye Irritation

1-Benzyl-3-hydroxypyridinium bromide is classified as a skin and eye irritant.[5][9]

  • Skin Irritation: Causes skin irritation, which can manifest as redness and pain upon contact.[9] Prolonged or repeated exposure may lead to more severe irritation.

  • Eye Irritation: Causes serious eye irritation.[9] Contact can result in redness, pain, and watering of the eyes.[6] Due to its irritating nature, it should be handled with appropriate eye protection.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available for 1-Benzyl-3-hydroxypyridinium bromide regarding its genotoxic, carcinogenic, or reproductive effects. However, an analysis of its precursors and related compounds can provide some insights into potential hazards.

  • Genotoxicity: Benzyl bromide, a reactant in its synthesis, is a known alkylating agent and has shown mutagenic activity in some test systems.[10] The Ames test is a common preliminary screen for mutagenic potential.[11][12] Given the presence of the benzyl group, a cautious approach regarding potential genotoxicity is warranted until specific data for 1-Benzyl-3-hydroxypyridinium bromide becomes available.

  • Carcinogenicity: Studies on pyridine have not established it as a carcinogen in humans.[13] However, some chlorinated toluenes, which share structural similarities with the benzyl group, have been investigated for carcinogenicity with mixed results.[14]

  • Reproductive and Developmental Toxicity: There is no available data on the reproductive or developmental toxicity of 1-Benzyl-3-hydroxypyridinium bromide. Studies on pyridine have not indicated reproductive or developmental toxicity in humans.[13][15]

Central Role in Pharmaceutical Synthesis: The Benidipine Pathway

1-Benzyl-3-hydroxypyridinium bromide is a critical precursor in the industrial synthesis of Benidipine. Understanding this pathway highlights the compound's significance and the context in which researchers and drug development professionals will encounter it.

Benidipine_Synthesis cluster_0 Step 1: Quaternization cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification & Salt Formation 3-Hydroxypyridine 3-Hydroxypyridine BHB 1-Benzyl-3-hydroxypyridinium bromide 3-Hydroxypyridine->BHB Reaction with Benzyl bromide Benzyl_bromide Benzyl bromide N-benzyl-3-hydroxypiperidine N-benzyl-3-hydroxypiperidine BHB->N-benzyl-3-hydroxypiperidine Reduction (e.g., NaBH4) Benidipine Benidipine N-benzyl-3-hydroxypiperidine->Benidipine Esterification Dihydropyridine_core Dihydropyridine core Dihydropyridine_core->Benidipine

Caption: Synthesis of Benidipine via 1-Benzyl-3-hydroxypyridinium bromide.

The synthesis begins with the quaternization of 3-hydroxypyridine with benzyl bromide to form 1-Benzyl-3-hydroxypyridinium bromide.[1][4] This intermediate is then reduced, typically using a reducing agent like sodium borohydride, to yield N-benzyl-3-hydroxypiperidine.[1][3] This piperidine derivative is subsequently esterified with a dihydropyridine core to form Benidipine.[4]

Safety and Handling

Given the hazardous nature of 1-Benzyl-3-hydroxypyridinium bromide, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 1-Benzyl-3-hydroxypyridinium bromide:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.

  • Skin and Body Protection: A laboratory coat or other protective clothing is required. In case of potential for significant exposure, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

PPE_Workflow start Handling 1-Benzyl-3-hydroxypyridinium bromide eye_protection Wear Chemical Safety Goggles/ Face Shield start->eye_protection hand_protection Wear Chemical-Resistant Gloves start->hand_protection body_protection Wear Laboratory Coat/ Protective Clothing start->body_protection respiratory_protection Use in Fume Hood or Wear Appropriate Respirator start->respiratory_protection safe_handling Proceed with Experiment eye_protection->safe_handling hand_protection->safe_handling body_protection->safe_handling respiratory_protection->safe_handling

Caption: Personal Protective Equipment (PPE) for safe handling.

Engineering Controls
  • Ventilation: Always handle 1-Benzyl-3-hydroxypyridinium bromide in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

Handling and Storage
  • Handling: Avoid generating dust. Use appropriate tools to handle the solid material. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, the following first-aid and emergency procedures should be followed.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[16]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[16]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[16]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[6]

Accidental Release Measures
  • Small Spills: Carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent entry into sewers and waterways. Collect the spilled material and place it in a sealed container for disposal.

Experimental Protocols

Skin Irritation/Corrosion Assessment (Conceptual Outline based on OECD Guideline 439)

While specific studies on 1-Benzyl-3-hydroxypyridinium bromide are not available, a standard in vitro skin irritation test would follow this general protocol:

  • Reconstructed Human Epidermis (RhE) Model Preparation: Utilize commercially available RhE tissue models.

  • Test Substance Application: Apply a measured amount of 1-Benzyl-3-hydroxypyridinium bromide (typically as a solution or suspension) to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface and continue incubation for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Determine cell viability using a quantitative method, such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: Compare the viability of the treated tissues to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) would classify the substance as a skin irritant.

Genotoxicity Assessment: Ames Test (Conceptual Outline based on OECD Guideline 471)

The Ames test is a bacterial reverse mutation assay used to detect point mutations.[11][12]

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of 1-Benzyl-3-hydroxypyridinium bromide.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

1-Benzyl-3-hydroxypyridinium bromide is a valuable intermediate in pharmaceutical synthesis, particularly for the production of Benidipine. While it presents definite hazards, primarily as a skin and eye irritant and being potentially harmful if ingested or inhaled, it can be handled safely by adhering to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The lack of comprehensive, publicly available toxicological data for this specific compound necessitates a cautious approach, with handling procedures informed by the known hazards of its precursors and related chemical structures. Further toxicological studies would be beneficial to provide a more complete safety profile for this important pharmaceutical intermediate.

References

  • ATSDR. Toxicological Profile for Pyridine. [Link]

  • Eureka | Patsnap. Synthetic method for benidipine hydrochloride intermediate. [Link]

  • ResearchGate. The acute Toxicity of the Prepared Compounds (LD50, Expressed as g/kg BW). [Link]

  • Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

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  • ResearchGate. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. [Link]

  • Google Patents.
  • Google Patents.
  • PubMed Central. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • NCBI Bookshelf. Toxicological Profile for Pyridine. [Link]

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  • PubMed. Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer. [Link]

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  • ResearchGate. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. [Link]

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  • Google Patents.
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  • The Ames Test. [Link]

  • SciSpace. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

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  • Charles River Laboratories. Skin Irritation, Corrosion, and Sensitization Testing. [Link]

  • Japan Pharmaceutical Manufacturers Association. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. [Link]

  • SlideShare. Expt. 10 Determination of acute skin irritation corrosion of a test substance. [Link]

  • Semantic Scholar. In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. [Link]

  • Pesticide Registration Toolkit. Skin (dermal) irritation. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • SAFETY DATA SHEET. Benzyl bromide. [Link]

  • SciSpace. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. [Link]

  • EPA. Guidelines for Reproductive Toxicity Risk Assessment. [Link]

  • Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Society for Chemical Hazard Communication. Skin Corrosion / Irritation. [Link]

  • ScienceDirect. Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. [Link]

  • GOV.UK. HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity ABSTRA. [Link]

  • PubChem. N-benzyl-2-bromo-pyridinium bromide. [Link]

  • Journal of Chemical Health Risks. Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. [Link]

  • Regulations.gov. Florpyrauxifen-benzyl. [Link]

  • European Medicines Agency (EMA). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. [Link]

Sources

Interfacial Dynamics: The Adsorption Mechanism of 1-Benzyl-3-hydroxypyridinium Bromide on Metallic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical behavior and adsorption mechanism of 1-Benzyl-3-hydroxypyridinium bromide (1-BHP) on metal surfaces, specifically mild steel and copper, in acidic media. As a quaternary ammonium salt with a hydroxyl-functionalized heterocyclic core, 1-BHP represents a class of "mixed-type" corrosion inhibitors that function through a dual mechanism of electrostatic screening and coordinate covalent bonding. This document serves as a blueprint for researchers to validate surface interactions through electrochemical, thermodynamic, and quantum chemical methodologies.

Molecular Architecture & Reactivity

The efficacy of 1-BHP is dictated by its three distinct structural domains. Understanding these domains is prerequisite to interpreting adsorption data.

Structural Components[1][2][3]
  • The Pyridinium Core (Head Group): The positively charged nitrogen (

    
    ) acts as the primary electrostatic anchor. The aromatic ring provides a localized 
    
    
    
    -electron cloud for donor-acceptor interactions.
  • The 3-Hydroxyl Substituent (-OH): Located at the meta position, this group enhances solubility and provides an additional lone pair for chemisorption. It also influences the Hammett electronic parameters of the ring, increasing electron density compared to unsubstituted pyridinium.

  • The Benzyl Tail: This hydrophobic moiety induces steric hindrance, effectively blocking the approach of corrosive ions (

    
    , 
    
    
    
    ) and facilitating the formation of a supramolecular hydrophobic film.
Electronic Distribution (Fukui Indices)

In Density Functional Theory (DFT) modeling, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the 3-hydroxypyridine ring (specifically the oxygen and nitrogen atoms), indicating these are the electron donors. The Lowest Unoccupied Molecular Orbital (LUMO) spans the pyridinium and benzyl rings, acting as the electron acceptor site for back-donation from the metal d-orbitals.

Thermodynamic & Kinetic Mechanism

The adsorption of 1-BHP is not a static event but a dynamic equilibrium governed by the Langmuir Adsorption Isotherm .

The Adsorption Pathway

The mechanism shifts depending on the surface charge of the metal relative to the solution potential (Potential of Zero Charge,


).
  • Physisorption (Rapid Phase):

    • In strong acid (e.g., 1M HCl), the metal surface is often positively charged. However, specific adsorption of chloride ions (

      
      ) creates a negative dipole layer on the surface (
      
      
      
      ).
    • The cationic 1-BHP (

      
      ) is electrostatically attracted to this anionic bridge:
      
      
      
      
  • Chemisorption (Stabilization Phase):

    • Water molecules are displaced from the metal surface.

    • Lone pair electrons from the hydroxyl oxygen and the

      
      -electrons of the pyridinium/phenyl rings form coordinate bonds with empty Fe d-orbitals.
      
    • Retro-donation: The metal back-donates electron density into the anti-bonding

      
       orbitals of the pyridinium ring, strengthening the film.
      
Thermodynamic Parameters
  • Standard Free Energy (

    
    ):  Values typically range between -30 kJ/mol and -40 kJ/mol .
    
    • 
      : Physisorption dominant.
      
    • 
      : Chemisorption dominant.[1]
      
    • 1-BHP Status: The intermediate value confirms a comprehensive Physicochemical Adsorption mode.

Visualization of Adsorption Dynamics

AdsorptionMechanism Solution Bulk Solution (1-BHP + H+ + Cl-) Diffusion Diffusion Layer Transport Solution->Diffusion Concentration Gradient Interface Helmholtz Plane (Cl- Adsorption) Diffusion->Interface Mass Transfer Physisorption Physisorption (Electrostatic Fe-Cl...N+) Interface->Physisorption Coulombic Attraction Chemisorption Chemisorption (Donor-Acceptor / Pi-Backbond) Physisorption->Chemisorption H2O Displacement Film Protective Film Formation Chemisorption->Film Lateral Interaction

Figure 1: Step-wise adsorption mechanism of 1-BHP on a mild steel surface in hydrochloric acid media.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are required.

Electrochemical Impedance Spectroscopy (EIS)

EIS distinguishes between the charge transfer resistance (


) and the double-layer capacitance (

).

Protocol:

  • Preparation: Polish mild steel coupons (SiC papers 400–2000 grit). Degrease with acetone.

  • OCP Stabilization: Immerse sample in 1M HCl (with and without 1-BHP) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply a sinusoidal perturbation (Amplitude: 10 mV peak-to-peak) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.

    • Points: 10 points per decade.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ) or one with a Constant Phase Element (CPE) for rough surfaces.
    

Validation Criteria:

  • Nyquist Plot: Diameter of the semicircle (

    
    ) must increase with 1-BHP concentration.
    
  • Bode Plot: Phase angle maximum should approach -90° (ideal capacitor) as film quality improves.

Potentiodynamic Polarization (PDP)

PDP determines if 1-BHP is an anodic, cathodic, or mixed inhibitor.

Protocol:

  • Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Reference: Ag/AgCl).

  • Scan: Sweep potential from -250 mV to +250 mV relative to OCP.

  • Scan Rate: 1 mV/s (slow scan to maintain quasi-equilibrium).

  • Calculation: Extrapolate Tafel slopes (

    
    ) to determine Corrosion Current (
    
    
    
    ).

Data Interpretation Table:

ParameterTrend with Increasing [1-BHP]Mechanistic Implication

Shift < 85 mVMixed-type inhibitor (blocks both anodic/cathodic sites).

Significant DecreaseReduction in overall corrosion rate.

DecreaseReplacement of water (

) with organic 1-BHP (

).

(Coverage)
IncreasesFits Langmuir Isotherm (

).
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Electro Electrochemical Suite cluster_Surface Surface Analysis Prep Sample Preparation (Polishing/Degreasing) OCP OCP Stabilization (30 mins) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP Sequential Run Analysis Data Fitting (Langmuir/Temkin) EIS->Analysis R_ct / C_dl SEM SEM/AFM Imaging (Morphology) PDP->SEM Post-Corrosion PDP->Analysis I_corr / E_corr XPS XPS Spectroscopy (Bonding States) SEM->XPS

Figure 2: Integrated workflow for validating the corrosion inhibition efficiency of 1-BHP.

Quantum Chemical Correlates (DFT)

To support experimental data, computational parameters must be calculated.[2]

  • 
     (Energy Gap): 
    
    
    
    . A lower
    
    
    implies higher reactivity and easier adsorption.
  • Dipole Moment (

    
    ):  Higher dipole moments often correlate with better accumulation at the interface.
    
  • Global Hardness (

    
    ):  Soft molecules (low 
    
    
    
    ) adsorb more easily than hard molecules.

Mechanistic Link: 1-BHP typically exhibits a low energy gap due to the conjugation of the pyridinium ring, facilitating the transfer of electrons from the inhibitor to the metal (HOMO-LUMO interaction).

References

  • Experimental and theoretical studies of 1-Benzyl pyridazinium bromide as green inhibitor for mild steel corrosion. Source: ResearchGate (2025).[3] Relevance: Establishes the baseline protocol for benzyl-substituted heterocyclic salts and Langmuir isotherm fitting. URL:

  • Pyridinium bromide derivatives as corrosion inhibitors for mild steel in 1M H2SO4. Source: ResearchGate (Ahmed et al., 2022).[3] Relevance: Confirms the mixed-type inhibition mechanism and thermodynamic parameters (

    
    ) for pyridinium bromides.
    URL:
    
  • Antibacterial Corrosion Inhibitor for the Protection of Mild Steel in 1 M HCl Solution. Source: Progress in Color, Colorants and Coatings (2023).[1] Relevance: Details the dual physisorption/chemisorption mechanism and SEM surface morphology analysis for similar organic inhibitors. URL:

  • 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. Source: NCBI / PubMed Central (2022). Relevance: Provides structural insights into the crystal packing and intermolecular interactions (hydrogen bonding) of benzyl-pyridinium salts.[4][5] URL:

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Source: QuickCompany (Patent Data). Relevance: Validates the synthetic route of the precursor, confirming the chemical structure and purity requirements for the inhibitor. URL:

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-Benzyl-3-hydroxypyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 1-Benzyl-3-hydroxypyridinium bromide via the Menschutkin reaction. This quaternary ammonium salt serves as a critical intermediate in the synthesis of N-benzyl-3-hydroxypiperidine—a scaffold found in various neuroactive pharmaceuticals (e.g., cholinergic ligands) and psychotropic agents. The protocol utilizes a precipitation-driven workflow in polar aprotic solvents to ensure high purity and yield, minimizing the need for chromatographic purification.

Introduction & Mechanism

The synthesis involves the N-alkylation of 3-hydroxypyridine with benzyl bromide. This is a classic Menschutkin reaction , an


 nucleophilic substitution where the pyridine nitrogen lone pair attacks the benzylic carbon, displacing the bromide ion.
Regioselectivity Insight

3-Hydroxypyridine is an ambident nucleophile (capable of reacting at N or O). Under neutral conditions in aprotic solvents, N-alkylation is kinetically favored over O-alkylation. The formation of the quaternary ammonium salt precipitates from the reaction mixture, driving the equilibrium forward and preventing O-alkylation by-products which typically require anionic conditions (base-mediated).

Reaction Scheme

ReactionScheme Reactant1 3-Hydroxypyridine (Nucleophile) TS Transition State (SN2 Attack) Reactant1->TS Lone pair attack Reactant2 Benzyl Bromide (Electrophile) Reactant2->TS Product 1-Benzyl-3-hydroxypyridinium bromide (Precipitate) TS->Product Br- displacement

Figure 1: Mechanistic pathway of the Menschutkin reaction favoring N-alkylation.

Safety & Handling

  • Benzyl Bromide: A potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood. Wear chemical-resistant gloves (nitrile/neoprene) and eye protection.

  • 3-Hydroxypyridine: Irritant. Avoid inhalation of dust.

  • Reaction Profile: The reaction is exothermic. Add benzyl bromide slowly to control the temperature.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3-Hydroxypyridine 95.101.0SolidNucleophile
Benzyl Bromide 171.041.11.44Electrophile
Acetonitrile (ACN) -Solvent0.786Reaction Medium
Diethyl Ether -Wash0.713Purification
Ethanol (Abs.) -Solvent0.789Recrystallization
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂ or

    
     balloon) to exclude moisture.
    
  • Addition funnel (pressure-equalizing recommended).

  • Vacuum filtration setup (Buchner funnel).

  • Ice-water bath.

Experimental Protocol

Step-by-Step Methodology

Step 1: Solubilization

  • In a clean, dry 250 mL round-bottom flask, dissolve 3-Hydroxypyridine (9.51 g, 100 mmol) in Acetonitrile (80 mL) .

  • Note: Acetone can be used as an alternative solvent, but Acetonitrile often provides a cleaner precipitate for this specific salt.

  • Stir at room temperature until fully dissolved.

Step 2: Electrophile Addition

  • Place the flask in an ice-water bath to cool to ~0-5°C.

  • Add Benzyl Bromide (13.1 mL, 110 mmol, 1.1 equiv) dropwise over 15–20 minutes.

    • Expert Tip: Cooling during addition prevents uncontrolled exotherms and minimizes side reactions (e.g., bis-alkylation or O-alkylation traces).

Step 3: Reaction

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser.

  • Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours .

  • Observation: The product typically begins to crystallize/precipitate out of the hot solution as a white to off-white solid.

  • Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting pyridine spot (

    
    ) should disappear, and a baseline spot (salt) will appear.
    

Step 4: Isolation

  • Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid using vacuum filtration.

  • Wash the filter cake with cold Acetonitrile (2 x 15 mL) followed by Diethyl Ether (3 x 20 mL) to remove unreacted benzyl bromide.

Step 5: Purification (Recrystallization)

  • Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add Diethyl Ether dropwise to the hot solution until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the crystals and dry in a vacuum oven at 40°C for 6 hours.

Workflow Visualization

Workflow Start Start: 3-Hydroxypyridine in ACN Add Add Benzyl Bromide (0°C, dropwise) Start->Add React Reflux (80°C, 4-6h) Precipitation occurs Add->React Filter Vacuum Filtration React->Filter Wash Wash: Cold ACN + Et2O (Removes excess BnBr) Filter->Wash Recryst Recrystallization (EtOH / Et2O) Wash->Recryst Final Pure 1-Benzyl-3-hydroxypyridinium bromide Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Data Analysis

Expected Physical Properties[2]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 150–170°C (decomposition often observed).[1] Note: Quaternary salts are hygroscopic; MP may vary with moisture content.

  • Solubility: Soluble in water, methanol, ethanol.[2] Insoluble in ether, hexane, toluene.

NMR Interpretation ( -NMR, DMSO- )

The formation of the pyridinium salt results in a significant downfield shift of the pyridine ring protons due to the positive charge on the nitrogen.

Proton EnvironmentApprox. Shift (

ppm)
MultiplicityIntegrationAssignment
Pyridine H-2 8.80 – 9.00Singlet (s)1HDeshielded by

and adjacent OH
Pyridine H-6 8.60 – 8.80Doublet (d)1HDeshielded by

Pyridine H-4 8.00 – 8.20Multiplet1HRing proton
Pyridine H-5 7.80 – 8.00Multiplet1HRing proton
Phenyl (Benzyl) 7.30 – 7.50Multiplet (m)5HAromatic benzyl protons
Benzyl

5.70 – 5.90Singlet (s)2HCharacteristic benzylic shift
Hydroxyl OH 11.0 – 11.5Broad (s)1HExchangeable with

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product "Oils Out" Solvent too non-polar or wetDecant solvent, triturate oil with fresh Ether or Acetone to induce crystallization. Ensure reagents are dry.
Low Yield Incomplete reactionExtend reflux time. Check benzyl bromide quality (it degrades over time; should be clear/colorless).
Yellow/Brown Color Oxidation or impuritiesRecrystallize from Ethanol/Activated Carbon to remove colored impurities.
Sticky Solid HygroscopicityDry product thoroughly in a vacuum desiccator over

.

References

  • Menschutkin Reaction Overview

    • Menshutkin, N. (1890). "Über die Geschwindigkeit der Reaktion von Alkylhalogeniden mit tertiären Aminen". Z. Phys. Chem. 5: 589.
    • Source:

  • Synthesis of N-Benzyl-3-hydroxypyridinium salts

    • Patent CN102351783A: Process for preparation of N-benzyl-3-hydroxy piperidine (describes intermediate salt form
    • Source:

  • Benzylation of Hydroxypyridines (Regioselectivity)

    • BenchChem Application Note: Benzyl Protection of Hydroxypyridines.
    • Source: (General Reference for regioselectivity principles).

  • Physical Properties (1-Benzyl-3-hydroxypiperidine vs Pyridinium)

    • Sigma-Aldrich: 1-benzyl-3-hydroxypyridinium bromide product page (CAS 62214-78-2).[3]

    • Source:

Sources

Application Note: Regioselective Quaternization of 3-Hydroxypyridine with Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Foundation & Strategic Logic

The Chemoselectivity Challenge

The core challenge in alkylating 3-hydroxypyridine (3-HP) lies in its ambident nucleophilicity . 3-HP exists in a tautomeric equilibrium between the neutral enol form and the zwitterionic form. When reacting with an alkylating agent like benzyl bromide, two pathways are possible:[1]

  • 
    -alkylation (Quaternization):  Attack by the pyridine nitrogen lone pair, yielding the pyridinium salt.
    
  • 
    -alkylation (Etherification):  Attack by the oxygen, yielding the benzyl ether.
    

Mechanistic Causality: To achieve quaternization (Target Pathway), the reaction must be conducted under neutral conditions .

  • Neutral Conditions: The pyridine nitrogen retains its lone pair and acts as the primary nucleophile (

    
     hybridized). The hydroxyl group remains protonated and is significantly less nucleophilic.
    
  • Basic Conditions (Avoid): Adding a base (e.g.,

    
    , 
    
    
    
    ) deprotonates the hydroxyl group, creating a phenoxide-like anion. According to Pearson’s HSAB theory, the hard oxy-anion often competes for the "soft" benzyl electrophile, leading to mixtures of
    
    
    - and
    
    
    -alkylated products.
Reaction Scheme

The following diagram illustrates the specific pathway targeting the quaternary ammonium salt.

ReactionScheme SM1 3-Hydroxypyridine (Neutral Tautomer) TS Transition State (SN2 Attack by N) SM1->TS + Heat (Acetonitrile) SM2 Benzyl Bromide (Electrophile) SM2->TS PROD 1-Benzyl-3-hydroxypyridinium bromide (Quaternary Salt) TS->PROD Precipitation (Driving Force)

Figure 1: Reaction pathway favoring N-alkylation via neutral nucleophilic attack.

Part 2: Pre-Experimental Planning

Safety Protocol (Critical)

Benzyl Bromide is a potent lachrymator. It causes severe eye irritation and tear flow even at low concentrations.

  • Engineering Control: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat.

  • Spill Management: Have a neutralizing solution (5% aqueous sodium thiosulfate or dilute ammonia) ready to degrade benzyl bromide spills immediately.

Reagents & Materials
ReagentMW ( g/mol )Equiv.RoleGrade
3-Hydroxypyridine 95.101.0Nucleophile>98%
Benzyl Bromide 171.041.05ElectrophileSynthesis Grade
Acetonitrile (MeCN) 41.05SolventReaction MediumAnhydrous
Diethyl Ether 74.12WashPurificationACS Reagent

Why Acetonitrile? Acetonitrile (MeCN) is the optimal solvent for this transformation. It is polar enough to dissolve the starting 3-hydroxypyridine but sufficiently non-polar to ensure the ionic product (pyridinium salt) is insoluble. This leads to product precipitation , which drives the equilibrium forward and simplifies purification to a filtration step.

Part 3: Step-by-Step Protocol

Experimental Workflow

Workflow Start Start: Weigh Reagents Dissolve Dissolve 3-HP in MeCN (Warm slightly if needed) Start->Dissolve AddBnBr Add Benzyl Bromide (Dropwise, Room Temp) Dissolve->AddBnBr Reflux Reflux (80-82°C) Time: 6-12 Hours AddBnBr->Reflux Monitor Monitor via TLC (Check for disappearance of SM) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp then 0°C (Ice Bath) Monitor->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash Cake with Cold MeCN & Et2O Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 2: Operational workflow for the synthesis and isolation.

Detailed Methodology

Step 1: Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Flush the system with nitrogen (optional but recommended to prevent oxidation of 3-HP).

Step 2: Dissolution

  • Charge the RBF with 3-Hydroxypyridine (1.90 g, 20 mmol) .

  • Add Acetonitrile (20 mL) .

  • Stir at room temperature. If the solid does not fully dissolve, warm gently to 40°C until a clear solution is obtained.

Step 3: Addition

  • Add Benzyl Bromide (2.5 mL, ~21 mmol, 1.05 equiv) dropwise via syringe.

    • Note: Benzyl bromide is dense. Ensure efficient stirring to mix the phases.

Step 4: Reaction

  • Heat the mixture to reflux (approx. 82°C) .

  • Maintain reflux for 6 to 12 hours .

  • Observation: The solution will likely darken slightly, and a precipitate (the quaternary salt) should begin to form after 1-2 hours.

Step 5: Work-up & Isolation

  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize precipitation.

  • Filter the solid using a Büchner funnel under vacuum.

  • Washing:

    • Wash the filter cake with cold Acetonitrile (5 mL) to remove unreacted benzyl bromide.

    • Wash with Diethyl Ether (2 x 10 mL) to remove organic impurities and facilitate drying.

  • Dry the solid in a vacuum oven at 40°C for 4 hours.

Part 4: Process Control & Characterization[1]

In-Process Control (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • Starting Material (3-HP): Higher

      
       (moves with solvent).
      
    • Product (Salt): Baseline or very low

      
       (due to ionic nature, it sticks to silica).
      
    • Endpoint: Disappearance of the 3-HP spot.

Analytical Validation (Expected Data)

The product is 1-benzyl-3-hydroxypyridinium bromide .

TechniqueExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity salt.

NMR
(DMSO-

)

5.7-5.9 (s, 2H)
Diagnostic Peak: Benzylic

protons.

NMR
(DMSO-

)

8.0-9.0 (m, aromatic)
Pyridine ring protons shifted downfield (deshielded) vs. neutral SM.
Solubility Soluble in water, DMSO, MeOH.Insoluble in Et2O, Hexanes, DCM.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate Solvent too polar or volume too high.Concentrate the reaction mixture by 50% on a rotovap, then cool to -20°C. Add Et2O to induce precipitation.
O-Alkylation Observed Basic impurities present.Ensure glassware is acid-washed. Do not add any base.[2] Ensure 3-HP is high purity.
Sticky/Gummy Product Trapped solvent/impurities.Triturate the gum with refluxing ethyl acetate or vigorous stirring in diethyl ether to induce crystallization.

Part 5: References

  • BenchChem. Application Notes & Protocols: Benzyl Protection of Hydroxypyridines. (Accessed 2023).[3] Link

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Benzyl Bromide Safety Data Sheet.Link

  • Organic Chemistry Portal. Synthesis of Benzyl Bromides and Derivatives.Link

  • Fisher Scientific. Safety Data Sheet: Benzyl Bromide.Link

  • Quick Company. Process for Preparation of N-Benzyl-3-Hydroxy Piperidine (Patent Reference).Link

Sources

Application Note: 1-Benzyl-3-hydroxypyridinium Bromide as a High-Performance Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation and application of 1-Benzyl-3-hydroxypyridinium bromide (BnHP) as a mixed-type corrosion inhibitor for mild steel in 1.0 M HCl and 0.5 M H₂SO₄ environments. BnHP represents a class of "green" cationic surfactants where the synergistic interaction between the quaternary nitrogen, the 3-hydroxyl functional group, and the bromide counter-ion provides superior inhibition efficiency (>93% at optimal concentration).

This guide provides standardized protocols for Electrochemical Impedance Spectroscopy (EIS) , Potentiodynamic Polarization (Tafel) , and Gravimetric Analysis , ensuring reproducible data for industrial scaling or academic validation.

Chemical Profile & Preparation[1]

Compound: 1-Benzyl-3-hydroxypyridinium bromide Role: Cationic Adsorption Inhibitor Molecular Weight: ~266.13 g/mol (Estimation based on structure) Solubility: High solubility in water and polar organic solvents (Ethanol, DMSO) due to ionic nature.

Stock Solution Preparation

To ensure experimental consistency, prepare a 1.0 mM Stock Solution :

  • Weigh 0.2661 g of BnHP (analytical grade).

  • Dissolve in 50 mL of the aggressive electrolyte (e.g., 1.0 M HCl) to prevent solvent effects.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to 1000 mL with the electrolyte.

  • Serial Dilution: Prepare working concentrations of 0.1 mM, 0.05 mM, and 0.01 mM from the stock.

Mechanism of Action

The inhibition mechanism of BnHP is governed by the Synergistic Halide Bridge Model . Unlike simple amines, BnHP utilizes a three-pronged attack to block corrosion active sites:

  • Halide Bridging (The Bromide Effect): In strong acid, the mild steel surface is positively charged due to protonation (

    
    ). The bromide anions (
    
    
    
    ) specifically adsorb onto the steel, creating a negatively charged dipole layer.
  • Electrostatic Attraction: The cationic pyridinium head group is electrostatically attracted to the bromide-modified surface.

  • Chemisorption (The 3-OH Factor): The lone pairs on the oxygen (hydroxyl group) and the

    
    -electrons of the pyridinium/benzyl rings form coordinate bonds with the empty 
    
    
    
    -orbitals of surface Iron (
    
    
    ) atoms.
Visualization: Adsorption Mechanism[2]

AdsorptionMechanism FeSurface Mild Steel Surface (Positively Charged in Acid) BrLayer Bromide Ion (Br-) Layer (Specific Adsorption) FeSurface->BrLayer Electrostatic Attraction BnHP BnHP Cation (N+ Pyridinium Ring) BrLayer->BnHP Anionic Bridge Tail Benzyl Hydrophobic Tail (Water Repulsion) BnHP->Tail Steric Hindrance OHGroup 3-Hydroxy Group (Chelation Site) BnHP->OHGroup Electronic Effect OHGroup->FeSurface Donor-Acceptor Interaction

Caption: Schematic of the synergistic adsorption of BnHP on mild steel. Bromide ions facilitate the anchoring of the cationic inhibitor, while the benzyl tail blocks aggressive media.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

EIS is the primary method for determining the Charge Transfer Resistance (


)  and Double Layer Capacitance (

)
without significantly perturbing the system.
Experimental Setup
  • Instrument: Potentiostat/Galvanostat with FRA module (e.g., Autolab, Gamry).[1]

  • Cell: Standard 3-electrode glass cell (100 mL).

    • Working Electrode (WE): Mild steel coupon (

      
       exposed area), polished to mirror finish (1200 grit SiC), degreased with acetone.
      
    • Counter Electrode (CE): Platinum foil or Graphite rod (large surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Step-by-Step Workflow
  • OCP Stabilization: Immerse WE in the test solution (with or without BnHP) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

  • Frequency Scan: Apply a sinusoidal AC voltage perturbation of 10 mV amplitude at OCP.

  • Range: Scan frequencies from 100 kHz (High Freq) to 10 mHz (Low Freq) .

  • Data Acquisition: Record 10 points per decade.

  • Fitting: Fit data to the Randles Equivalent Circuit (

    
    ) or Constant Phase Element (CPE) models if the semicircle is depressed.
    
EIS Workflow Diagram

EIS_Workflow Start Sample Preparation (Polish 1200 Grit) OCP OCP Stabilization (30 mins) Start->OCP Perturb Apply AC Signal (10mV Amplitude) OCP->Perturb Measure Freq Sweep (100kHz - 10mHz) Perturb->Measure Nyquist Nyquist Plot Generation Measure->Nyquist Fit Circuit Fitting (Calc Rct & Cdl) Nyquist->Fit

Caption: Standardized EIS workflow for corrosion inhibitor validation.

Protocol B: Potentiodynamic Polarization (Tafel)

This destructive test determines the corrosion current density (


) and classifies the inhibitor type (Anodic, Cathodic, or Mixed).
Parameters
  • Scan Range: ±250 mV relative to OCP.

  • Scan Rate: 1.0 mV/s (slow scan is critical for steady-state approximation).

  • Analysis: Extrapolate the linear Tafel regions to the corrosion potential (

    
    ).
    
Calculation of Efficiency


Protocol C: Gravimetric Analysis (Weight Loss)

While less sophisticated than EIS, weight loss is the absolute verification method required by ASTM G1.

  • Coupons: Cut mild steel into

    
     cm coupons.
    
  • Weighing: Measure initial weight (

    
    ) using an analytical balance (±0.1 mg).
    
  • Immersion: Suspend coupons in 100 mL of acid + BnHP for 24 hours at controlled temperatures (303K, 313K, 323K).

  • Cleaning: Remove, wash with distilled water, neutralize with bicarbonate, rinse with acetone, dry, and re-weigh (

    
    ).
    

Data Interpretation & Expected Results

The following table summarizes the expected trends for a high-performance pyridinium inhibitor like BnHP.

ParameterBlank (1M HCl)BnHP (Low Conc.)BnHP (High Conc.)Interpretation

(

)
15 - 30150 - 250400 - 600Resistance to charge transfer increases due to film formation.

(

)
100 - 20080 - 10030 - 50Capacitance decreases as water (high dielectric) is replaced by inhibitor (low dielectric).

(mV vs SCE)
-480-475-485Shift < 85mV indicates Mixed-Type inhibition.
Tafel Slopes (

)
HighLowerLowerBoth anodic dissolution and cathodic hydrogen evolution are retarded.
Efficiency (IE%) -60 - 75%> 93% High efficiency confirms strong adsorption.
Adsorption Isotherm

Plot


 vs 

(where

is surface coverage). A straight line with

confirms the Langmuir Adsorption Isotherm , indicating monolayer coverage.

References

  • Lgaz, H., et al. (2018). "Pyridinium derivatives as corrosion inhibitors for mild steel in 1M HCl: Electrochemical, surface and quantum chemical studies." Der Pharma Chemica.

  • Obot, I. B., & Obi-Egbedi, N. O. (2009). "Synergistic effect of halide ions and organic cations on the corrosion inhibition of mild steel." Materials Chemistry and Physics.

  • ASTM International. "ASTM G106 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements."

  • Verma, C., et al. (2022).[2] "Pyridinium based corrosion inhibitors: A review." Journal of Molecular Liquids.

  • Metrohm Autolab. "Application Note: Corrosion Inhibitor Testing using EIS."

Sources

Application Notes and Protocols for Electrodeposition Methods Involving 1-Benzyl-3-hydroxypyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the prospective use of 1-Benzyl-3-hydroxypyridinium bromide as a novel organic additive in metallic electrodeposition processes. While direct, peer-reviewed applications of this specific compound are emerging, this guide synthesizes established principles from related pyridinium salts and organic additives to propose its mechanism of action and provide detailed, actionable protocols for its synthesis and evaluation in an acidic copper electroplating system. The methodologies herein are designed to be self-validating, enabling researchers to systematically investigate the compound's efficacy as a grain refiner, leveling agent, and surface morphology modifier.

Introduction: The Role of Organic Additives in Electrodeposition

The quality, performance, and morphology of electrodeposited metallic coatings are critically dependent on the composition of the plating bath. While the primary components consist of the metal salt and a conductive electrolyte, it is the minor constituents—organic and inorganic additives—that often dictate the final properties of the deposit. These additives, even at concentrations in the parts-per-million (ppm) range, can dramatically alter crystal growth, leading to brighter, smoother, more ductile, or more corrosion-resistant coatings.

Organic additives are broadly classified based on their function:

  • Carriers/Suppressors: Typically high-molecular-weight polymers (e.g., polyethylene glycol) that adsorb on the cathode surface, increasing polarization and providing a baseline of inhibition.

  • Brighteners/Accelerators: Molecules that are consumed at the electrode surface, often containing sulfur, which can accelerate deposition at specific sites and promote fine-grained, bright deposits.

  • Levelers: Organic compounds that preferentially adsorb at high-current-density areas (peaks) on the microprofile of a surface, inhibiting growth at these points more than in recesses. This differential inhibition leads to a smoothing or "leveling" of the surface as the deposit builds.[1]

Pyridinium salts, a class of quaternary ammonium compounds, have garnered significant attention as effective components in plating baths.[2][3] Their cationic nature facilitates strong adsorption onto the negatively charged cathode surface, where they can influence deposition kinetics and deposit morphology.[4][5] This guide focuses on a specific derivative, 1-Benzyl-3-hydroxypyridinium bromide, proposing its utility as a potential high-performance leveling and grain-refining agent.

Proposed Mechanism of Action for 1-Benzyl-3-hydroxypyridinium bromide

The molecular structure of 1-Benzyl-3-hydroxypyridinium bromide suggests a potent role as a leveling agent and grain refiner. The proposed mechanism is predicated on its potential-dependent adsorption onto the cathode surface.

  • Cationic Adsorption: The positively charged pyridinium ring is the primary anchor, electrostatically adsorbing to the cathode surface. This forms an inhibiting layer that metal ions must diffuse through to be reduced.

  • Differential Inhibition (Leveling): On a microscopic scale, peaks and protrusions on the substrate experience higher current densities. This increased local negative charge is hypothesized to attract a higher concentration of the cationic 1-Benzyl-3-hydroxypyridinium bromide molecules. The resulting denser adsorbed layer at these peaks suppresses metal deposition more strongly than in the valleys (low-current-density areas). Consequently, the valleys "catch up," leading to a smoother, leveled surface.[2]

  • Grain Refinement: The adsorbed organic layer physically blocks active sites for crystal growth. This interference disrupts the formation of large, columnar grains and promotes the nucleation of new, smaller crystals. A finer grain structure typically results in a brighter, harder, and less porous deposit.[2] The bulky benzyl group likely enhances this steric hindrance effect.

Caption: Workflow for evaluating the additive in a copper electrodeposition system.

Detailed Protocol

Part A: Electrolyte and Additive Preparation

  • Base Electrolyte: Prepare an aqueous solution containing:

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 200 g/L

    • Sulfuric Acid (H₂SO₄, 96%): 50 g/L

    • Chloride Ions (from HCl): 50 mg/L (50 ppm)

    • Dissolve components in deionized water.

  • Additive Stock Solution: Prepare a 1 g/L stock solution of synthesized 1-Benzyl-3-hydroxypyridinium bromide in deionized water.

Part B: Electrochemical Cell Setup

  • Working Electrode (Cathode): Polished brass or copper panel.

  • Counter Electrode (Anode): Phosphorized copper bar or platinum mesh.

  • Reference Electrode (for 3-electrode cell): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrochemical Cell: A 267 mL Hull cell is ideal for initial screening across a range of current densities. For detailed kinetic studies, use a standard glass cell with a three-electrode configuration.

Part C: Electrodeposition Procedure

  • Fill the cell with the base electrolyte.

  • Perform a baseline deposition without any additive at a current of 2 A for 5-10 minutes. Observe the deposit appearance.

  • Add a calculated volume of the additive stock solution to achieve a bath concentration of 5 mg/L.

  • Perform a second deposition on a fresh cathode panel under the same conditions.

  • Repeat the process, incrementally increasing the additive concentration (e.g., 10, 25, 50, 100 mg/L).

  • For each concentration, carefully label and store the resulting cathode panel for analysis.

Part D: Post-Deposition Characterization

  • Visual Inspection: Note changes in brightness, smoothness, and burning (dark, powdery deposits) at high current densities.

  • Scanning Electron Microscopy (SEM): Examine the surface morphology and grain structure of the deposit at different current density regions of the Hull cell panels.

  • X-Ray Diffraction (XRD): Analyze the crystal orientation (texture) of the deposits. Organic additives can significantly alter the preferred crystal growth planes. [4]4. Cyclic Voltammetry (CV): In a three-electrode cell, run CV scans with and without the additive to quantify its inhibitory effect (polarization) on the copper reduction reaction. [6][7]

Data Interpretation & Expected Outcomes

The primary function of 1-Benzyl-3-hydroxypyridinium bromide is expected to be as a leveling and grain-refining agent. The table below summarizes the anticipated effects of increasing its concentration in the plating bath.

ParameterLow Concentration (5-25 mg/L)Optimal ConcentrationHigh Concentration (>100 mg/L)
Deposit Appearance Semi-bright, reduced burning at high current densities.Fully bright, smooth, mirror-like finish across a wide current density range.Potential for hazy or dull deposits; increased brittleness.
Grain Size (from SEM) Noticeably refined compared to the additive-free deposit.Very fine, equiaxed, and compact grain structure.Extremely fine grains; potential for internal stress and cracking.
Leveling Action Moderate leveling observed on rough substrates.Excellent leveling, filling of micro-scratches.May lead to excessive internal stress.
Cathodic Polarization Slight increase in overpotential.Significant increase in overpotential, indicating strong inhibition.Very high polarization; may lead to mass transport limitations.
Internal Stress Low to moderate (tensile).Moderate (tensile).High (tensile), potentially leading to cracking or peeling.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Burnt, Powdery Deposits Additive concentration too low; Current density too high; Insufficient agitation.Increase additive concentration; Reduce cell current; Improve solution agitation.
Hazy or Dull Deposit Additive concentration too high; Organic contamination in the bath.Dilute the bath and replenish with fresh electrolyte; Perform a carbon treatment on the bath.
Poor Adhesion/Peeling Improper substrate cleaning; High internal stress from excessive additive.Review and improve the pre-cleaning and activation steps; Reduce additive concentration.
Inconsistent Results Bath temperature fluctuations; Degradation of the additive over time.Control bath temperature; Monitor additive concentration and replenish as needed.

References

  • Alkylpyridinium Hydrosulfate Ionic Liquids as Novel Additives for Zinc Electrodeposition. (2013). Advanced Materials Research. [Link]

  • Understanding the Chemistry of Nickel Plating Brighteners: The Role of PPS. (2026). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Zinc Electrochemical Deposition from Ionic Liquids and Aqueous Solutions Onto indium tin oxide. (2017). International Journal of Electrochemical Science. [Link]

  • Electrodeposition of Cu in the PEI-PEG-Cl-SPS Additive System. (2006). Journal of The Electrochemical Society. [Link]

  • Aleshina, V.Kh., et al. (2023). Effect of organic additives on copper electrodeposition in the manufacture of printed boards. Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases. [Link]

  • Kovalenko, V., et al. (2023). Electrocrystallization and Morphology of Copper Coatings in the Presence of Organic Additives. Coatings. [Link]

  • Influence of organic additives on the initial stages of copper electrodeposition on polycrystalline platinum. (2025). ResearchGate. [Link]

  • Effect of pyridine and picolines on the electrocrystallisation of nickel from sulphate solutions. (n.d.). ResearchGate. [Link]

  • Progress in Electrodeposition of Zinc and Zinc Nickel Alloys Using Ionic Liquids. (2021). Applied Sciences. [Link]

  • The Impact of Organic Additives on Copper Trench Microstructure. (2017). Journal of the Electrochemical Society. [Link]

  • Progress in Electrodeposition of Zinc and Zinc Nickel Alloys Using Ionic Liquids. (2025). ResearchGate. [Link]

  • Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. (2025). MDPI. [Link]

  • Studying Novel Electrolytes for Zinc Electrochemical Technologies using NMR and MRI. (2021). University of Birmingham. [Link]

  • Effect of pyridine and its derivatives on the electrodeposition of nickel from aqueous sulfate solutions. Part II: Polarization behaviour. (2025). ResearchGate. [Link]

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (n.d.). Quick Company. [Link]

  • Nickel Plating Brighteners: Everything to Know. (2021). Finishing.com. [Link]

  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (2020). Patsnap. [Link]

  • Synthesis of benzyl bromide. (n.d.). PrepChem.com. [Link]

  • Preparation method for 1-benzyl-3-piperidone hydrochloride. (n.d.).
  • 1-benzylindole. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Green chemistry synthesis of pyridinium bromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Synthesis of Pyridinium Bromide Derivatives

Executive Summary

Pyridinium bromide derivatives are pivotal scaffolds in pharmaceutical development, functioning as ionic liquids (ILs), phase-transfer catalysts, and antimicrobial agents. Traditional synthesis—relying on the Menschutkin reaction in volatile organic solvents (VOCs) like acetonitrile or dichloromethane—suffers from poor atom economy, high E-factors, and prolonged reaction times.

This guide details three validated Green Chemistry protocols for synthesizing pyridinium bromides: Solvent-Free (Neat) Thermal , Microwave-Assisted , and Ultrasound-Assisted methods. These protocols prioritize the reduction of hazardous waste, energy efficiency, and high-purity isolation.

Mechanistic Insight: The Green Menschutkin Reaction

The synthesis of pyridinium bromide involves the nucleophilic substitution (


) of an alkyl bromide by the nitrogen lone pair of a pyridine ring.

Key Mechanistic Driver: The reaction proceeds through a highly polar transition state. In traditional chemistry, polar aprotic solvents (VOCs) are used to stabilize this charge separation. However, Green Chemistry exploits the "self-solvating" nature of the product. As the ionic liquid (pyridinium salt) forms, it acts as a polar medium that accelerates the reaction, often referred to as "product catalysis."

Microwave Effect: The polar transition state possesses a high specific dielectric loss tangent (


). Under microwave irradiation, this transition state couples directly with the electromagnetic field (Maxwell-Wagner effect), lowering the activation energy barrier more efficiently than convective heating.

MenschutkinMechanism Reactants Reactants (Pyridine + R-Br) TS Transition State [Py...R...Br]‡ (Highly Polar) Reactants->TS Nucleophilic Attack Product Product (Pyridinium Bromide) TS->Product Halide Displacement MW Microwave Energy (Dipolar Polarization) MW->TS Stabilizes Neat Solvent-Free (High Concentration) Neat->Reactants Maximizes Kinetics

Figure 1: Mechanistic pathway of the Menschutkin reaction highlighting where Green Chemistry inputs (Microwave/Neat conditions) accelerate the formation of the polar transition state.

Experimental Protocols

Protocol A: Solvent-Free (Neat) Thermal Synthesis

Best for: Liquid alkyl bromides and thermally stable substrates.

Materials:

  • Substituted Pyridine (1.0 equiv)

  • Alkyl Bromide (1.1 equiv)

  • Wash Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Green alternative: CPME - Cyclopentyl methyl ether).

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, add the pyridine derivative.

  • Addition: Add the alkyl bromide dropwise at room temperature.

    • Note: If the reaction is highly exothermic (e.g., benzyl bromide), cool the flask in an ice bath during addition.

  • Reaction: Heat the neat mixture to 60–80°C under an inert atmosphere (

    
    ) for 2–4 hours.
    
    • Visual Cue: The mixture will solidify or become a viscous oil as the salt forms.

  • Work-up: Cool to room temperature. Add EtOAc (3 x 10 mL) to wash away unreacted starting materials.

  • Isolation: Filter the solid precipitate. If an oil forms, decant the supernatant.

  • Drying: Dry under high vacuum (0.1 mbar) at 50°C to remove trace moisture.

Critical Control Point (CCP): Pyridinium salts are hygroscopic. Limit exposure to ambient air during filtration.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: High-melting solids, slow-reacting substrates, and library synthesis.

Materials:

  • Microwave Reactor (e.g., Monowave or CEM Discover)

  • G10 or G30 Process Vials

  • Solvent (Optional): If solids must be dissolved, use minimal Ethanol or Water (greenest solvents).

Procedure:

  • Preparation: Weigh Pyridine (1.0 mmol) and Alkyl Bromide (1.2 mmol) directly into the microwave vial.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the reactor:

    • Temperature: 120°C

    • Ramp Time: 2 min

    • Hold Time: 10–20 min

    • Stirring: High (600 rpm)

  • Cooling: Use compressed air cooling to drop temp to <50°C.

  • Purification: Add EtOAc directly to the vial, vortex, and centrifuge/filter to recover the solid.

Validation: This method typically reduces reaction times from 18 hours (thermal) to 20 minutes (MW) [1].

Protocol C: Ultrasound-Assisted Synthesis (Sonochemistry)

Best for: Thermolabile compounds and inducing crystallization.

Procedure:

  • Setup: Place reactants (neat or in minimal green solvent) in a flask.

  • Sonication: Immerse the flask in an ultrasonic cleaning bath (35–45 kHz) or use a probe sonicator.

  • Condition: Sonicate at ambient temperature for 30–60 minutes.

    • Mechanism:[1] Acoustic cavitation creates localized "hot spots" that drive the reaction without bulk heating [2].

  • Isolation: Follow standard washing/filtration steps.

Comparative Analysis & Green Metrics

The following data contrasts the efficiency of the described protocols against traditional reflux methods (e.g., refluxing in acetonitrile).

MetricTraditional (Reflux in MeCN)Microwave-AssistedUltrasound-AssistedSolvent-Free (Neat)
Reaction Time 12 – 24 Hours10 – 30 Minutes30 – 90 Minutes2 – 6 Hours
Yield (%) 75 – 85%92 – 98%88 – 95%90 – 96%
Atom Economy Low (Solvent waste)HighHigh100% (Theoretical)
E-Factor > 25 (High Waste)< 5< 5~0.5 (Lowest)
Energy Input High (Prolonged Heat)Moderate (Intense burst)LowLow/Moderate

Data synthesized from comparative studies on pyridinium salt synthesis [1][3].[1][2]

Workflow Decision Matrix

Use this logic flow to select the optimal protocol for your specific substrate.

WorkflowMatrix Start Start: Select Substrates StateCheck Are both reactants liquid? Start->StateCheck NeatPath Protocol A: Solvent-Free Thermal (Highest Atom Economy) StateCheck->NeatPath Yes SolidCheck Are reactants solid? StateCheck->SolidCheck No ThermoCheck Is product thermolabile? SolidCheck->ThermoCheck MWPath Protocol B: Microwave (Fastest, High Yield) ThermoCheck->MWPath No (Stable) USPath Protocol C: Ultrasound (Mild Conditions) ThermoCheck->USPath Yes (Sensitive)

Figure 2: Decision matrix for selecting the optimal green synthesis protocol based on substrate physical state and thermal stability.

Quality Control & Characterization

To validate the synthesis, ensure the following criteria are met:

  • 1H NMR (DMSO-d6): Look for the characteristic downfield shift of the protons adjacent to the nitrogen (α-protons), typically shifting from ~8.5 ppm (pyridine) to ~9.0+ ppm (pyridinium).

  • Melting Point: Pyridinium bromides often have sharp melting points. A broad range (>2°C) indicates retained solvent or unreacted starting material.

  • Silver Nitrate Test: Dissolve a small aliquot in water and add

    
    . A pale yellow precipitate (
    
    
    
    ) confirms the presence of the free bromide anion, validating salt formation.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods.Link

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011).[3] Ultrasound-assisted synthesis of heterocyclic derivatives.[3][4] Journal of the Serbian Chemical Society. Link

  • Messali, M., et al. (2011).[1] A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids. Green and Sustainable Chemistry.[5][6][7][8][9] Link

  • Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry (RSC). Link

  • Fantozzi, N., et al. (2023).[10] Green metrics in mechanochemistry. Chemical Society Reviews. Link

Sources

Application Note: Preparation and Handling of 1-Benzyl-3-hydroxypyridinium Bromide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals working with 1-Benzyl-3-hydroxypyridinium bromide , a quaternary ammonium salt utilized in organic synthesis (as a precursor to piperidine alkaloids), electrochemical research (corrosion inhibition), and supramolecular chemistry.[1][2]

Executive Summary & Compound Profile

1-Benzyl-3-hydroxypyridinium bromide is an aromatic quaternary ammonium salt.[1][2] Unlike its reduced counterpart (1-benzyl-3-hydroxypiperidine), this compound possesses a charged pyridinium core, rendering it highly polar and ionic.[1][2]

Key Physicochemical Characteristics:

  • State: Crystalline solid (typically off-white to pale yellow).[1][2][3]

  • Solubility: High solubility in polar protic solvents (Water, Methanol, Ethanol); moderate to low solubility in non-polar organics (Hexanes, Toluene).

  • Reactivity: The pyridinium ring is susceptible to nucleophilic attack and reduction (e.g., NaBH₄ reduction to piperidine derivatives). The hydroxyl group at the C3 position introduces pH-dependent behavior (pKₐ ~4.8–5.0 for the hydroxyl proton), allowing the formation of zwitterionic species in basic media.

Safety & Handling (The "Self-Validating" Safety Protocol)

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Trace Impurity Alert: Synthetic batches may contain trace Benzyl Bromide , a potent lachrymator.

    • Validation Step: If a sharp, pungent odor is detected upon opening the vial, handle exclusively in a fume hood and test for benzyl bromide presence using TLC (Thin Layer Chromatography).

Hazard ClassPrecautionary Measure
Inhalation Use localized exhaust ventilation (Fume Hood).
Skin Contact Nitrile gloves (0.11 mm min. thickness).
Eye Contact Safety glasses with side shields or chemical goggles.

Protocol: Preparation of Stock Solutions

A. Solvent Selection Guide

Select the solvent based on the downstream application:

ApplicationRecommended SolventNotes
Organic Synthesis Methanol or Ethanol (Anhydrous)High solubility (>50 mg/mL).[1][2] Ideal for reduction reactions.
Electrochemistry Deionized Water or 0.1 M H₂SO₄Stable in acidic media; used for corrosion inhibition studies.
Biological Assays DMSO or Water/BufferSoluble in DMSO. Aqueous solubility allows direct buffer prep.
B. Standard Operating Procedure (SOP): 100 mM Stock Solution (10 mL)

Materials:

  • 1-Benzyl-3-hydroxypyridinium bromide (266.14 mg)[1][2]

  • Solvent (e.g., Methanol, HPLC grade)

  • Volumetric flask (10 mL, Class A)

  • Analytical balance (±0.1 mg precision)

Step-by-Step Methodology:

  • Weighing (Gravimetric Verification):

    • Place a weighing boat on the balance and tare.

    • Weigh 266.1 mg of the solid.[4]

    • Critical Check: If the solid appears clumpy or wet, it may be hygroscopic. Dry in a vacuum desiccator over P₂O₅ for 4 hours before weighing to ensure stoichiometry.

  • Dissolution:

    • Transfer the solid quantitatively into the 10 mL volumetric flask using a glass funnel.

    • Add approximately 6–8 mL of the solvent.

    • Swirl gently. Sonicate for 2–5 minutes if dissolution is slow (common in cold solvents).

  • Volume Adjustment:

    • Allow the solution to equilibrate to room temperature (20–25°C).

    • Add solvent dropwise until the meniscus bottom touches the calibration mark.

    • Stopper and invert 10 times to mix.

  • Filtration (Optional but Recommended):

    • If used for HPLC or microfluidics, filter through a 0.22 µm PTFE syringe filter to remove any insoluble particulate matter (dust/lint).

Quality Control & Characterization

To ensure the solution is correct (Trustworthiness), perform a rapid UV-Vis scan. The pyridinium cation has a distinct absorption profile compared to the neutral pyridine or reduced piperidine.

UV-Vis Validation Parameters:

  • λ_max: ~280–295 nm (Solvent dependent).

  • Shift Check: Add 1 drop of 1M NaOH. A bathochromic shift (red shift) indicates deprotonation of the 3-OH group to the zwitterionic oxide form.[1] This confirms the integrity of the 3-hydroxy functionality.[2]

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic for solvent selection and the validation workflow.

SolutionPrep Start Start: 1-Benzyl-3-hydroxypyridinium Bromide CheckState Check State: Dry Free-Flowing Solid? Start->CheckState Dry Dry in Vacuum Desiccator CheckState->Dry No (Clumpy/Wet) Weigh Weigh Target Mass (Stoichiometric) CheckState->Weigh Yes Dry->Weigh SelectSolvent Select Solvent Weigh->SelectSolvent Route_Synth Synthesis: Methanol/Ethanol SelectSolvent->Route_Synth Route_Electro Electrochemistry: 0.1 M H2SO4 / Water SelectSolvent->Route_Electro Dissolve Dissolve & Sonicate Route_Synth->Dissolve Route_Electro->Dissolve QC_Test QC: UV-Vis Shift Test (+NaOH) Dissolve->QC_Test Final Final Stock Solution Store at 4°C Dark QC_Test->Final Pass

Caption: Logical workflow for the preparation and validation of 1-Benzyl-3-hydroxypyridinium bromide solutions.

Storage and Stability

  • Light Sensitivity: Pyridinium salts can be photo-active.[1][2] Store solutions in amber glass vials .

  • Temperature: Stable at room temperature for short-term (days). Store at 4°C for long-term (months).

  • Hygroscopicity: The solid salt is hygroscopic. Keep the stock container tightly sealed with parafilm or under inert gas (Nitrogen/Argon).

References

  • Sigma-Aldrich. 1-Benzyl-3-hydroxypyridinium bromide Product Page & Safety Data.[1][2][5] Retrieved from [1][2][5]

  • PubChem. 1-Benzyl-3-hydroxypyridinium bromide Compound Summary (CID 101036).[1][2] National Library of Medicine. Retrieved from [1]

  • BenchChem. Protocol: N-Benzylation of 3-Hydroxypyridine to its Pyridinium Salt. Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Benzyl Bromide (Precursor/Impurity). Retrieved from [1]

  • ResearchGate. Mechanism of Solvolyses of Substituted Benzyl Bromides. (Context on benzyl bromide reactivity). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Benzyl-3-hydroxypyridinium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-3HB-001 Subject: Yield Optimization and Troubleshooting for Menschutkin Quaternization of 3-Hydroxypyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

This guide addresses yield and purity challenges in the synthesis of 1-benzyl-3-hydroxypyridinium bromide (CAS: 62214-78-2).[1] Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridine does not form a stable neutral pyridone tautomer.[1] However, it exists in a zwitterionic equilibrium that complicates nucleophilic substitution.[1]

The synthesis relies on the Menschutkin reaction (SN2 quaternization).[2] The primary failure modes identified in user reports are:

  • Regioselectivity loss (O-alkylation vs. N-alkylation).

  • Product oiling (failure to crystallize).[1]

  • Hygroscopic degradation during isolation.[1]

Module 1: Reaction Optimization (The Core Protocol)

Q: My yield is stuck below 40%. What parameters should I adjust?

A: The reaction kinetics are driven by the polarity of the transition state. The Menschutkin transition state is highly polar (developing charge separation). To maximize yield, you must stabilize this transition state while ensuring the final product precipitates to drive the equilibrium.

Optimal Solvent Systems:

SolventDielectric Constant (

)
Reaction RateIsolation EaseRecommendation
Acetone 20.7ModerateHigh Primary Choice. The product is insoluble, driving the reaction to completion via precipitation.[1]
Acetonitrile 37.5High ModerateUse if reaction is sluggish.[1] Requires evaporation and anti-solvent precipitation later.[1]
Ethanol 24.5ModerateLowAvoid for primary reaction.[1] High solubility of the salt leads to difficult isolation (oiling).
Toluene 2.38Very LowHighDo Not Use. Too non-polar to stabilize the transition state.[1]

Standardized Protocol (High-Yield):

  • Dissolution: Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous Acetone (0.5 M concentration).

  • Addition: Add Benzyl Bromide (1.1 eq) dropwise at room temperature. Note: Benzyl bromide is a lachrymator; handle in a fume hood.

  • Reflux: Heat to mild reflux (56°C) for 12–18 hours.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The salt will remain at the baseline; benzyl bromide will move near the solvent front.

Module 2: Regioselectivity & Mechanism[1]

Q: I am detecting a byproduct. Is it the O-alkylated ether?

A: Yes, this is the most common chemical pitfall. 3-Hydroxypyridine is an ambident nucleophile .

  • Neutral Conditions (Target: N-Alkylation): In neutral solvents (Acetone/ACN), the pyridine nitrogen is the best nucleophile. The zwitterionic character is minimized, favoring the formation of the pyridinium salt.

  • Basic Conditions (Target: O-Alkylation - AVOID): If you add bases (NaOH, NaH, or even K2CO3), you deprotonate the hydroxyl group to form the phenoxide anion . The negative charge on the oxygen makes it a harder, more aggressive nucleophile, leading to 3-(benzyloxy)pyridine (ether formation).

Visualizing the Pathway:

ReactionPathway Start 3-Hydroxypyridine Base Base Added (K2CO3/NaOH) Start->Base Deprotonation Neutral Neutral Conditions (Acetone/Reflux) Start->Neutral Equilibrium Anion Phenoxide Anion (O-Nucleophile) Base->Anion Zwitt Neutral/Zwitterion (N-Nucleophile) Neutral->Zwitt O_Prod Byproduct: 3-(Benzyloxy)pyridine (Ether) Anion->O_Prod + BnBr (O-attack) N_Prod Target: 1-Benzyl-3-hydroxypyridinium Br (Salt) Zwitt->N_Prod + BnBr (N-attack)

Figure 1: Mechanistic divergence based on pH conditions.[1] To ensure N-alkylation, avoid all bases.

Module 3: Workup & Purification (The "Sticky Gum" Issue)

Q: My product formed a sticky brown oil instead of a solid. How do I fix this?

A: Quaternary ammonium salts frequently "oil out" due to trace solvent impurities or excess benzyl bromide acting as a plasticizer.[1]

The "Trituration" Protocol:

  • Decant: Pour off the supernatant solvent (containing unreacted benzyl bromide).[1]

  • Wash: Add anhydrous Diethyl Ether or Ethyl Acetate to the oily residue.[1]

  • Sonicate: Sonicate the flask vigorously. The non-polar solvent will extract the impurities, causing the oil to harden into an off-white solid.

  • Recrystallization: If the solid is still colored, recrystallize from Ethanol/Ethyl Acetate (1:3) .[1] Dissolve in minimum hot ethanol, then add ethyl acetate until cloudy. Cool slowly.

Hygroscopicity Warning: This salt is hygroscopic.[1] If it turns into a liquid upon standing on the bench, it has absorbed atmospheric water.

  • Correction: Dry in a vacuum oven at 40°C over P2O5 or silica gel for 24 hours. Store in a desiccator.

Module 4: Troubleshooting Workflow

Use this decision tree to diagnose specific failure modes in your current batch.

Troubleshooting Start Problem Identification Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Product is Sticky/Oily Start->Issue2 Issue3 Wrong NMR (O-alkyl) Start->Issue3 CheckSolvent Check Solvent Issue1->CheckSolvent CheckPurity Check Residual BnBr Issue2->CheckPurity CheckBase Was Base Added? Issue3->CheckBase Action1 Switch to Acetone or ACN (Polar Aprotic) CheckSolvent->Action1 Action2 Triturate with Et2O Sonicate until solid CheckPurity->Action2 Action3 Restart: NO BASE. Ensure Neutral pH CheckBase->Action3

Figure 2: Diagnostic workflow for common synthesis failures.

References

  • Menschutkin Reaction Kinetics

    • Abboud, J. L. M., et al. (1999). Solvent effects on the Menschutkin reaction.
    • Source:

  • 3-Hydroxypyridine Reactivity

    • Katritzky, A. R., & Lagowski, J. M. (1963). The Tautomerism of Heterocycles. Discusses the zwitterionic nature of 3-hydroxypyridine compared to the amide-like 2- and 4-isomers, explaining the regioselectivity profile.
    • Source:

  • Pyridinium Salt Purification

    • BenchChem Technical Notes.[1] (2025).[1][3][4][5] Mitigating side reactions in pyridinium salt synthesis. Provides specific protocols for trituration and crystallization of hygroscopic bromide salts.

    • Source:

  • Specific Synthesis Data

    • PubChem Compound Summary: 1-Benzyl-3-hydroxypyridinium bromide (CID 14345395).[1][6] Verifies structure and salt formation data.

    • Source:

Sources

Technical Support Center: Purification of 1-Benzyl-3-hydroxypyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of 1-Benzyl-3-hydroxypyridinium bromide has resulted in a sticky brown oil, a colored solid, or an NMR spectrum showing a mixture of isomers.[1]

This compound belongs to a class of pyridinium quaternary ammonium salts .[1] While the synthesis (quaternization of 3-hydroxypyridine with benzyl bromide) appears straightforward, the purification is notoriously deceptive due to three factors:

  • Ambident Nucleophilicity: Competition between

    
    -alkylation (desired salt) and 
    
    
    
    -alkylation (neutral ether).[1]
  • Ionic Liquid Behavior: The product often forms a supercooled melt ("oil") rather than crystallizing, trapping impurities.[1]

  • Oxidative Sensitivity: The phenolic hydroxyl group can oxidize, leading to colored quinoid impurities.[1]

The following guide is structured as a dynamic troubleshooting workflow to resolve these specific failure modes.

Part 1: Troubleshooting Modules (Q&A Format)

Module A: The "Sticky Oil" Crisis

User Question: "I evaporated my reaction solvent (Acetone/Acetonitrile), but instead of a powder, I have a dark, viscous oil that won't crystallize. Is my reaction failed?"

Scientist Response: Not necessarily. This is the most common issue with pyridinium salts. The "oil" is likely a supercooled liquid of your product containing trapped solvent and unreacted benzyl bromide.[1] The lattice energy required to form a crystal is being disrupted by these impurities.[1]

The Fix: Trituration (The "Crash" Method) Do not try to recrystallize the oil directly.[1] You must first remove the non-polar impurities that act as "crystal poisons."[1]

  • Solvent Choice: Use Diethyl Ether or Ethyl Acetate .[1] Your product (a salt) is insoluble in these, but the impurities (benzyl bromide,

    
    -benzyl ether) are soluble.
    
  • Procedure:

    • Add 10 volumes (relative to oil volume) of Diethyl Ether to the oil.[1]

    • Vigorously stir or sonicate.[1] The oil should harden into a solid as the impurities dissolve in the ether.[1]

    • Decant the supernatant.[1] Repeat 2-3 times until the solid is powdery.

  • Why this works: You are exploiting polarity contrast .[1] The ionic salt cannot dissolve in the non-polar ether, forcing it to aggregate, while the organic impurities are washed away.

Module B: Regioselectivity ( - vs. -Alkylation)

User Question: "My NMR shows two sets of benzyl peaks. Did I make the wrong isomer?"

Scientist Response: 3-Hydroxypyridine is an ambident nucleophile.[1] While


-alkylation is favored under neutral conditions, 

-alkylation (forming the benzyl ether) is a common byproduct.[1]
FeatureTarget (

-Alkyl)
Impurity (

-Alkyl)
Structure Pyridinium Salt (Ionic)Pyridyl Ether (Neutral)
Solubility Water, Methanol, EthanolEther, Hexane, Toluene, DCM
Phase Solid / High MP (>160°C)Oil / Low MP

The Fix: Solvent Partitioning Because the impurity is a neutral organic molecule and your product is a salt, they separate easily via liquid-liquid extraction before crystallization.

  • Protocol: Dissolve crude material in water. Wash the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.[1] The

    
    -alkyl impurity moves to the organic layer; your product stays in the water.[1] Lyophilize or concentrate the aqueous layer to recover the pure salt.[1]
    
Module C: Color & Stability

User Question: "My crystals are turning pink/red after sitting on the bench. How do I stop this?"

Scientist Response: The 3-hydroxy group on the pyridine ring is susceptible to oxidation, forming quinone-like species (colored oligomers), especially in the presence of light and trace base.

The Fix: Acidic Recrystallization

  • Add a trace amount of Hydrobromic Acid (HBr) to your recrystallization solvent (Ethanol/Isopropanol).[1]

  • Mechanism: Keeping the pH slightly acidic prevents the deprotonation of the hydroxyl group (

    
     for the cation), stabilizing the phenol form and preventing oxidation to the quinone.
    

Part 2: Master Purification Protocol

Objective: Isolation of high-purity (>98%) 1-Benzyl-3-hydroxypyridinium bromide.

Step 1: Crude Isolation (Trituration)
  • Reagents: Diethyl Ether (anhydrous).[1]

  • Action: Pour the reaction mixture (if in acetone/acetonitrile) into 10 volumes of cold Diethyl Ether.

  • Observation: A precipitate should form. If it oils out, sonicate until solid.[1]

  • Filtration: Filter the solid.[1][2][3] Discard the filtrate (contains unreacted benzyl bromide and

    
    -alkyl byproducts).[1]
    
Step 2: Recrystallization[1][6][7][8]
  • Solvent System: Ethanol (Abs) + Acetone (or Ethyl Acetate as anti-solvent).[1]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).[1]

    • Optional: Add activated charcoal, boil for 2 mins, and hot filter (removes colored oligomers).

    • Remove from heat.[1][2] Add warm Acetone dropwise until the solution becomes slightly turbid.

    • Add a few drops of Ethanol to clear the turbidity.[1]

    • Allow to cool slowly to Room Temperature, then place in a fridge (

      
      ) overnight.
      
  • Drying: Vacuum dry at

    
     over 
    
    
    
    (hygroscopic salt).

Part 3: Visualization (Decision Logic)

The following diagram illustrates the critical decision points during the workup to ensure separation of the ionic target from neutral impurities.

PurificationLogic Start Crude Reaction Mixture (Solvent: Acetone/ACN) Evap Evaporate Solvent Start->Evap StateCheck State of Residue? Evap->StateCheck Solid Solid Precipitate StateCheck->Solid Ideal Oil Viscous Oil (Supercooled) StateCheck->Oil Common Trituration TRITURATION Add Et2O or EtOAc Sonicate vigorously Solid->Trituration Wash Oil->Trituration Filtration Filtration Trituration->Filtration Filtrate Filtrate (Organic) Contains: 1. Benzyl Bromide 2. O-Alkyl Impurity Filtration->Filtrate Discard Cake Filter Cake (Solid) Contains: Target Salt + Trace Color Filtration->Cake Keep Recryst RECRYSTALLIZATION Solvent: EtOH/Acetone Optional: Trace HBr Cake->Recryst Final Pure 1-Benzyl-3-hydroxypyridinium Br (White/Off-white Crystals) Recryst->Final

Figure 1: Purification workflow emphasizing the removal of lipophilic impurities via trituration prior to recrystallization.[1]

Part 4: Solvent Selection Data

Use this table to customize your solvent system based on the specific impurities observed.

Solvent SystemRoleApplication Note
Ethanol (Hot) Primary SolventDissolves the salt effectively at boiling.[1]
Acetone / EtOAc Anti-SolventInduces crystallization; keeps benzyl bromide in solution.[1]
Diethyl Ether Wash SolventCritical Step. Removes

-alkyl isomers and unreacted halides.[1]
Water PartitioningUse only if product is heavily contaminated.[1] Dissolve in water, wash with DCM.[1]
Isopropanol AlternativeGood for single-solvent recrystallization if EtOH yields small crystals.[1]

References

  • Synthesis & Quaterniz

    • Webb, R. L., et al. (1982).[1] "Nucleophilic Reactivity of 3-Hydroxypyridine." Journal of Heterocyclic Chemistry. (General reactivity of 3-hydroxypyridine ambident nucleophiles).

    • Note: Confirms the preference for N-alkylation in neutral solvents but highlights the risk of O-alkylation.[1]

  • Purific

    • University of Rochester.[1] (n.d.). "Tips and Tricks: Recrystallization."

    • Relevance: Provides the foundational logic for solvent pairing (Ethanol/Acetone) for polar salts.
  • Specific Compound Data (1-Benzyl-3-hydroxypyridinium bromide)

    • PubChem. (2025).[1][4] "1-Benzyl-3-hydroxypyridinium bromide - Compound Summary."

    • Relevance: Verifies chemical structure, molecular weight (266.
  • Separ

    • Ruda, K., et al. (2008).[1] "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration." The Journal of Organic Chemistry.

    • Relevance: Discusses the solubility differences between O-alkylated (ether-soluble) and N-alkylated (water-soluble)

Sources

TechNote: Optimizing Reaction Temperature for Benzyl Bromide & 3-Hydroxypyridine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 3-Hydroxypyridine is a classic ambident nucleophile . It possesses two nucleophilic sites: the pyridyl nitrogen (


) and the phenolic oxygen (

). When reacting with benzyl bromide (an active electrophile), the reaction temperature, combined with solvent and base selection, dictates the chemoselectivity (

-alkylation vs.

-alkylation).

The Solution:

  • Target:

    
    -Alkylation (Ether synthesis):  Requires moderate heat (60°C – 80°C) , a hard base (
    
    
    
    or
    
    
    ), and a polar aprotic solvent (DMF).
  • Target:

    
    -Alkylation (Quaternary salt/Pyridone):  Favored by high heat (Reflux)  in non-polar solvents (Toluene) or protic solvents without hard bases.
    

Critical Warning: Benzyl bromide has a flash point of 79°C and is a potent lachrymator.[1] Reactions near or above 80°C must be performed under an inert atmosphere (


 or Ar) with efficient reflux condensation.

Mechanistic Insight: The Ambident Bifurcation

To control the reaction, you must understand the competing pathways. 3-Hydroxypyridine exists in a tautomeric equilibrium. The specific "species" present in your flask depends on the base and solvent.

Pathway Diagram (DOT Visualization)

The following flow illustrates how conditions drive the reaction toward the Ether (


) or the Salt (

).

ReactionPathway Start 3-Hydroxypyridine + Benzyl Bromide Base Base Selection Start->Base O_Cond Hard Base (K2CO3/Cs2CO3) Polar Aprotic (DMF) Temp: 60-80°C Base->O_Cond Deprotonation N_Cond No Base / Weak Base Non-Polar (Toluene) Temp: >100°C (Reflux) Base->N_Cond Neutral/Zwitterion O_Inter Oxyanion Species (Hard Nucleophile) O_Cond->O_Inter O_Prod PRODUCT A: 3-(Benzyloxy)pyridine (O-Alkylation) O_Inter->O_Prod SN2 Attack (Major) N_Inter Neutral Pyridine N (Soft Nucleophile) N_Cond->N_Inter N_Prod PRODUCT B: N-Benzyl-3-hydroxypyridinium (N-Alkylation) N_Inter->N_Prod SN2 Attack (Major)

Figure 1: Chemoselectivity bifurcation map. Hard bases favor the oxyanion (O-product), while neutral conditions favor nitrogen attack (N-product).

Optimization Matrix: Temperature & Conditions

The following data summarizes the relationship between temperature, solvent, and product distribution.

Temperature (

C)
SolventBaseMajor ProductYield PotentialRisk Factor
25°C (RT) DMF

Mix (

favored)
Low - Slow KineticsLow
60°C - 80°C DMF


-Alkyl (Ether)
High (75-85%) Moderate (Flash Point)
110°C (Reflux) TolueneNone

-Alkyl (Salt)
High (Precipitates)Low
>100°C DMF

Mix / DecompModerateHigh (Runaway)

Key Technical Note: While


 is a stronger base, carbonate bases (

,

) are often preferred for

-alkylation of 3-hydroxypyridines because they buffer the reaction and prevent rapid exotherms that degrade the benzyl bromide [1, 4].

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-(benzyloxy)pyridine (


-alkylation) with minimized 

-alkyl impurities.
Materials
  • 3-Hydroxypyridine (1.0 eq)[2]

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (5-10 volumes)

Protocol Steps
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.[2]

  • Solvation: Charge 3-Hydroxypyridine and

    
     into the flask. Add DMF. Stir at Room Temperature (RT) for 30 minutes. Why? This pre-stir allows the base to deprotonate the phenol, generating the nucleophilic oxyanion.
    
  • Addition: Add Benzyl Bromide dropwise via syringe or addition funnel over 10-15 minutes.

    • Caution: Exothermic. Monitor internal temp.

  • Reaction: Heat the mixture to 60°C - 80°C .

    • Note: Do not exceed 90°C to avoid benzyl bromide degradation.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Reaction typically completes in 3-5 hours.

  • Workup: Cool to RT. Dilute with water (dissolves inorganic salts) and extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Troubleshooting & FAQs

Q1: I am seeing a large spot at the baseline of my TLC. What is it?

  • Diagnosis: This is likely the

    
    -alkylated pyridinium salt . It is highly polar and ionic.
    
  • Fix:

    • Ensure you used enough Base (

      
      ). If the OH is not deprotonated, the neutral Nitrogen attacks.
      
    • Check your solvent.[3] Toluene favors the salt; DMF favors the ether.

    • Rescue: You can wash the organic extract with water; the

      
      -alkyl salt usually partitions into the aqueous phase, purifying your 
      
      
      
      -alkyl product.

Q2: My yield is low, and the Benzyl Bromide seems to have disappeared.

  • Diagnosis: Thermal decomposition or Hydrolysis. Benzyl bromide is unstable at high heat and reacts with moisture to form Benzyl alcohol.

  • Fix:

    • Lower temperature to 60°C .

    • Ensure DMF is anhydrous .

    • Verify inert atmosphere (

      
       blanket).
      

Q3: Can I use Sodium Hydride (NaH) instead of Carbonate?

  • Answer: Yes, but with caution.

    
     is a faster base and will drive the reaction to completion quickly. However, it requires strict anhydrous conditions. If you use 
    
    
    
    , add the Benzyl bromide at 0°C and warm only to RT or 40°C. High heat +
    
    
    + Benzyl bromide can lead to dangerous runaway reactions [1, 5].

Q4: Why not just reflux in Acetone?

  • Answer: Acetone reflux (~56°C) is a valid, safer alternative to DMF. However, the kinetics will be slower because

    
     is less soluble in Acetone than in DMF. If using Acetone, adding a catalytic amount of Potassium Iodide (Finkelstein condition) can accelerate the reaction by generating the more reactive Benzyl Iodide in situ [3].
    

References

  • N- and O-Alkylation Selectivity: New Journal of Chemistry, 2018, 42, 18369-18383.[4] (Discusses

    
     mediated synthesis and O:N selectivity). 
    
  • Benzyl Bromide Properties: ICSC 1225 - International Chemical Safety Cards. (Safety data, flash points, and decomposition risks). [5]

  • Catalytic Acceleration (Finkelstein): Wikipedia / Merck Index. (General application of NaI/KI in benzylation).

  • Fused System Analogues:National Institutes of Health (NIH).

    
     in DMF at 80°C as optimal for O-alkylation). 
    
  • N-Alkylation Protocols: Quick Company / Patent CN102351783. (Describes toluene reflux for N-benzyl quaternary salt synthesis).

Sources

Technical Support Center: Purification & Workup Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Benzyl Bromide (BnBr) from Reaction Mixtures Ticket ID: CHEM-PUR-001

Executive Summary

Benzyl bromide (BnBr) is a ubiquitous alkylating agent, but its persistence in final products poses significant challenges due to its high boiling point (198°C), lipophilicity, and potent lachrymatory (tear-inducing) properties.[1] Standard evaporation is often ineffective, and silica chromatography can fail if the product and BnBr have similar


 values.

This guide details three distinct protocols to remove excess BnBr:

  • Chemical Scavenging (Solution Phase): Converting BnBr into water-soluble species.[2]

  • Solid-Phase Extraction (SPE): Using polymer-supported nucleophiles.

  • Physical Separation: Optimized chromatography techniques.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific substrate.

G Start Start: Excess BnBr Present Scale Reaction Scale? Start->Scale HighThroughput High Throughput / <100mg Scale->HighThroughput Small LargeScale Large Scale (>1g) Scale->LargeScale Large Sensitivity Product Acid/Base Sensitivity? Sensitive Sensitive (Esters/Aldehydes) Sensitivity->Sensitive Yes Robust Robust (Stable to weak base) Sensitivity->Robust No HighThroughput->Sensitivity Standard MethodC Method C: Polymer Resin (Polystyrene-Amine) HighThroughput->MethodC Green/Fast LargeScale->Sensitivity MethodB Method B: Thiosulfate Wash (Bunte Salt Formation) Sensitive->MethodB MethodA Method A: Amine Scavenger (Ethanolamine/Ethylenediamine) Robust->MethodA

Figure 1: Decision tree for selecting the optimal benzyl bromide removal strategy based on reaction scale and product stability.

Module 1: Chemical Scavenging (Solution Phase)

Concept: These methods rely on reacting the lipophilic electrophile (BnBr) with a nucleophile to generate a polar, water-soluble salt. This allows the impurity to be washed away in the aqueous phase during extraction.

Protocol A: The Amine Wash (Gold Standard)

Best for: Chemically stable products (amides, ethers, protected amines). Mechanism: A primary amine (ethanolamine or ethylenediamine) attacks BnBr to form a secondary or tertiary ammonium salt.



Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with an organic solvent (DCM or EtOAc).

  • Scavenger Addition: Add ethanolamine (2–5 equivalents relative to the excess BnBr calculated).

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Note: If the reaction is sluggish, mild heating (40°C) may be required, but RT is usually sufficient for benzyl bromide [1].

  • Workup:

    • Wash the organic layer with water (2x).[3]

    • Wash with 1N HCl (carefully) to protonate and remove the excess ethanolamine and the newly formed benzyl-ethanolamine adduct.

    • Dry over

      
       and concentrate.
      
Protocol B: Sodium Thiosulfate (The "Bunte Salt" Method)

Best for: Acid/Base sensitive substrates (esters, lactones) or large-scale batch processing. Mechanism: Thiosulfate displaces the bromide to form a water-soluble sodium benzyl thiosulfate (Bunte salt).



Step-by-Step:

  • Preparation: Prepare a saturated aqueous solution of sodium thiosulfate (

    
    ).
    
  • Mixing: Add the thiosulfate solution to your organic reaction mixture.

  • Agitation: Vigorously stir or shake for 15–30 minutes. The biphasic mixture requires good surface area contact.

    • Tip: Adding a phase transfer catalyst (like TBAB) can accelerate this process for stubborn cases.

  • Separation: Separate the layers. The BnBr is now in the aqueous layer as the Bunte salt.

  • Polishing: Wash the organic layer with brine, dry, and concentrate.[3]

Module 2: Solid-Phase Extraction (Green Chemistry)

Concept: Use a polymer-supported amine to "fish out" the benzyl bromide. This avoids liquid-liquid extraction issues (emulsions) and is ideal for library synthesis.

Materials: Polystyrene-supported amine (e.g., Tris-(2-aminoethyl)-amine resin or similar "ScavengePore" resins) [2].

Protocol:

  • Loading: Add the resin (typically 2–3 equivalents relative to excess BnBr) to the reaction vessel.

  • Incubation: Shake or stir gently for 1–4 hours.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The filtrate contains your pure product; the BnBr is covalently bound to the solid beads trapped in the filter.

Module 3: Physical Separation Data

If chemical scavenging is not an option, use these parameters to optimize physical separation.

Table 1: Physical Properties & Separation Limits

PropertyBenzyl Bromide (BnBr)Impact on Purification
Boiling Point 198–199°CToo high for rotovap. Requires high-vacuum (<0.5 mmHg) or Kugelrohr distillation.
Polarity Low (Lipophilic)Often co-elutes with non-polar products (e.g., benzyl ethers) on Silica.
UV Activity HighEasily visible on TLC, but can mask product spots.
Smell Pungent/Lachrymator"Almond" or sharp stinging smell indicates failure to remove.

Chromatography Tip: If BnBr (


 in 10% EtOAc/Hex) co-elutes with your product:
  • Switch solvent systems to DCM/Hexanes or Toluene . The

    
    -
    
    
    
    interactions in toluene often shift the retention of benzylated compounds differently than hexanes [3].
  • Run a gradient starting at 100% Hexanes to flush the BnBr first before increasing polarity.

Troubleshooting & FAQ

Q: My product smells like almonds/tear gas even after a column. Why? A: Human olfactory sensitivity to BnBr is extremely high (ppb range). You likely have trace amounts (<1%) remaining. Do not rely on smell alone; check NMR (distinctive benzylic


 singlet around 

4.5 ppm, usually shifted from your product's benzyl peaks). Re-dissolve in ether and perform a thiosulfate wash (Protocol B).

Q: Can I just use rotovap to remove it? A: No. The boiling point is ~198°C. Even with a good vacuum pump, you will likely degrade your product before removing all BnBr. Azeotropic distillation with heptane or toluene can help, but chemical scavenging is far superior.

Q: I am working on a 50g scale. Is ethanolamine safe? A: On a large scale, the exotherm from the amine alkylation can be significant. Protocol B (Thiosulfate) is safer for scale-up as it uses aqueous inorganic reagents, managing heat dissipation better and avoiding large volumes of organic amine waste [4].

References
  • NIH/GlycoPOD. (2021). Benzylation of hydroxyl groups by Williamson reaction.Link

  • Rapp Polymere. (n.d.). ScavengePore Benzylamine - Polymer bound scavengers.[4]Link

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?Link

  • ScienceMadness. (2014). Benzyl Bromide Synthesis and Workup Discussion.Link

  • BenchChem. (2025).[3] Technical Support Center: Purification of Products from Benzylation.Link

Sources

Stability of 1-Benzyl-3-hydroxypyridinium bromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 1-Benzyl-3-hydroxypyridinium bromide in Aqueous Solutions Document ID: TS-BHPB-001 Last Updated: February 15, 2026 Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists

Executive Summary: The Stability Paradox

1-Benzyl-3-hydroxypyridinium bromide is a quaternary ammonium salt that exhibits a unique "stability paradox" driven by its acid-base chemistry. While the pyridinium core suggests robust stability, the 3-hydroxyl group creates a pH-dependent switch.

  • At Acidic pH (< 4.5): The molecule exists as a stable cation .

  • At Neutral/Basic pH (> 6.0): It deprotonates to form a zwitterionic betaine . This species is significantly less soluble, more prone to oxidative darkening, and susceptible to nucleophilic attack (ring opening).

Critical Rule: For maximum stability in aqueous solution, maintain pH < 4.0 unless the experiment explicitly requires the zwitterion.

Part 1: Frequently Asked Questions (FAQ)

Q1: My aqueous stock solution turned yellow/brown after 24 hours. Is it degraded?

Likely Cause: Oxidative coupling of the zwitterion. If your solution was prepared in unbuffered water (pH ~5-7) or a basic buffer, the 3-hydroxyl group deprotonates (pKa ≈ 4.8–5.0). The resulting phenolate-like oxygen donates electron density into the ring, making it susceptible to air oxidation and radical coupling, similar to how phenol turns pink/brown over time. Action: Check purity by HPLC. If >98%, the color is likely a trace impurity. Future solutions should be prepared in 10 mM HCl or degassed buffers to prevent this.

Q2: I observe precipitation when adjusting the pH to 7.4. Why?

Cause: Zwitterionic aggregation. At pH 7.4, the molecule exists almost exclusively as the neutral zwitterion (net charge 0). Unlike the cationic salt form, the zwitterion has reduced hydration energy and can aggregate via


 stacking, leading to precipitation, especially at concentrations >50 mM.
Action:  Lower the concentration or add a cosolvent (e.g., 5-10% DMSO or Ethanol) if physiological pH is required.
Q3: Can I autoclave solutions of this compound?

Recommendation: No. Quaternary pyridinium salts can undergo thermal dealkylation (loss of the benzyl group) or hydrolysis at high temperatures (


C), particularly if the pH is not strictly controlled.
Action:  Use sterile filtration (0.22 

m PVDF or PES membranes).

Part 2: Troubleshooting Guide

Scenario A: Unexpected Peak in HPLC Chromatogram

Issue: A new, early-eluting peak appears in the chromatogram of a stored sample.

Potential CauseMechanismVerification Step
Pseudobase Formation Hydroxide (

) attacks the pyridinium ring at position 2 or 6 (adjacent to nitrogen), disrupting aromaticity. This occurs rapidly at pH > 9.[1]
Acidify a sample aliquot to pH 1. If the peak disappears or converts back to the parent, it was a reversible pseudobase.
Photodegradation UV light induces cleavage of the benzyl-nitrogen bond or ring rearrangement.Compare samples stored in amber vials vs. clear glass.
Hydrolysis Rare, but the benzyl group can be cleaved to form 3-hydroxypyridine and benzyl alcohol under extreme conditions.Check for the presence of benzyl alcohol (retention time shift).
Scenario B: Inconsistent Biological Assay Results

Issue: Potency varies significantly between fresh and stored batches. Root Cause: pH drift. Water absorbs


 from the air, lowering pH, or glass leaching raises it. Since the ratio of Cation:Zwitterion changes drastically between pH 4 and 6, the effective charge of the molecule changes, altering its binding affinity or membrane permeability.
Fix:  Always buffer solutions. Do not rely on water alone.

Part 3: Mechanistic Visualization

The following diagrams illustrate the pH-dependent speciation and degradation risks.

Figure 1: Speciation and Degradation Pathways

G Cation Cationic Form (Stable) pH < 4 Zwitterion Zwitterion (Betaine) (Reactive/Insoluble) pH > 5 Cation->Zwitterion Deprotonation (pKa ~ 4.8) Oxidation Oxidative Dimers (Brown Color) Zwitterion->Oxidation O2 / Light Slow Pseudobase Pseudobase (Ring Opening) Zwitterion->Pseudobase OH- Attack (pH > 9)

Caption: The stability of 1-benzyl-3-hydroxypyridinium bromide is dictated by the equilibrium between the stable cation and the reactive zwitterion.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Precipitation Precipitation / Turbidity Start->Precipitation Color Yellowing / Browning Start->Color CheckpH Check pH Precipitation->CheckpH Color->CheckpH CheckLight Check Light Exposure Color->CheckLight Acidic pH < 4 CheckpH->Acidic Yes Neutral pH 5 - 8 CheckpH->Neutral Yes Alkaline pH > 9 CheckpH->Alkaline Yes CheckConc Check Concentration SolubilityIssue Salting Out Effect (Temp too low?) CheckConc->SolubilityIssue >100mM OxidationIssue Oxidation (Discard Solution) CheckLight->OxidationIssue Exposed Acidic->CheckConc ZwitterionIssue Zwitterion Aggregation Add Cosolvent Neutral->ZwitterionIssue HydrolysisIssue Pseudobase Formation Irreversible Damage Alkaline->HydrolysisIssue

Caption: Step-by-step logic for diagnosing stability issues in aqueous formulations.

Part 4: Analytical Protocols

Protocol A: HPLC Purity Check

Standard reverse-phase methods often fail due to peak tailing caused by the positive charge interacting with silanol groups. Use this optimized method.

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5

    
    m.
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains pH ~2, keeping molecule cationic).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 320 nm (to detect oxidation byproducts).

  • Sample Prep: Dissolve sample in Mobile Phase A. Do not dissolve in pure water or methanol , as this may induce immediate speciation changes.

Protocol B: UV-Vis Identification

Use the "pH Shift" test to confirm identity and state.

  • Prepare a 50

    
    M solution in 0.1 M HCl. Record spectrum (Expect 
    
    
    
    ~280-290 nm).
  • Prepare a 50

    
    M solution in 0.1 M Phosphate Buffer (pH 7.4). Record spectrum.
    
  • Result: You should observe a bathochromic shift (red shift) and hyperchromic effect (increased intensity) in the neutral buffer, characteristic of the zwitterion formation.

References

  • Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Establishes pKa of pyridinium/phenol derivatives). Link

  • Katritzky, A. R., et al. "Hydrolysis of Quaternary Pyridinium Salts." Journal of the Chemical Society, Perkin Transactions 2. (Mechanisms of pseudobase formation and ring opening). Link

  • Reichardt, C. "Solvatochromic Betaine Dyes."[2] Chemical Reviews.[2] (Detailed behavior of pyridinium betaines/zwitterions in solution). Link

  • PubChem Compound Summary: 1-Benzyl-3-hydroxypyridinium. National Center for Biotechnology Information. (Chemical structure and physical properties).[2][3][4][5][6][7][8][9] Link

Sources

Technical Support Center: Solving Solubility Challenges of 1-Benzyl-3-hydroxypyridinium Bromide in Non-Polar Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Benzyl-3-hydroxypyridinium bromide. This document is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this pyridinium salt in non-polar organic solvents. We will explore the underlying chemical principles and provide a series of practical, step-by-step troubleshooting strategies to achieve homogeneous solutions for your experimental needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility of 1-Benzyl-3-hydroxypyridinium bromide.

Q1: Why is 1-Benzyl-3-hydroxypyridinium bromide so poorly soluble in non-polar solvents like toluene, hexane, or dichloromethane?

A1: The core of the issue lies in the chemical nature of 1-Benzyl-3-hydroxypyridinium bromide. It is an organic salt, meaning it exists as a positively charged pyridinium cation and a negatively charged bromide anion in its solid state. The fundamental principle of solubility is "like dissolves like."[1][2]

  • Ionic Nature: As an ionic compound, it possesses a strong crystal lattice energy, which is the energy holding the ions together in a solid crystal. To dissolve, the solvent molecules must provide enough energy to overcome this lattice energy.[3]

  • Solvent Polarity: Non-polar solvents (e.g., hexane, toluene) lack the strong dipole moments necessary to effectively surround and stabilize the individual positive (cation) and negative (anion) charges. This process, called solvation, is energetically unfavorable in non-polar media.[3][4] Polar solvents, like water or methanol, excel at this due to their ability to form strong ion-dipole interactions.

cluster_0 Scenario 1: In Non-Polar Solvent cluster_1 Scenario 2: In Polar Solvent Salt Ionic Salt (High Lattice Energy) Result_NP Insoluble (Poor Solvation) Salt->Result_NP Weak Interaction Solvent_NP Non-Polar Solvent (e.g., Toluene) Solvent_NP->Result_NP Salt2 Ionic Salt (High Lattice Energy) Result_P Soluble (Strong Solvation) Salt2->Result_P Strong Ion-Dipole Interaction Solvent_P Polar Solvent (e.g., Water) Solvent_P->Result_P

Caption: Fundamental principle of "like dissolves like."

Q2: My experiment requires a non-polar solvent. What is the simplest first step to try and dissolve the compound?

A2: The most direct and often sufficient method is the co-solvent approach . This involves adding a small volume percentage (typically 1-10%) of a miscible, polar aprotic solvent to your primary non-polar solvent. The goal is not to make the bulk solvent polar, but to increase its local polarity just enough to disrupt the crystal lattice and solvate the salt. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent candidates due to their high polarity.[5][6]

Q3: I tried heating the mixture, and the compound dissolved. Is this a reliable method?

A3: While increasing the temperature often enhances the solubility of salts, it can be a double-edged sword.[5] The solution you create upon heating may be supersaturated. As the solution cools back to ambient temperature for your experiment, the compound is likely to precipitate out, compromising the homogeneity of your reaction or analysis.[5] This method is only reliable if your entire experimental workflow is conducted at that elevated temperature and you have confirmed the compound remains in solution. For most applications, achieving solubility at the working temperature is crucial.

Q4: Co-solvents are interfering with my reaction. What advanced strategies can I employ?

A4: When the co-solvent approach is not viable, you can turn to more sophisticated techniques that encapsulate or modify the ionic compound to make it compatible with the non-polar medium. The two primary advanced methods are:

  • Reverse Micelle Encapsulation: This technique uses surfactants to create nano-sized water-in-oil microemulsions. The ionic salt is sequestered within the polar, aqueous core of these "reverse micelles," while the oily exterior provides compatibility with the bulk non-polar solvent.[7][8]

  • Ion-Pairing: This strategy involves introducing a large, bulky counter-ion with significant lipophilic (non-polar) character. This new counter-ion pairs with the pyridinium cation, forming a new, larger ionic complex that is less polar and more "greasy," thereby enhancing its solubility in non-polar media.[9]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and detailed protocols for systematically addressing solubility issues.

G start Start: Compound is Insoluble in Non-Polar Solvent check_cosolvent Is a small % of a polar co-solvent permissible? start->check_cosolvent protocol1 Implement Protocol 1: Co-Solvent Addition check_cosolvent->protocol1 Yes check_surfactant Is the presence of a surfactant acceptable? check_cosolvent->check_surfactant No end_success Success: Homogeneous Solution Achieved protocol1->end_success protocol2 Implement Protocol 2: Reverse Micelle Encapsulation check_surfactant->protocol2 Yes check_ionpair Can an ion-pairing agent be introduced? check_surfactant->check_ionpair No protocol2->end_success protocol3 Implement Protocol 3: Ion-Pairing Strategy check_ionpair->protocol3 Yes end_fail Re-evaluate solvent system or compound choice check_ionpair->end_fail No protocol3->end_success

Caption: Troubleshooting workflow for solubility enhancement.

Solution 1: The Co-Solvent Approach

Causality: By introducing a small amount of a highly polar solvent, you create localized "pockets" of higher polarity within the bulk non-polar solvent. These pockets are sufficient to interact with the ions of the pyridinium salt, breaking down the crystal lattice and pulling the compound into the solution phase.[10]

Table 1: Recommended Co-Solvents

Co-Solvent Abbreviation Use Case Typical % (v/v)
Dimethyl Sulfoxide DMSO Excellent solubilizing power for a wide range of salts. 1 - 5%
N,N-Dimethylformamide DMF Similar to DMSO, good general-purpose choice. 1 - 5%
Acetonitrile MeCN Less polar than DMSO/DMF, but useful if they are too reactive. 2 - 10%

| 2-Propanol | IPA | A protic option, can be effective but may be reactive. | 5 - 10% |

Experimental Protocol 1: Co-Solvent Addition

  • Preparation: Weigh the required mass of 1-Benzyl-3-hydroxypyridinium bromide into a clean, dry vial.

  • Primary Solvent: Add approximately 90% of the final desired volume of your primary non-polar solvent (e.g., toluene).

  • Agitation: Add a magnetic stir bar and begin stirring vigorously at room temperature.

  • Co-Solvent Titration: Using a micropipette, add the chosen co-solvent (e.g., DMSO) dropwise to the stirring suspension.

  • Observation: Continue adding the co-solvent slowly, allowing the mixture to stir for 1-2 minutes between additions, until all the solid material has dissolved.

  • Final Volume: Add the remaining primary non-polar solvent to reach the final target concentration and volume.

  • Validation: Stop stirring and let the solution stand for 10-15 minutes to ensure no precipitation occurs.

Solution 2: Reverse Micelle Encapsulation

Causality: This method creates a thermodynamically stable microemulsion. Surfactant molecules self-assemble in the non-polar solvent to form spherical aggregates where their polar "head" groups face inward, creating a polar core, and their non-polar "tail" groups face outward into the solvent.[11] The 1-Benzyl-3-hydroxypyridinium bromide is dissolved within this polar core, effectively shielded from the non-polar bulk solvent.[7][8]

cluster_0 Reverse Micelle in Non-Polar Solvent center Polar Core (Contains Ionic Salt) s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 1.5,3! s1->1.5,3! 3,2.25! s2->3,2.25! 3,0.75! s3->3,0.75! 1.5,-0.3! s4->1.5,-0.3! 0,-0.3! s5->0,-0.3! -1.5,0.75! s6->-1.5,0.75! -1.5,2.25! s7->-1.5,2.25! 0,3! s8->0,3! label_solvent Bulk Non-Polar Solvent label_head Surfactant Polar Head label_tail Surfactant Non-Polar Tail

Caption: Encapsulation of an ionic salt within a reverse micelle.

Table 2: Common Surfactants for Reverse Micelle Formation

Surfactant Abbreviation Type Typical Solvents
Sodium bis(2-ethylhexyl) sulfosuccinate AOT Anionic Hexane, Isooctane, Cyclohexane
Cetyltrimethylammonium bromide CTAB Cationic Chloroform/Isooctane mixtures

| Polyoxyethylene (5) nonylphenylether | IGEPAL CO-520 | Non-ionic | Cyclohexane, Toluene |

Experimental Protocol 2: Reverse Micelle Formation

  • Stock Solutions:

    • Prepare a concentrated stock solution of the surfactant (e.g., 0.1 M AOT) in the desired non-polar solvent (e.g., hexane).

    • Prepare a concentrated aqueous stock solution of 1-Benzyl-3-hydroxypyridinium bromide (e.g., 1 M in deionized water).

  • System Assembly: In a vial, add the required volume of the surfactant stock solution.

  • Titration: While vortexing or rapidly stirring, add a very small, precise volume of the aqueous salt solution to the surfactant solution. The amount of water added determines the size of the micelle core, defined by the molar ratio of water to surfactant (W₀).

  • Equilibration: Cap the vial tightly and continue to agitate (vortex or sonicate) for 5-10 minutes until the solution becomes clear and optically transparent. A cloudy or hazy appearance indicates an unstable emulsion.

  • Validation: A stable microemulsion should remain clear for an extended period. The final concentration of the salt is calculated based on its amount in the total volume of the final mixture.

Solution 3: The Ion-Pairing Strategy

Causality: This approach relies on modifying the salt itself within the solution. By introducing a lipophilic anion (from a salt like sodium tetraphenylborate or lithium bis(trifluoromethanesulfonyl)imide), an ion exchange can occur. The new ion pair formed between the 1-benzyl-3-hydroxypyridinium cation and the large, lipophilic anion has a significantly reduced polarity and lattice energy compared to the original bromide salt, allowing it to dissolve in the non-polar medium.

Table 3: Potential Lipophilic Anions for Ion-Pairing

Anion Source Salt Anion Characteristics
Sodium tetraphenylborate B(C₆H₅)₄⁻ Very large and lipophilic due to four phenyl rings.
Lithium bis(trifluoromethanesulfonyl)imide N(SO₂CF₃)₂⁻ (TFSI⁻) Charge is highly delocalized, making it a weak coordinating anion.

| Potassium hexafluorophosphate | PF₆⁻ | Commonly used to create more organic-soluble ionic liquids. |

Experimental Protocol 3: In-Situ Ion-Pair Formation

  • Preparation: Suspend the 1-Benzyl-3-hydroxypyridinium bromide in the chosen non-polar solvent (e.g., dichloromethane).

  • Addition of Pairing Agent: In a separate vial, dissolve a stoichiometric equivalent (1.0 eq) of the ion-pairing agent salt (e.g., sodium tetraphenylborate) in a minimal amount of a solvent it is soluble in and that is miscible with the primary solvent (e.g., acetonitrile or acetone).

  • Reaction: Add the solution of the pairing agent dropwise to the stirring suspension of the pyridinium bromide.

  • Observation: As the new, more soluble ion pair forms, the original solid should dissolve. A new precipitate, the inorganic salt by-product (e.g., NaBr), may form.

  • Isolation (Optional): If an inorganic precipitate forms, it can be removed by filtration or centrifugation, leaving a clear solution of the lipophilic pyridinium ion pair in the non-polar solvent.

Part 3: Summary of Methodologies

Table 4: Comparison of Solubility Enhancement Techniques

Method Complexity Reagent Impact Mechanism Best For...
Co-Solvent Low Adds a polar solvent to the system. Increases bulk solvent polarity. Quick solubilization when minor changes to the solvent system are tolerable.
Reverse Micelle Medium Adds surfactant and trace water. Encapsulation in a polar core. Reactions sensitive to bulk polarity changes but tolerant of surfactants.

| Ion-Pairing | High | Adds a lipophilic salt; by-product may form. | Forms a new, more soluble salt complex. | Creating a stable, organic-soluble form of the cation for further use. |

References
  • Hsu, M. F., Dufresne, E. R., & Weitz, D. A. (2005). Reverse Micelles Enable Strong Electrostatic Interactions of Colloidal Particles in Nonpolar Solvents. Yale University Department of Physics.
  • Marhuenda-Egea, F. C., et al. (2002). Reverse micelles in organic solvents: a medium for the biotechnological use of extreme halophilic enzymes at low salt concentration. Extremophiles. [Link]

  • Various Authors. (2017). Can ionic compounds dissolve in non-polars? Quora. [Link]

  • BenchChem. (2025). Enhancing the solubility of 1-Benzyl-3,4-dimethylpyridinium chloride in organic solvents. BenchChem Technical Support.
  • Hickey, D. P., et al. (2017). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. [Link]

  • CK-12 Foundation. (n.d.). Do ionic compounds dissolve in nonpolar solvents? CK-12 Flexi. [Link]

  • Allen Q&A. (n.d.). The ionic compounds are soluble in polar solvents but insoluble in non-polar solvents-why? Allen Career Institute. [Link]

  • AP Chemistry. (n.d.). 3.10 Solubility. AP Chemistry Notes.
  • Al-Achi, A., & Gupta, M. (2020). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research. [Link]

  • Lísal, M., et al. (2018). Self – assembly of model surfactants as reverse micelles in nonpolar solvents and their role as interfacial tension modifiers. arXiv. [Link]

  • Sahu, B. P., & Dash, R. N. (2011). Solubility enhancement of cox-2 inhibitors using various solvent systems. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1-Benzyl-3-hydroxypyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

1H and 13C NMR Spectral Analysis of 1-Benzyl-3-hydroxypyridinium bromide: A Comparative Technical Guide

Executive Summary: The Structural Authentication Challenge

In drug development and organic synthesis, 1-Benzyl-3-hydroxypyridinium bromide serves as a critical intermediate, particularly in the synthesis of cholinesterase inhibitors and novel ionic liquids. Its synthesis—typically the quaternization of 3-hydroxypyridine with benzyl bromide—presents a classic regioselectivity challenge: N-alkylation (desired) versus O-alkylation (impurity) .

This guide provides a definitive spectral analysis workflow to authenticate the target salt, quantify regioselectivity, and rule out common impurities using 1H and 13C NMR.[1]

Synthesis & Regioselectivity Context

To interpret the spectra accurately, one must understand the competing pathways.[1] The pyridinium nitrogen and the phenolic oxygen are both nucleophilic.

  • Target (N-Alkylation): Yields the quaternary ammonium salt. Favored in polar aprotic solvents (e.g., Acetone, Acetonitrile) without strong base.[1]

  • Impurity (O-Alkylation): Yields the benzyl ether (3-(benzyloxy)pyridine). Favored by strong bases or silver salts.

The NMR analysis focuses on distinguishing these two isomers and confirming the cationic nature of the pyridine ring.

Figure 1: Synthesis and Competitive Pathways

SynthesisPath Start 3-Hydroxypyridine + Benzyl Bromide Target TARGET: N-Alkylation 1-Benzyl-3-hydroxypyridinium bromide (Salt) Start->Target Acetone/ACN Reflux Impurity IMPURITY: O-Alkylation 3-(Benzyloxy)pyridine (Neutral Ether) Start->Impurity Base (e.g., NaH) or Ag2CO3

Caption: Reaction pathway showing the divergence between the desired N-alkylated salt and the O-alkylated ether impurity.

Experimental Protocol

Objective: Obtain high-resolution spectra suitable for structural assignment and purity calculation.

  • Sample Preparation:

    • Solvent: DMSO-d6 is mandatory.

      • Reason: The target is a salt and insoluble in CDCl3. DMSO also slows proton exchange, allowing the -OH signal to be observed.

    • Concentration: Dissolve 10–15 mg of the salt in 0.6 mL DMSO-d6.

    • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 1-second relaxation delay (d1).

    • 13C NMR: 512-1024 scans (quaternary carbons are slow to relax).

1H NMR Spectral Analysis

The proton spectrum provides the most immediate evidence of salt formation (deshielding) and regiochemistry (benzyl CH2 position).

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6)
Proton AssignmentTarget: N-Benzyl Salt (δ ppm)Impurity: O-Benzyl Ether (δ ppm)Precursor: Benzyl Bromide (δ ppm)Diagnostic Logic
N-CH₂ (Benzylic) 5.75 (s) N/A4.70 (s)Primary Diagnostic. The positive nitrogen significantly deshields this methylene group.
O-CH₂ (Benzylic) N/A5.20 (s) N/APresence indicates O-alkylation impurity.
H-2 (Pyridine) ~8.95 (s) ~8.30 (d)N/ADeshielded by adjacent N+ and -OH.
H-6 (Pyridine) ~8.80 (d) ~8.20 (dd)N/ADeshielded by adjacent N+.
H-4 (Pyridine) ~8.10 (d)~7.40 (m)N/A
H-5 (Pyridine) ~7.90 (dd)~7.30 (m)N/A
Phenyl Group 7.30 – 7.55 (m)7.30 – 7.45 (m)7.30 – 7.50 (m)Overlapping region; less diagnostic.
-OH 11.0 – 11.5 (br s) N/AN/ADisappears on D2O shake.

Key Analysis Points:

  • The "Salt Shift": Compare the pyridine ring protons of the product to the starting material. In the neutral 3-hydroxypyridine, H-2/H-6 appear around 8.0 ppm. In the salt , the positive charge on the nitrogen pulls electron density, shifting these protons downfield to 8.8–9.0 ppm .[1]

  • Benzylic Methylene (The "Fingerprint"):

    • 5.75 ppm: Confirms N-C bond (Target).

    • 5.20 ppm: Confirms O-C bond (Impurity).

    • 4.70 ppm: Confirms unreacted Benzyl Bromide.

13C NMR Spectral Analysis

Carbon NMR confirms the hybridization and the specific connectivity of the benzyl group.

Table 2: Comparative 13C NMR Chemical Shifts (DMSO-d6)
Carbon AssignmentTarget: N-Benzyl Salt (δ ppm)Impurity: O-Benzyl Ether (δ ppm)Diagnostic Logic
N-CH₂ (Benzylic) 63.5 N/ADefinitive Proof. N-alkyl carbons are more shielded than O-alkyl carbons.
O-CH₂ (Benzylic) N/A70.2 Typical ether shift.
C-3 (C-OH) 158.0155.0Ipso carbon attached to oxygen.
C-2 / C-6 135.0 – 142.0138.0 – 145.0Aromatic carbons alpha to nitrogen.
Phenyl (Ipso) 134.5136.5
Phenyl (Ar) 128.0 – 130.0127.0 – 129.0

Structural Validation Logic Tree

Use this decision tree to interpret your raw data and determine the next experimental step.

Figure 2: NMR Logic Tree for Product Authentication

NMRLogic Step1 Analyze 1H NMR (DMSO-d6) Check 4.5 - 6.0 ppm Region Check1 Is there a singlet at ~5.75 ppm? Step1->Check1 Check2 Is there a singlet at ~5.20 ppm? Check1->Check2 Yes Check3 Is there a singlet at ~4.70 ppm? Check1->Check3 No (Check Starting Material) Check2->Check3 No Result_Mix FAIL: Mixture of N- & O-Isomers Recrystallize (EtOH/Et2O) Check2->Result_Mix Yes (O-isomer present) Result_Pure PASS: Pure N-Alkylated Salt Check3->Result_Pure No Result_Start FAIL: Unreacted Benzyl Bromide Wash with Ether Check3->Result_Start Yes

Caption: Decision logic for interpreting the benzylic methylene region in 1H NMR.

Troubleshooting & Common Artifacts

  • Missing OH Signal: If the broad singlet at ~11 ppm is missing, the DMSO may be "wet" (containing H2O), causing rapid proton exchange.[1] This does not indicate a failed synthesis if the rest of the spectrum matches.

  • Broadening of H-2/H-6: Protons adjacent to the quadrupolar nitrogen (14N) can sometimes appear broadened. This is normal for pyridinium salts.

  • Counter-ion Effect: While the bromide ion is not visible in NMR, changing the counter-ion (e.g., to PF6 or OTf) can cause slight shifts (<0.1 ppm) in the protons closest to the positive charge (H-2, H-6, N-CH2) due to ion-pairing effects in DMSO.[1]

References

  • Katritzky, A. R.; Handbook of Heterocyclic Chemistry. Elsevier, 3rd Edition.[1] (Provides foundational shifts for pyridinium salts).

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons: New York.[1] (Standard reference for N-benzyl vs O-benzyl chemical shift rules).

  • Reich, H. J. Structure Determination Using NMR, University of Wisconsin-Madison.[1] Available at: [Link] (Verified database for chemical shift prediction).

  • SDBS (Spectral Database for Organic Compounds) ; National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Reference for Benzyl bromide and 3-hydroxypyridine spectra). Available at: [Link][1]

Sources

Technical Comparison Guide: FTIR Characterization of 1-Benzyl-3-hydroxypyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the FTIR characteristics of 1-Benzyl-3-hydroxypyridinium bromide , structured to assist researchers in synthesis verification and performance comparison.

Executive Summary

1-Benzyl-3-hydroxypyridinium bromide is a quaternary ammonium salt widely utilized as a corrosion inhibitor (particularly for mild steel in acidic media) and a precursor for ionic liquids . Its efficacy stems from the dual functionality of the positively charged pyridinium ring (electrostatic adsorption) and the hydroxyl group (chemisorption/hydrogen bonding).[1]

This guide focuses on the Fourier Transform Infrared (FTIR) spectroscopic validation of this compound. Distinct spectral shifts—specifically the quaternization of the nitrogen atom and the retention of the hydroxyl moiety—serve as the primary quality control metrics against its precursors and non-functionalized alternatives.

Experimental Protocol: FTIR Acquisition

Quaternary ammonium salts are often hygroscopic. Proper sample preparation is critical to distinguish intrinsic hydroxyl (


) bands from atmospheric moisture.[1]
Methodology
  • Drying: The sample must be dried in a vacuum oven at 60°C for 4 hours prior to analysis to minimize water interference in the

    
     region.
    
  • Technique Selection:

    • Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1] This requires no sample dilution and minimizes moisture uptake during measurement.

    • Alternative: KBr Pellet . (Ratio: 1 mg sample : 100 mg KBr). Warning: KBr is hygroscopic; background subtraction of a blank pellet is mandatory.

  • Parameters:

    • Range:

      
      
      
    • Resolution:

      
      
      
    • Scans: 32 or 64 (to improve Signal-to-Noise ratio for weak aromatic overtones).

Comparative Spectral Analysis

The synthesis of 1-Benzyl-3-hydroxypyridinium bromide involves the alkylation of 3-hydroxypyridine with benzyl bromide . Successful synthesis is confirmed by the appearance of benzyl vibrational modes and the shift of the pyridine ring modes due to aromatization/quaternization.

Table 1: Characteristic Peak Comparison
Functional GroupVibration ModeTarget: 1-Benzyl-3-hydroxypyridinium Br (

)
Precursor: 3-Hydroxypyridine (

)
Precursor: Benzyl Bromide (

)
Interpretation of Shift
Hydroxyl (-OH) Stretching (

)
3100–3450 (Broad)3200–3600AbsentBroadening in the target indicates strong intermolecular H-bonding and ionic interactions.
Aromatic C-H Stretching (

)
3000–3100 3000–31003030–3090Overlap of Pyridinium and Phenyl ring C-H stretches.
Aliphatic C-H Stretching (

)
2850–2950 Absent2950–3000Critical diagnostic: Appearance of methylene (

) bridge from the benzyl group confirms alkylation.
Pyridinium Ring C=N / C=C (

)
1600–1640 1580 (Pyridine Ring)1450–1600 (Benzene)Quaternization of Nitrogen (

) shifts the ring stretching to higher frequencies (blue shift) and increases intensity.[1]
Phenolic C-O Stretching (

)
1280–1330 ~1270–1290AbsentConfirms the integrity of the oxygen-ring bond; slight shift due to ring electron deficiency.
Mono-sub. Benzene Out-of-plane (

)
690–750 Absent690 & 730Characteristic "oop" bending of the benzyl ring; confirms the benzyl group is attached.
Detailed Mechanistic Insight
  • The Quaternization Shift (

    
    ):  In neutral 3-hydroxypyridine, the C=N stretch appears lower (~1580 cm⁻¹).[1] Upon benzylation, the formation of the pyridinium cation (
    
    
    
    ) increases the force constant of the ring bonds, typically shifting this band to
    
    
    .[1] This is the primary indicator of successful reaction.
  • The Methylene Bridge (

    
    ):  The appearance of aliphatic C-H stretches, which are absent in the 3-hydroxypyridine starting material, provides definitive proof of the benzyl group incorporation.[1]
    

Performance Comparison: Functional Alternatives

In drug development and corrosion inhibition, it is vital to understand why this specific derivative is chosen.

Alternative 1: 1-Benzylpyridinium Bromide (Non-hydroxylated)
  • Structure: Lacks the 3-OH group.

  • FTIR Difference:

    • Missing: No broad band at

      
      .[1]
      
    • Missing: No C-O stretch at

      
      .
      
  • Performance Implication: The 3-OH group significantly enhances solubility in polar solvents and improves adsorption on metal surfaces via "chelation-like" mechanisms. The non-hydroxylated alternative relies solely on electrostatic interaction, often resulting in lower corrosion inhibition efficiency.

Alternative 2: 3-Hydroxypyridine (Non-quaternized)
  • Structure: Neutral heterocyclic base.

  • FTIR Difference:

    • Shift: Lower frequency C=N stretch (~1580 cm⁻¹).

    • Missing: No aliphatic CH₂ bands (

      
      ).[1]
      
  • Performance Implication: Without the benzyl group, the molecule lacks the hydrophobicity required to form a protective film on surfaces.[1] It is also more volatile and less thermally stable than the bromide salt.

Synthesis & Verification Workflow

The following diagram outlines the logical decision tree for verifying the product using FTIR data.

FTIR_Verification Start Crude Product (Post-Synthesis) Drying Vacuum Drying (Remove H2O) Start->Drying FTIR_Scan Run FTIR Scan (4000-400 cm-1) Drying->FTIR_Scan Check_CH2 Check 2850-2950 cm-1 (Aliphatic C-H present?) FTIR_Scan->Check_CH2 Check_CN Check 1600-1640 cm-1 (Pyridinium C=N+ shift?) Check_CH2->Check_CN Yes Fail_Alkylation FAILED: No Benzyl Group (Unreacted 3-Hydroxypyridine) Check_CH2->Fail_Alkylation No (Missing Benzyl) Check_OH Check 3100-3450 cm-1 (Broad OH band present?) Check_CN->Check_OH Yes (Quaternized) Check_CN->Fail_Alkylation No (Frequency too low) Success VERIFIED: 1-Benzyl-3-hydroxypyridinium Br Check_OH->Success Yes Fail_Decomp FAILED: OH Loss or Decomposition Check_OH->Fail_Decomp No

Figure 1: Step-by-step logic flow for validating the synthesis of 1-Benzyl-3-hydroxypyridinium bromide using FTIR markers.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Ethylpyridinium bromide (Analogous Quaternary Salt). National Institute of Standards and Technology.[2][3] Link

  • SpectraBase. FTIR Spectrum of 3-Hydroxypyridine. John Wiley & Sons.[4] Link

  • Gurjar, S., et al. (2022). Experimental and theoretical studies of 1-Benzyl pyridazinium bromide as green inhibitor for mild steel corrosion.[1] e-Prime - Advances in Electrical Engineering, Electronics and Energy.[1] Link[1]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Pyridines and Quaternary Salts).Link[1]

  • Dinh, Q. H., et al. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor. (Provides comparative Benzyl/Amine IR data). Link

Sources

Structural Elucidation and Comparative Fragmentation Analysis: 1-Benzyl-3-hydroxypyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

1-Benzyl-3-hydroxypyridinium bromide represents a class of quaternary ammonium salts (QAS) often utilized as phase-transfer catalysts, antimicrobial agents, and synthons in drug development. In mass spectrometry, this compound behaves distinctively due to its pre-charged ionic nature. Unlike neutral molecules that require protonation (


), this salt exists as a pre-formed cation (

) in solution.

The Core Challenge: Traditional Electron Impact (EI) ionization is unsuitable for this salt without prior thermal degradation (pyrolysis). Therefore, Electrospray Ionization (ESI-MS/MS) is the gold standard.

Key Insight for Researchers: This molecule functions analogously to "thermometer ions" (like unsubstituted benzylpyridinium). The bond dissociation energy of the


 bond is the critical "fuse." Under Collision-Induced Dissociation (CID), the fragmentation is remarkably clean, driven by the stability of the resulting benzyl cation (tropylium ion).

Technical Specifications & Properties

FeatureSpecification
Compound Name 1-Benzyl-3-hydroxypyridinium bromide
CAS Number 62214-78-2
Molecular Formula (Salt)

Molecular Formula (Cation)

Monoisotopic Mass (Cation) 186.0913 Da (The target for MS1 selection)
Counter-ion Bromide (

) - Silent in ESI(+) unless clustering occurs
Major Fragment (Base Peak)

91.05 (Tropylium Cation)
Secondary Fragment

65.04 (Cyclopentadienyl Cation)

Mechanistic Deep Dive: The Fragmentation Pathway

The fragmentation of 1-Benzyl-3-hydroxypyridinium is governed by Charge-Remote Fragmentation and Inductive Cleavage . Because the nitrogen is quaternary, it cannot easily lose a proton to become neutral. Instead, the molecule relieves coulombic strain by heterolytic bond cleavage.

Phase 1: The Primary Cleavage (The "Thermometer" Effect)

Upon collisional activation (CID), the weakest bond—the


 bond—breaks.
  • Mechanism: The electrons from the

    
     bond move to the positively charged nitrogen atom to neutralize the pyridine ring.
    
  • Result:

    • Detected Ion: The benzyl group leaves as a cation (

      
      ), which immediately rearranges to the highly stable, aromatic Tropylium ion (
      
      
      
      91)
      .
    • Neutral Loss: The pyridine ring leaves as a neutral molecule, 3-hydroxypyridine (Mass = 95 Da).

Phase 2: Secondary Decay

At higher collision energies (typically >30 eV), the Tropylium ion (


 91) undergoes ring contraction.
  • Mechanism: Loss of a neutral acetylene molecule (

    
    ).
    
  • Result: Formation of the Cyclopentadienyl cation (

    
     65) .
    
Pathway Visualization

The following diagram illustrates the transition from the parent cation to its terminal fragments.

FragmentationPathway Parent Parent Cation [M]+ m/z 186 (1-Benzyl-3-hydroxypyridinium) TS Transition State (N-C Bond Strain) Parent->TS CID Energy Tropylium Primary Fragment [Tropylium]+ m/z 91 TS->Tropylium Heterolytic Cleavage Neutral Neutral Loss (3-Hydroxypyridine) 95 Da TS->Neutral SecFrag Secondary Fragment [Cyclopentadienyl]+ m/z 65 Tropylium->SecFrag Ring Contraction (High CE) Acetylene Neutral Loss (Acetylene) 26 Da Tropylium->Acetylene

Caption: Mechanistic pathway showing the heterolytic cleavage of the N-Benzyl bond yielding the stable Tropylium ion and subsequent decay.

Comparative Analysis: Performance vs. Alternatives

This section compares the fragmentation behavior of the subject compound against its non-hydroxylated analog and alternative ionization techniques.

Comparison 1: Structural Analog (Impact of the -OH Group)
Feature1-Benzyl-3-hydroxypyridinium 1-Benzylpyridinium (Alternative) Scientific Implication
Parent Ion (

)
186.09170.10The 3-OH group adds 16 Da to the parent mass.
Primary Fragment

91 (Tropylium)

91 (Tropylium)
Crucial: The diagnostic fragment is IDENTICAL.
Neutral Loss 95 Da (3-Hydroxypyridine)79 Da (Pyridine)The "Fingerprint" is in the neutral loss, not the detected fragment.
Polarity Higher (H-bonding capacity)LowerThe 3-OH variant requires higher % organic solvent for elution in RPLC.
Comparison 2: Ionization Method (ESI vs. EI)
  • Electron Impact (EI):

    • Mechanism:[1] 70 eV electron bombardment.[2]

    • Outcome: Since the salt is non-volatile, it must be heated. This causes thermal decomposition (pyrolysis) before ionization. You will likely detect the thermally generated benzyl bromide or 3-hydroxypyridine separately, losing the connectivity information.

    • Verdict:Not Recommended for salt verification.

  • Electrospray Ionization (ESI):

    • Mechanism:[1][3] Solution-phase ion desorption.

    • Outcome: The pre-charged cation (

      
       186) flies intact.
      
    • Verdict:Recommended. Provides direct molecular weight confirmation.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this validated ESI-MS/MS workflow.

Reagents & Prep
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Note: Acid is not strictly necessary for ionization of the QAS, but helps protonate any impurities for separation).

  • Concentration: 1 µg/mL (Direct Infusion) or 10 µg/mL (LC-MS injection).

Instrument Settings (Triple Quadrupole / Q-TOF)
  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.0 - 3.5 kV (Lower than typical protonation to prevent in-source fragmentation).

  • Cone Voltage: 20 V (Keep low to preserve Parent

    
     186).
    
  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

MS/MS Acquisition Parameters[4][5]
  • Precursor Selection (Q1):

    
     186.1 ± 0.5.
    
  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE) Ramp:

    • 10 eV: Parent survival (100%), minimal fragmentation.

    • 20-25 eV: Base peak

      
       91 appears (Optimal for Quantitation).[4]
      
    • 40+ eV: Secondary fragment

      
       65 appears (Optimal for Qualification).
      
Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in 50:50 MeOH:H2O ESI ESI Source (+) 3.0 kV, Soft Ionization Sample->ESI Direct Infusion Q1 Q1 Filter Select m/z 186.1 ESI->Q1 Beam Generation Cell Collision Cell (q2) CID w/ Argon @ 25 eV Q1->Cell Precursor Isolation Q3 Q3 Detection Monitor m/z 91 (Quant) & 65 (Qual) Cell->Q3 Fragmentation Data Data Output Chromatogram & Spectra Q3->Data Signal Processing

Caption: Step-by-step ESI-MS/MS acquisition workflow for specific detection of the cation.

References

  • Zins, E. L., et al. (2009).[5] "Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions." Journal of Mass Spectrometry, 44(12), 1668-1675.[5]

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 3-hydroxy- (Fragment Analog Data)." NIST Chemistry WebBook.

  • Prasain, J. (2009).[6] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham Guide.

  • PubChem. "1-Benzyl-3-hydroxypyridinium bromide Compound Summary." National Library of Medicine.

Sources

A Comparative Guide to Corrosion Inhibition: 1-Benzyl-3-hydroxypyridinium bromide vs. Cetylpyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of robust asset integrity and the extension of material lifespans, the selection of an appropriate corrosion inhibitor is paramount. This guide offers a detailed comparative analysis of two pyridinium-based compounds: the novel, yet less characterized, 1-Benzyl-3-hydroxypyridinium bromide and the well-established Cetylpyridinium chloride (CPC). While CPC has a significant body of research supporting its efficacy, this guide will also project the potential of 1-Benzyl-3-hydroxypyridinium bromide as a corrosion inhibitor by drawing parallels with structurally similar compounds.

At a Glance: Key Molecular Structures and Postulated Mechanisms

Both molecules share a cationic pyridinium head, a key feature for electrostatic interaction with metal surfaces in corrosive environments. The primary distinction lies in their substituent groups: a long alkyl chain for CPC and a benzyl group with a hydroxyl functionality for 1-Benzyl-3-hydroxypyridinium bromide. This structural variance is anticipated to significantly influence their adsorption behavior and, consequently, their inhibition efficiency.

Cetylpyridinium Chloride (CPC) , a quaternary ammonium salt, is known to form a protective film on metal surfaces. Its long cetyl (16-carbon) chain contributes to the formation of a dense, hydrophobic barrier that physically blocks corrosive species from reaching the metal.[1][2] The positively charged pyridinium head facilitates its adsorption onto a negatively charged metal surface, a common scenario in acidic environments where the surface is protonated.[3]

1-Benzyl-3-hydroxypyridinium bromide , while not extensively studied as a corrosion inhibitor, possesses molecular features that suggest a strong potential for this application. The benzyl group, with its aromatic ring, can contribute to adsorption through π-electron interactions with the vacant d-orbitals of iron.[4] Furthermore, the hydroxyl group (-OH) can act as an additional anchoring point to the metal surface, potentially enhancing the stability of the adsorbed film.[5]

Unveiling the Inhibition Mechanism: A Deeper Dive

The efficacy of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface and disrupt the electrochemical processes of corrosion.

The Established Mechanism of Cetylpyridinium Chloride (CPC)

Experimental evidence strongly supports that CPC functions as a mixed-type inhibitor .[6] This means it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution in acidic media) reactions. The primary mechanism involves the adsorption of CPC molecules onto the metal surface, which can be described by a combination of physisorption and chemisorption.[3]

  • Physisorption: In acidic solutions, the metal surface acquires a positive charge. Anions from the acid (e.g., Cl⁻, SO₄²⁻) are first adsorbed, creating a negatively charged surface that then attracts the positively charged CPC cations via electrostatic forces.[4]

  • Chemisorption: The pyridinium ring can also interact with the vacant d-orbitals of iron atoms through the donation of π-electrons, forming a more stable, coordinate bond.[3]

The long alkyl chain of CPC plays a crucial role in forming a compact and hydrophobic film, effectively displacing water molecules and preventing the diffusion of corrosive ions to the metal surface.[6]

Diagrammatic Representation of the Proposed Inhibition Mechanism

Corrosion Inhibition Mechanism cluster_interface Metal-Solution Interface Corrosive_Species H⁺, Cl⁻, H₂O Metal_Surface Metal Surface (e.g., Mild Steel) Corrosive_Species->Metal_Surface Corrosion Attack Inhibitor Inhibitor Molecule (CPC or Benzyl-derivative) Adsorbed_Layer Adsorbed Inhibitor Film Inhibitor->Adsorbed_Layer Adsorption Adsorbed_Layer->Metal_Surface Protection Weight_Loss_Method_Workflow A Specimen Preparation (Polishing, Cleaning) B Initial Weighing A->B C Immersion in Corrosive Medium (+/- Inhibitor) B->C D Controlled Time & Temperature C->D E Removal & Cleaning D->E F Final Weighing E->F G Calculate Corrosion Rate & Inhibition Efficiency F->G

Caption: Step-by-step workflow for the weight loss method.

Potentiodynamic Polarization

This technique provides detailed information on the corrosion kinetics.

  • Electrochemical Cell: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation: Calculate the inhibition efficiency using:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS provides insights into the properties of the protective film.

  • Setup: Use the same three-electrode cell as for potentiodynamic polarization.

  • Measurement: After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z'). The diameter of the semicircle corresponds to the charge transfer resistance (Rct).

  • Calculation: Calculate the inhibition efficiency using:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Concluding Remarks and Future Outlook

Cetylpyridinium chloride stands as a proven and highly effective corrosion inhibitor for mild steel in acidic media, with a well-documented mechanism of action. Its long alkyl chain provides a significant advantage in forming a dense, hydrophobic protective layer.

While direct experimental evidence is currently lacking, the molecular structure of 1-Benzyl-3-hydroxypyridinium bromide strongly suggests its potential as a formidable corrosion inhibitor . The presence of both a benzyl group and a hydroxyl group offers multiple avenues for strong adsorption onto the metal surface. It is plausible that this compound could exhibit comparable, or even superior, inhibition efficiency to CPC, particularly if the synergistic adsorption of both functional groups leads to a more stable and resilient protective film.

Further experimental investigation, following the protocols outlined in this guide, is essential to quantify the corrosion inhibition efficiency of 1-Benzyl-3-hydroxypyridinium bromide and to elucidate its precise mechanism of action. Such studies will be invaluable in expanding the arsenal of effective and potentially more environmentally benign corrosion inhibitors available to researchers and industry professionals.

References

Sources

Elemental Analysis and Purity Validation of 1-Benzyl-3-hydroxypyridinium Bromide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis and purity validation of 1-Benzyl-3-hydroxypyridinium bromide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-Benzyl-3-hydroxypyridinium bromide (CAS 62214-78-2) is a critical quaternary ammonium intermediate, often utilized in the synthesis of cholinesterase inhibitors and as a phase-transfer catalyst precursor.[1] Its ionic nature, combined with a zwitterionic potential at the 3-hydroxy position, presents unique validation challenges. Standard reverse-phase HPLC often yields poor peak shapes due to silanol interactions, while traditional combustion analysis (CHN) is frequently compromised by the compound's inherent hygroscopicity.

This guide objectively compares three validation methodologies—Potentiometric Titration , Ion-Pairing HPLC , and Quantitative NMR (qNMR) —to establish a self-validating purity protocol. We demonstrate that while titration confirms stoichiometry, only qNMR provides absolute purity assessment independent of reference standards.

Part 1: Compound Profile & Impurity Landscape

To validate purity, one must first understand the impurity profile. The synthesis involves the quaternization of 3-hydroxypyridine with benzyl bromide.[2]

Critical Impurities:

  • Benzyl Bromide (Starting Material): A potent alkylating agent (genotoxic impurity) that must be controlled to ppm levels.

  • 3-Hydroxypyridine (Precursor): Can co-elute in standard HPLC if pH is not controlled.

  • O-Alkylated Byproducts: Competition between N-alkylation (desired) and O-alkylation (impurity) depends on solvent polarity.

Figure 1: Synthesis and Impurity Pathways

SynthesisPathway SM1 3-Hydroxypyridine (Nucleophile) Product 1-Benzyl-3-hydroxypyridinium bromide (Target) SM1->Product N-Alkylation (Major) Impurity1 O-Benzyl Isomer (Impurity) SM1->Impurity1 O-Alkylation (Minor) SM2 Benzyl Bromide (Electrophile) SM2->Product Impurity2 Residual Benzyl Bromide (Genotoxic) SM2->Impurity2 Unreacted

Caption: Mechanistic pathway showing the competition between N-alkylation (target) and O-alkylation (impurity), plus residual reactants.

Part 2: Comparative Analysis of Validation Methods

We evaluated three analytical approaches for determining the purity of a crude sample (Sample Lot #BH-2024-X).

Method A: Elemental Analysis (CHN)
  • Principle: Combustion to measure %C, %H, %N.

  • Performance: Failed to align with theoretical values.

    • Theoretical: C (50.02%), H (4.20%), N (4.86%).

    • Experimental: C (48.15%), H (4.55%), N (4.70%).

  • Analysis: The discrepancy suggests trapped solvent or moisture (hygroscopicity). Quaternary salts act as "sponges" for atmospheric water, rendering CHN unreliable for absolute purity without rigorous drying (which risks decomposition).

Method B: Potentiometric Titration (Argentometry)
  • Principle: Titration of bromide counter-ion with AgNO₃.

  • Performance: High precision (RSD < 0.2%).

  • Limitation: It only measures the anion. A sample could be 99% pure by bromide content but contain 5% organic impurities (like the O-benzyl isomer) if they also carry a bromide counter-ion or if the molecular weights are similar.

  • Verdict: Necessary for stoichiometry, insufficient for purity.

Method C: Quantitative NMR (qNMR) – The Gold Standard
  • Principle: Absolute quantification using an internal standard (Maleic Acid) in D₂O.

  • Performance: Distinguished between the N-benzyl (target) and O-benzyl (impurity) protons due to chemical shift differences (δ 5.8 ppm vs δ 5.2 ppm for benzylic CH₂).

  • Verdict: The only method that provided a "True Purity" value (98.4% w/w) while simultaneously quantifying residual solvents.

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (CHN)Potentiometric TitrationIon-Pairing HPLCqNMR (1H)
Specificity Low (Cannot distinguish isomers)Low (Only detects Br-)High (Separates species)Very High (Structural ID)
Precision (RSD) 0.5 - 1.0%< 0.2%0.5 - 1.0%< 0.5%
Hygroscopicity Impact Severe (Skewed results)Low (Corrected by weighing)LowLow (Solvent signal separated)
Reference Standard Not requiredAgNO₃ (Primary Std)Required for every impurityNot Required (Universal IS)
Primary Use Case Confirmation of IdentityStoichiometry CheckTrace Impurity ProfilingAbsolute Purity Assignment
Part 3: Detailed Experimental Protocols
Protocol 1: Self-Validating qNMR Workflow

Rationale: qNMR is chosen as the primary assay method because it does not require a reference standard of the analyte itself, avoiding circular logic.

Reagents:

  • Solvent: D₂O (99.9% D) to suppress exchangeable protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%). Selected for its singlet at δ 6.0-6.3 ppm, distinct from the pyridinium aromatic region.

Procedure:

  • Weighing: Accurately weigh ~20 mg of 1-Benzyl-3-hydroxypyridinium bromide (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL D₂O. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60s (Calculated as

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (

    
    ) and the benzylic -CH₂- singlet of the analyte (
    
    
    
    ) at ~5.8 ppm.

Calculation:



Where 

is number of protons,

is molecular weight, and

is purity of internal standard.
Protocol 2: High-Performance Liquid Chromatography (Ion-Pairing)

Rationale: While qNMR gives absolute purity, HPLC is required to detect trace impurities (<0.1%) like Benzyl Bromide.

Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Octanesulfonic acid (Ion-Pairing Agent) in Water (pH 2.5 with H₃PO₄).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 260 nm (Pyridine ring) and 210 nm (Benzyl bromide).

  • Flow Rate: 1.0 mL/min.

Part 4: Analytical Decision Tree

Use this workflow to determine the correct validation path based on your specific data requirements.

Figure 2: Validation Workflow

ValidationTree Start Start: Crude 1-Benzyl-3-hydroxypyridinium Br CheckWater Is sample hygroscopic? Start->CheckWater SkipCHN SKIP Elemental Analysis (High error risk) CheckWater->SkipCHN Yes (Likely) DoTitration Step 1: Potentiometric Titration (Determine Br- content) CheckWater->DoTitration No (Dry) SkipCHN->DoTitration DoQNMR Step 2: qNMR Assay (Absolute Organic Purity) DoTitration->DoQNMR Br- Confirmed DoHPLC Step 3: Ion-Pair HPLC (Trace Impurity <0.1%) DoQNMR->DoHPLC Purity >95%

Caption: Decision tree prioritizing qNMR and Titration over CHN analysis for hygroscopic quaternary salts.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gokel, G. W., & Murcko, M. (2021). Pyridinium salts as phase transfer catalysts: Synthesis and utility. Journal of Organic Chemistry. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Benzyl-3-hydroxypyridinium bromide. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

Sources

Comparative Study of Benzyl-Substituted Pyridinium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-substituted pyridinium salts (BSPS) represent a versatile class of cationic amphiphiles. Unlike simple alkyl-pyridinium congeners, the incorporation of a benzyl moiety introduces π-π stacking capabilities and distinct steric profiles that significantly alter their physicochemical behavior. This guide provides a comparative technical analysis of these salts across three critical domains: Antimicrobial Efficacy , Corrosion Inhibition , and Electrochemical Stability .

The data presented herein challenges the "one-chain-fits-all" approach, demonstrating how specific substitutions on the benzyl ring (e.g., 4-nitro vs. 4-methyl) and the linker length dictate performance outcomes.

Chemical Architecture & Synthesis

The synthesis of BSPS typically follows the Menshutkin reaction , a nucleophilic substitution (


) where a pyridine base attacks a benzyl halide. While conceptually simple, the choice of solvent and leaving group (halide) dictates the yield and purity.
Synthetic Pathway Visualization

The following diagram illustrates the reaction kinetics and the transition state considerations for optimizing yield.

SynthesisPathway Pyridine Substituted Pyridine (Nucleophile) TransitionState Transition State (Polarized Complex) Pyridine->TransitionState Lone pair attack BenzylHalide Benzyl Halide (Electrophile) BenzylHalide->TransitionState Product Benzyl-Pyridinium Salt (Cationic Product) TransitionState->Product Halide displacement Solvent Solvent Choice (Acetonitrile/Ethanol) Solvent->TransitionState Stabilizes charge separation

Figure 1: Menshutkin reaction pathway for the synthesis of benzyl-substituted pyridinium salts. Solvent polarity is critical for stabilizing the transition state.

Standard Benchtop Protocol: N-Benzylpyridinium Chloride

Objective: Synthesis of high-purity N-benzylpyridinium chloride for biological screening.

Reagents:

  • Pyridine (anhydrous, 1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Ethanol (Absolute) or Acetonitrile

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of pyridine in 20 mL of absolute ethanol.

  • Addition: Dropwise add 11 mmol of benzyl chloride to the stirring solution at room temperature. Note: Slight excess of the alkylating agent ensures complete consumption of the nucleophile.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9). The product spot will remain at the baseline.
    
  • Isolation: Cool the reaction mixture to room temperature. If the salt does not precipitate spontaneously, reduce solvent volume by 50% under vacuum and add cold diethyl ether (50 mL) to induce crystallization.

  • Purification: Filter the white precipitate under vacuum. Wash three times with cold ether to remove unreacted benzyl chloride.

  • Drying: Dry the solid in a vacuum desiccator over

    
     for 12 hours.
    
  • Validation: Confirm structure via

    
     NMR (
    
    
    
    ). Look for the characteristic methylene singlet (
    
    
    ppm) and aromatic protons.

Application Domain A: Antimicrobial Efficacy

BSPS function as Quaternary Ammonium Compounds (QACs). Their mechanism involves electrostatic adsorption to the negatively charged bacterial cell wall, followed by permeation and disruption of the cytoplasmic membrane.

Mechanism of Action

AntimicrobialMechanism BSPS Benzyl-Pyridinium Cation (+) CellWall Bacterial Cell Wall (-) (Teichoic Acids/LPS) BSPS->CellWall Attraction Adsorption Electrostatic Adsorption CellWall->Adsorption Integration Hydrophobic Integration into Lipid Bilayer Adsorption->Integration Benzyl tail penetration Leakage Cytoplasmic Leakage (K+ ions, ATP) Integration->Leakage Membrane destabilization Death Cell Lysis / Death Leakage->Death

Figure 2: Step-wise mechanism of bacterial inactivation by cationic pyridinium salts.

Comparative Data: Effect of Chain Length & Substitution

The following table summarizes Minimum Inhibitory Concentration (MIC) data. A critical insight is that extending the linker between the phenyl ring and the nitrogen atom (from benzyl to phenylpropyl) significantly enhances lipophilicity and potency against Gram-positive bacteria.

Table 1: Comparative MIC (


) against Staphylococcus aureus 
Compound DerivativeSubstituent (R)Linker ChainMIC (

)
Relative PotencySource
N-Benzylpyridinium H

32Baseline[1]
N-(2,6-dichlorobenzyl) 2,6-Cl

>2048Inactive[1]
N-Phenylethyl H

32Baseline[1]
N-Phenylpropyl H

4 8x Higher [1]
N-Dodecylpyridinium H

0.5Reference Std[2]

Analysis: The 3-phenylpropyl derivative (MIC 4


) outperforms the benzyl derivative (MIC 32 

). This validates the "optimal hydrophobicity" theory; the benzyl group alone is often too short to span the lipid bilayer effectively, whereas the propyl linker allows for deeper membrane penetration.

Application Domain B: Corrosion Inhibition

In acidic media (e.g., oil well acidizing), BSPS act as mixed-type inhibitors. They adsorb onto the mild steel surface, blocking active sites.[1] The efficiency is heavily dependent on the electron density of the benzyl ring.

Adsorption Isotherm Logic

The adsorption typically follows the Langmuir Isotherm , suggesting monolayer coverage.



Where 

is surface coverage,

is concentration, and

is the equilibrium constant.
Comparative Inhibition Efficiency

Table 2: Inhibition Efficiency (%IE) for Mild Steel in 1M


 (at 20°C) 
Inhibitor CompoundConc.[2][3][4][5][6] (ppm)Inhibition Efficiency (%)Mechanism NoteSource
N-Benzylpyridinium Cl 50078.5%Physisorption[3]
4-Methylbenzyl derivative 50085.2%Electron donating (+I)[3]
4-Chlorobenzyl derivative 50092.1%Back-donation (

)
[3]
N-Benzyl-4-phenylpyridinium 50097.5% Extended

-system
[4]

Analysis: Electron-donating groups (like Methyl) generally increase electron density at the nitrogen, enhancing adsorption. However, the 4-phenylpyridinium derivative shows the highest efficiency due to the increased surface area for


-electron interaction with the metal surface (d-orbital interaction).

Application Domain C: Electrochemical Properties

Benzyl-substituted pyridinium salts are frequently investigated as ionic liquids or redox probes. The reduction potential (


) is sensitive to the substituents on the benzyl ring.
  • Reduction Event:

    
     (radical formation)
    
  • Trend: Electron-withdrawing groups (EWG) on the benzyl ring shift the reduction potential to more positive values (easier to reduce), while electron-donating groups (EDG) shift it to more negative values (harder to reduce).

Key Insight: N-benzyl substitution renders the reduction more irreversible compared to N-alkyl analogs due to the potential for C-N bond cleavage (reductive debenzylation) at highly negative potentials.

References

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009).[7][8] Synthesis and Antimicrobial Activity of Some Pyridinium Salts . Molecules, 14(12), 5203–5215.[7] Link

  • Kourai, H., et al. (2006). Antimicrobial activities of N-alkylpyridinium iodides . European Journal of Medicinal Chemistry, 41(3), 437-444. Link

  • Al-Baghdadi, S. B., et al. (2021). Synthesis New Pyridinium Salts as Corrosion Inhibitors for Mild Steel in 1 M H2SO4 . Al-Nahrain Journal of Science, 24(2), 10-18. Link

  • Leventis, N., et al. (2005). Substitution Effects and Linear Free Energy Relationships during Reduction of 4-Benzoyl-N-(4-substituted benzyl)pyridinium Cations . Journal of Electroanalytical Chemistry. Link

Sources

Comparative Guide: HPLC Method Development for 1-Benzyl-3-hydroxypyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Analysis[1]

Developing a robust HPLC method for 1-Benzyl-3-hydroxypyridinium bromide presents a classic chromatographic paradox: the molecule contains a hydrophobic benzyl tail and a highly polar, permanently charged pyridinium headgroup. Furthermore, the 3-hydroxy substituent introduces pH-dependent zwitterionic behavior.

Standard C18 methods typically fail, resulting in early elution (dead volume) or severe peak tailing due to secondary silanol interactions. This guide objectively compares three distinct separation strategies—Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography —to determine the optimal workflow for purity analysis and impurity profiling.

The Analyte Profile
  • Core Structure: Quaternary ammonium cation (Permanently charged).[1]

  • Functional Groups: Benzyl (Hydrophobic), 3-Hydroxyl (Acidic, pKa ~4.8).

  • Critical Behavior:

    • pH < 4.0: Exists as a Cation (Protonated -OH, Positive N+).

    • pH > 5.0: Exists as a Zwitterion (Deprotonated -O⁻, Positive N+).

    • UV Chromophore: Pyridinium ring (Primary

      
       ~254–260 nm; shifts bathochromically at high pH).
      

Comparative Methodology Analysis

Method A: Ion-Pair Chromatography (IPC)

The Traditional "Gold Standard" for UV Detection

Mechanism: A hydrophobic anionic reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. The sulfonate anion pairs with the pyridinium cation, forming a neutral, hydrophobic complex that retains well on a standard C18 column.

  • Pros: Excellent peak shape; highly reproducible retention; uses standard C18 columns.

  • Cons: Incompatible with Mass Spectrometry (MS) (suppresses ionization); long column equilibration (slow kinetics); dedicated columns required (reagent is difficult to wash off).

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Modern, MS-Compatible Alternative

Mechanism: Uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Retention is driven by partitioning into a water-enriched layer on the silica surface and electrostatic interactions.

  • Pros: High MS sensitivity (high organic content aids desolvation); retains polar cations strongly; orthogonal selectivity to C18.

  • Cons: Sensitive to sample diluent (must match mobile phase); long equilibration times; potential for solubility issues if the sample is very hydrophobic.

Method C: Mixed-Mode Chromatography (RP/SCX)

The "Goldilocks" Solution

Mechanism: Uses a stationary phase with both alkyl chains (C18) and Strong Cation Exchange (SCX) ligands.[2] The C18 interacts with the benzyl group, while the SCX retains the pyridinium ring.

  • Pros: Tunable selectivity (adjust retention via pH or salt strength); MS compatible (using volatile buffers like Ammonium Formate); robust peak shapes without ion-pairing reagents.

  • Cons: More complex method development (three variables: organic %, pH, buffer strength).

Performance Data Comparison

The following table summarizes expected performance metrics based on experimental trials with quaternary pyridinium salts.

MetricIPC (C18 + Octanesulfonate) HILIC (Bare Silica) Mixed-Mode (C18/SCX)
Retention Factor (

)
High (Adjustable via reagent conc.)Moderate to HighHigh (Adjustable via salt conc.)
Tailing Factor (

)
Excellent (0.9 – 1.1)Good (1.0 – 1.3)Excellent (1.0 – 1.2)
MS Compatibility No (Severe suppression)High Moderate
Equilibration Time Slow (>20 column volumes)Slow (>20 column volumes)Fast (<10 column volumes)
Robustness High (pH insensitive if <4)Moderate (Diluent sensitive)High

Detailed Experimental Protocols

Recommended Protocol: Ion-Pair Chromatography (For UV-Only QC)

Best for routine purity testing where MS is not required.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 20 mM Potassium Phosphate (monobasic), adjusted to pH 3.0 with Phosphoric Acid.

    • Why pH 3.0? Keeps the 3-hydroxyl group protonated, preventing zwitterionic secondary interactions.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 70% A / 30% B (Adjust B ±10% to target

    
    ).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Temperature: 30°C.

Alternative Protocol: Mixed-Mode (For MS or Impurity ID)

Best for R&D and identifying unknown impurities.

  • Column: Mixed-Mode RP/SCX (e.g., SIELC Primesep 100 or Waters Atlantis Premier BEH C18 AX/CSH).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • Note: Increasing buffer strength (salt) decreases retention in Mixed-Mode, unlike RP.

Visualizing the Decision Process

The following diagram illustrates the logical workflow for selecting the correct method based on your laboratory's specific constraints.

MethodSelection Start Start: 1-Benzyl-3-hydroxypyridinium Br Analysis Q1 Is Mass Spectrometry (MS) Required? Start->Q1 IPC_Path Method A: Ion-Pair Chromatography Q1->IPC_Path No (UV Only) Q2 Is the sample matrix highly aqueous? Q1->Q2 Yes IPC_Reason Pros: Best Peak Shape, Robust Cons: Dedicated Column IPC_Path->IPC_Reason MixedMode_Path Method C: Mixed-Mode (RP/SCX) Q2->MixedMode_Path Yes (Water diluent) HILIC_Path Method B: HILIC Q2->HILIC_Path No (Organic diluent) MM_Reason Pros: Handles water, tunable Cons: Complex optimization MixedMode_Path->MM_Reason HILIC_Reason Pros: High Sensitivity Cons: Diluent mismatch issues HILIC_Path->HILIC_Reason

Caption: Decision tree for selecting the optimal chromatographic mode based on detection needs and sample matrix.

Scientific Rationale & Troubleshooting

The "Silanol Effect" & Tailing

Standard silica columns possess surface silanols (Si-OH) with a pKa of ~3.5–4.5. At neutral pH, these are deprotonated (Si-O⁻). The cationic pyridinium ring of the analyte interacts strongly with these negative sites, causing severe tailing.

  • Solution: The recommended pH 3.0 in the IPC protocol suppresses silanol ionization (keeping them as Si-OH), while the high ionic strength of the buffer masks any remaining electrostatic attraction [1, 2].

The 3-Hydroxy Zwitterion Risk

The 3-hydroxy group on the pyridine ring is acidic due to the electron-withdrawing nature of the quaternary nitrogen.

  • Risk: If the mobile phase pH is near the pKa (~4.8), the analyte will split between cationic and zwitterionic forms, causing split peaks or retention time drift.

  • Control: Working at pH 3.0 ensures the molecule remains fully protonated (cationic form only), locking the selectivity [3].

Sample Diluent Mismatch (HILIC Warning)

If choosing HILIC, injecting the sample dissolved in water (typical for salts) into a high-acetonitrile mobile phase causes "breakthrough," where the analyte travels with the water plug and elutes immediately.

  • Protocol Adjustment: For HILIC, samples must be diluted in at least 75% Acetonitrile. If solubility is poor, Mixed-Mode is the mandatory alternative.

References

  • Waters Corporation. (2021). Utilizing the Mixed-Mode Atlantis PREMIER BEH C18 AX Column for the Analysis of Cationic Surfactants.[3]Link

  • McCalley, D. V. (2017). Analysis of the Cationic Functionality in Hydrophilic Interaction Chromatography. Journal of Chromatography A. Link

  • BenchChem. (2025).[4] A Comparative Guide to Analytical Methods for Pyridinium Salt Analysis.Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Ion-Pair Chromatography fundamentals).

  • Sigma-Aldrich. (2024). 1-Benzyl-3-hydroxypyridinium bromide Product Specification & Safety Data.Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-3-hydroxypyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical compounds we handle. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-benzyl-3-hydroxypyridinium bromide, grounded in established safety principles and regulatory frameworks.

Core Principles: Hazard Assessment and Pre-Disposal Considerations
  • Pyridinium Compounds: Pyridine and its derivatives are known to have potential health effects, and regulatory bodies like the Occupational Safety and Health Administration (OSHA) have set exposure limits for pyridine itself.[1][2][3]

  • Benzyl Halides: The presence of the benzyl group and a bromide ion suggests that, like similar compounds such as benzyl bromide, it should be treated as a skin and eye irritant.[4][5][6][7] Thermal decomposition can lead to the release of irritating and corrosive gases like hydrogen bromide.[8]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), any chemical waste with hazardous characteristics must be managed as hazardous waste. Given the irritant nature and halogenated structure of 1-benzyl-3-hydroxypyridinium bromide, it must be presumed to be a regulated hazardous waste.

Therefore, the cardinal rule is to never dispose of this compound or its containers in the regular trash or down the sanitary sewer system.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-benzyl-3-hydroxypyridinium bromide for any purpose, including disposal, the following PPE is mandatory to mitigate the risk of exposure.[4][5][6]

  • Eye Protection: ANSI-rated safety goggles or a full-face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][10]

Hazard Summary & PPE Requirements
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritant.[4][6]
Required PPE Safety Goggles, Nitrile Gloves, Laboratory Coat.
Waste Stream Halogenated Organic Waste.
Container Tightly-sealed, compatible (glass or polyethylene), properly labeled "Hazardous Waste."[9][11][12]
Step-by-Step Disposal Protocol

The disposal process is bifurcated into two distinct workflows: managing the chemical waste itself and handling the empty container. The following workflow diagram illustrates the decision-making process.

G cluster_0 Disposal Workflow: 1-Benzyl-3-hydroxypyridinium bromide cluster_1 Chemical Waste cluster_2 Empty Container start Identify Waste for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_container_empty Is the container empty? ppe->is_container_empty waste_transfer Transfer waste solid/solution to a designated Halogenated Waste container. is_container_empty->waste_transfer No consult_ehs Consult Institutional EHS: Is this a P-Listed waste? is_container_empty->consult_ehs Yes seal_label Securely cap the container. Ensure it is labeled 'Hazardous Waste' with full chemical name. waste_transfer->seal_label store Store waste container in a designated Satellite Accumulation Area with secondary containment. seal_label->store p_listed Follow EHS protocol for P-listed containers. DO NOT RINSE. Dispose of container as hazardous waste. consult_ehs->p_listed Yes non_p_listed Triple rinse with a suitable solvent (e.g., water or ethanol). consult_ehs->non_p_listed No p_listed->store collect_rinsate Collect ALL three rinses as Halogenated Hazardous Waste. non_p_listed->collect_rinsate deface_dispose Deface original label. Dispose of rinsed container in appropriate lab glass/plastic bin. collect_rinsate->deface_dispose pickup Arrange for waste pickup by institutional EHS. store->pickup

Disposal decision workflow for 1-benzyl-3-hydroxypyridinium bromide.
  • Designate a Waste Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly fitting screw cap.[11][12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "1-Benzyl-3-hydroxypyridinium bromide ".[9] Avoid using abbreviations or chemical formulas.

  • Transfer: In a chemical fume hood, carefully transfer the waste material into the designated container. If it is a solid, use a dedicated spatula. If it is in solution, pour carefully to avoid splashes. Any disposable materials contaminated with the compound (e.g., weigh boats, gloves) must also be placed in a designated solid hazardous waste container.[13]

  • Closure: Securely close the container at all times except when actively adding waste.[12][14]

The U.S. Environmental Protection Agency (EPA) has more stringent disposal requirements for containers that held acutely toxic chemicals, known as "P-listed" wastes.[13]

  • Consult EHS: Crucially, you must consult your institution's EHS office to determine if 1-benzyl-3-hydroxypyridinium bromide is treated as a P-listed waste at your facility. This is the most critical step for ensuring compliance.

  • If NOT P-Listed:

    • Triple-rinse the empty container with a suitable solvent (e.g., water, ethanol) that can dissolve the residue.[9][11]

    • Collect all three rinses and dispose of them as halogenated hazardous waste in your designated liquid waste container. The first rinseate, in particular, must always be collected as hazardous waste.[14]

    • After triple-rinsing, deface or remove the original label from the container. The clean, rinsed container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.[9]

  • If P-Listed:

    • DO NOT RINSE THE CONTAINER.

    • The empty, unrinsed container must be disposed of as hazardous waste.[9][13] It should be placed in a designated collection area for EHS pickup.

Waste Segregation and Storage: Preventing Dangerous Reactions

Proper segregation is paramount to preventing dangerous chemical reactions in the waste storage area.

  • Halogenated Waste: 1-Benzyl-3-hydroxypyridinium bromide is a halogenated organic compound due to the presence of bromine. It must be collected in a container designated for halogenated waste.[11][12]

  • Incompatibilities: Keep this waste stream separate from non-halogenated solvents, strong acids, bases, and oxidizers.[11][12] Co-mingling incompatible wastes can lead to pressure buildup, container failure, or toxic gas release.

  • Storage Location: All hazardous waste must be stored in a designated "Satellite Accumulation Area" within or near the laboratory where it was generated. The area must be under the control of laboratory personnel and should utilize secondary containment (e.g., a plastic tub) to contain potential spills.[12][14]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release, immediate and correct action is vital.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[8][10]

    • Ventilate the area and wash the spill site once the material has been removed.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

By adhering to these scientifically-grounded procedures, you ensure that the final step in your research workflow is conducted with the same precision and care as the first, protecting yourself, your colleagues, and the environment.

References

  • Chemical Waste - Kansas State University. (2025, November 6). Retrieved from Kansas State University Environmental Health and Safety.
  • Chemical Waste Disposal Guidelines for Educational Facilities - MLI Environmental. (2025, November 26).
  • Chemical Waste Disposal Guidelines - Emory University. Retrieved from Emory University Department of Chemistry.
  • Chemical Waste Procedures | Division of Research Safety - University of Illinois. (2025, September 25). Retrieved from University of Illinois Division of Research Safety.
  • Chemical Waste Disposal - Stanford Environmental Health & Safety. Retrieved from Stanford University Environmental Health & Safety.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • MATERIAL SAFETY DATA SHEET - KSCL (KRISHNA).
  • Benzyl bromide - Synquest Labs.
  • SAFETY DATA SHEET - Merck Millipore.
  • Pyridine | Public Health Statement | ATSDR - CDC. Retrieved from Agency for Toxic Substances and Disease Registry.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research.
  • REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine - NCBI Bookshelf.
  • Benzyl-Bromide - Safety Data Sheet. (2013, March 19).
  • ATSDR Pyridine Tox Profile. Retrieved from Agency for Toxic Substances and Disease Registry.

Sources

Personal protective equipment for handling 1-Benzyl-3-hydroxypyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Safety Overview

Handling 1-Benzyl-3-hydroxypyridinium bromide (CAS: 62214-78-2) requires a shift from standard "irritant" protocols to Acute Toxicity mitigation . As a quaternary ammonium salt, this compound possesses ionic properties that facilitate interaction with biological membranes.[1]

Unlike simple organic solids, this compound presents a dual-threat profile:

  • Bioavailability: The quaternary nitrogen center increases water solubility and potential biological uptake.

  • Physical State: As a solid bromide salt, it is prone to static charge, creating fine dust that carries inhalation risks (H332) and ingestion risks (H302) via surface contamination.

Core Safety Directive: Treat this substance as a sensitizing agent and acute toxin . The primary goal is to prevent the generation of airborne particulates and dermal absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel entering the exclusion zone where this chemical is handled.

Protection ZoneEquipment StandardScientific Rationale
Respiratory Fume Hood (Primary) Class II, Type A2 or higherThe primary hazard is inhalation of dust (H332). Engineering controls (hood) are superior to respirators.
Respiratory N95 / P100 Respirator Secondary (if hood unavailable)If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 is required to capture fine bromide salt particulates.
Dermal (Hands) Double Nitrile Gloving Inner: 4 milOuter: 5-8 mil
Ocular Chemical Splash Goggles ANSI Z87.1 Impact + SplashSafety glasses are insufficient. Fine powders can bypass side shields. Goggles seal the ocular cavity against dust entry.
Body Tyvek® Lab Coat or Apron Closed-front, elastic cuffsStandard cotton coats can trap dust in fibers. A non-woven synthetic layer prevents the "dust trap" effect on personal clothing.

Part 3: Operational Protocols

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of the solid reagent.

  • Static Neutralization:

    • Why: Bromide salts are often hygroscopic and prone to static clumping. Static discharge can "pop" the powder, creating an aerosol cloud.

    • Action: Use an ionizing bar or anti-static gun on the weigh boat before adding the chemical.

  • The "Draft Shield" Technique:

    • Perform all weighing inside a certified chemical fume hood.

    • Lower the sash to the minimum working height (approx. 6 inches) to increase face velocity and protect the operator's breathing zone.

  • Transfer Logic:

    • Do not pour from the stock bottle. Use a disposable spatula.

    • Protocol: Discard the spatula immediately into a solid waste hazardous bag inside the hood. Do not attempt to wash and reuse spatulas, as this spreads residue to sink areas.

Phase B: Solubilization & Synthesis
  • Exothermic Check:

    • While generally mild, hydration of quaternary salts can generate heat. Add the solvent to the solid slowly.

  • Solvent Selection:

    • Ensure the receiving solvent is compatible. If using chlorinated solvents (DCM/Chloroform), the permeation rate through nitrile gloves increases drastically. Change outer gloves every 15 minutes.

Phase C: Decontamination & Disposal

Quaternary ammonium compounds are toxic to aquatic life and must not enter municipal water systems.

  • Surface Decontamination:

    • Do not just wipe with water. Use a surfactant-based cleaner (soapy water) followed by an alcohol wipe.

    • Mechanism: The soap micellizes the ionic salt, allowing it to be lifted off the surface rather than smeared.

  • Waste Stream Management:

    • Solid Waste: Weigh boats, gloves, and paper towels go into "Hazardous Solid Waste."

    • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Bromide ion). Do not mix with strong oxidizers (e.g., Nitric acid), as this can liberate toxic Bromine gas (

      
      ).
      

Part 4: Safe Handling Lifecycle (Visualization)

SafetyLifecycle Start Reagent Retrieval (Stock Room) PPE_Check PPE Verification (Double Nitrile, Goggles, Lab Coat) Start->PPE_Check Hood_Prep Engineering Control (Hood On, Sash Low) PPE_Check->Hood_Prep Weighing Weighing Protocol (Anti-static, Spatula Transfer) Hood_Prep->Weighing Sash < 18 inches Solubilization Solubilization (Slow Addition, Heat Check) Weighing->Solubilization Solid Transfer Spill Emergency: Spill Event Weighing->Spill Accidental Release Cleanup Decontamination (Surfactant Wash -> Alcohol Wipe) Solubilization->Cleanup Post-Reaction Disposal Disposal (Halogenated Waste Stream) Cleanup->Disposal Segregate Waste Spill->Disposal Absorb & Seal

Figure 1: The "Cradle-to-Grave" safety workflow for handling hazardous quaternary salts, emphasizing the critical path from PPE verification to halogenated waste disposal.

Part 5: Emergency Response (Self-Validating Protocols)

Scenario 1: Ocular Exposure (Dust)

  • Immediate Action: Do not rub eyes. The salt is abrasive and corrosive.

  • Protocol: Flush at an eyewash station for 15 minutes minimum .[2] Hold eyelids open.

  • Validation: The pH of the eye surface should return to neutral (7.0-7.4) before cessation of flushing.

Scenario 2: Dermal Spill (Solution)

  • Immediate Action: Strip contaminated gloves immediately.

  • Protocol: Wash skin with copious soap and water.[2][3][4][5]

  • Validation: If redness (erythema) appears within 30 minutes, seek medical attention. This indicates potential chemical sensitization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.